(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid
Description
Properties
IUPAC Name |
(Z)-3-(4-methoxyphenyl)-2-phenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-14-9-7-12(8-10-14)11-15(16(17)18)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18)/b15-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUQYXSTNXLJIW-PTNGSMBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6968-77-0 | |
| Record name | NSC66265 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC39459 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic Acid
This guide provides a comprehensive technical overview for the synthesis of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid, a substituted α-phenylcinnamic acid. Designed for researchers, chemists, and professionals in drug development, this document delves into the core synthetic methodologies, explains the mechanistic underpinnings of experimental choices, and offers detailed, field-proven protocols.
Introduction and Strategic Overview
This compound, with CAS Number 19319-32-5, belongs to the class of α,β-unsaturated carboxylic acids.[1] These structures are valuable intermediates in organic synthesis, serving as precursors for a variety of more complex molecules, including pharmaceuticals and biologically active compounds. The specific stereochemistry, denoted by (Z), where the higher priority groups (the 4-methoxyphenyl and the carboxylic acid groups) are on the same side of the double bond, is a critical feature that influences its chemical reactivity and biological properties.
The synthesis of α-phenylcinnamic acid derivatives is primarily achieved through condensation reactions that form the central carbon-carbon double bond. The most prominent and historically significant of these methods is the Perkin reaction.[2][3] An alternative, the Knoevenagel condensation, also provides a viable route through the reaction of aldehydes with active methylene compounds.[4][5] This guide will focus principally on the Perkin condensation, as it is a robust and well-documented method for this class of compounds, while also discussing the mechanistic logic that underpins the process.
The Perkin Condensation: The Primary Synthetic Pathway
The Perkin reaction is a powerful method for synthesizing α,β-unsaturated aromatic acids.[2] It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, catalyzed by the alkali salt of the corresponding acid or another base.[6][7] For the target molecule, a variation of this reaction using phenylacetic acid and 4-methoxybenzaldehyde in the presence of a base like triethylamine and acetic anhydride is particularly effective.[8][9][10]
Mechanistic Causality
The reaction proceeds through several key steps, each driven by fundamental principles of reactivity. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Enolate Formation: The reaction is initiated by a base (commonly triethylamine or sodium acetate) which deprotonates the α-carbon of phenylacetic acid. Acetic anhydride facilitates this by reacting with the initially formed carboxylate, creating a mixed anhydride, which enhances the acidity of the α-protons. This results in the formation of a reactive enolate nucleophile.[6][11]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde (p-anisaldehyde). This aldol-type addition forms a tetrahedral alkoxide intermediate.[7]
-
Acylation and Elimination: The alkoxide is acetylated by acetic anhydride. The subsequent elimination of an acetate ion, driven by the abstraction of the α-proton by a base, generates the carbon-carbon double bond.
-
Hydrolysis: The final step involves the hydrolysis of the anhydride group to yield the desired α,β-unsaturated carboxylic acid product.
The diagram below illustrates this mechanistic sequence.
Caption: Generalized mechanism of the Perkin condensation for the target synthesis.
Stereochemical Considerations
The Perkin condensation can produce a mixture of (E) and (Z) isomers. The ratio is influenced by the stability of the transition states during the elimination step. For α-phenylcinnamic acids, the isomer with the two phenyl groups cis to each other (corresponding to the E-isomer of the acid) is often thermodynamically favored due to steric hindrance.[8] However, kinetic control under specific conditions (e.g., milder conditions, choice of base) can favor the formation of the less stable Z-isomer. The separation of isomers is typically achieved via fractional crystallization, exploiting the different solubilities of the (E) and (Z) forms.
Detailed Experimental Protocol
The following protocol is a synthesis of established procedures for preparing α-phenylcinnamic acids via the Perkin condensation.[8][10]
Materials and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 0.10 mol | Ensure purity. |
| Phenylacetic Acid | C₈H₈O₂ | 136.15 | 0.10 mol | - |
| Triethylamine | C₆H₁₅N | 101.19 | 0.10 mol | Anhydrous |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 0.20 mol | - |
| Hydrochloric Acid | HCl | 36.46 | 6N solution | For acidification |
| Ethanol | C₂H₅OH | 46.07 | As needed | For recrystallization |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | For extraction |
| Equipment | ||||
| Round-bottom flask | 250 mL | With reflux condenser | ||
| Heating mantle | With stirring | |||
| Separatory funnel | 500 mL | |||
| Buchner funnel | For filtration | |||
| Beakers, Graduated cylinders | Standard glassware |
Step-by-Step Synthesis Workflow
-
Reaction Setup: In a 250 mL round-bottomed flask, combine 4-methoxybenzaldehyde (0.10 mol), phenylacetic acid (0.10 mol), anhydrous triethylamine (0.10 mol), and acetic anhydride (0.20 mol).[8]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture gently under reflux for 5-6 hours with continuous stirring. The solution will typically turn a yellow-brown color.[8][10]
-
Work-up - Steam Distillation (Optional but Recommended): After reflux, allow the mixture to cool slightly. To remove unreacted 4-methoxybenzaldehyde, perform a steam distillation until the distillate is no longer cloudy. This step significantly improves the purity of the crude product.[8]
-
Isolation of Crude Product: Cool the aqueous residue from the reaction flask in an ice bath. The crude product may solidify or precipitate as an oil. Decant the aqueous layer.
-
Acidification and Precipitation: Dissolve the crude solid/oil in a minimal amount of hot ethanol. Add hot water until the solution becomes slightly turbid, then clarify with a few drops of ethanol. Acidify the hot solution to Congo red with 6N hydrochloric acid. The target acid will precipitate upon cooling.[8]
-
Purification by Recrystallization: Collect the crude crystals by suction filtration using a Buchner funnel. Purify the product by recrystallizing from an aqueous ethanol mixture. The (Z)-isomer is often less soluble and may crystallize first. Multiple recrystallizations may be necessary to achieve high isomeric purity.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.
The logical flow of this experimental procedure is outlined below.
Caption: Step-by-step experimental workflow for the synthesis and purification.
Characterization and Data
The final product should be characterized to confirm its identity, purity, and stereochemistry.
-
Melting Point: The melting point should be sharp. Note that (E) and (Z) isomers will have distinct melting points. For the parent α-phenylcinnamic acid, the (E)-isomer melts at 172-173 °C, while the (Z)-isomer melts at 138-139 °C.[8]
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural elucidation. The chemical shifts of the vinylic proton and the aromatic protons will confirm the structure. The methoxy group (-OCH₃) protons should appear as a singlet around 3.8 ppm.[12] The carboxylic acid proton will be a broad singlet at a high chemical shift (>10 ppm).
-
Infrared (IR) Spectroscopy: Key peaks will include a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C=C stretches in the aromatic and vinylic regions (~1600-1450 cm⁻¹).
Conclusion
The synthesis of this compound is reliably achieved through a modified Perkin condensation. The key to a successful synthesis lies in the careful control of reaction conditions to manage stereoselectivity and a meticulous purification process, typically involving steam distillation and fractional recrystallization, to isolate the desired (Z)-isomer. By understanding the underlying reaction mechanism, researchers can effectively troubleshoot and optimize the protocol to achieve high yields and purity, enabling the use of this valuable compound in further research and development applications.
References
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Wikipedia. Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Available at: [Link]
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Organic Syntheses. α-PHENYLCINNAMIC ACID. Coll. Vol. 4, p.777 (1963); Vol. 33, p.78 (1953). Available at: [Link]
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Buckles, R. E., & Hausman, E. A. (1948). A Simplified Synthesis of α-Phenylcinnamic Acid and α-Phenyl-p-nitrocinnamic Acid. Journal of the American Chemical Society, 70(1), 415. Available at: [Link]
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Merck Index. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. Available at: [Link]
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Scite.ai. Erlenmeyer‐Plöchl Azlactone Synthesis. Mentioning various sources. Available at: [Link]
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Chang, M. Y., et al. (2022). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. ACS Omega. Available at: [Link]
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ResearchGate. A Perkin Reaction is carried out using benzaldehyde and phenylacetic acid as reagents to produce E and Z-alpha- phenylcinnamic acid. (2016). Available at: [Link]
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Buckles, R. E., & Bremer, K. (2003). α‐Phenylcinnamic Acid. Journal of the American Chemical Society. (Citation information for reference[9]). Available at: [Link]
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YouTube. Erlenmeyer-Plochl Azalactone Synthesis Mechanism. (2022). Available at: [Link]
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ResearchGate. The Perkin Reaction: Synthesis of alpha-Phenylcinnamic Acid. (2016). Available at: [Link]
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Wikipedia. Perkin reaction. Available at: [Link]
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Al-Haiza, M. A., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. Available at: [Link]
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Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism. Available at: [Link]
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Khan, I., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Molbank. Available at: [Link]
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Chemistry Notes. Perkin Condensation: Mechanism and Applications. Available at: [Link]
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Longdom Publishing. A Concise Introduction of Perkin Reaction. (2018). Available at: [Link]
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Pawar, H. S., et al. (2017). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry. Available at: [Link]
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Longdom Publishing. A Concise Introduction of Perkin Reaction. (2018). (Duplicate of[3], provides mechanistic details). Available at: [Link]
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SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2019). Available at: [Link]
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Spectroscopic analysis of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid
An In-Depth Technical Guide to the Spectroscopic Analysis of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic Acid
Authored by: A Senior Application Scientist
Preamble: Beyond the Spectrum
In the field of medicinal chemistry and materials science, the precise characterization of molecular structure is the bedrock of innovation. This compound, a substituted cinnamic acid derivative, represents a class of compounds with significant potential due to their conjugated system and versatile functional groups. This guide eschews a simple recitation of data. Instead, it offers a holistic analytical strategy, grounded in first principles, to elucidate the structure of this target molecule. We will explore not just what the spectral data are, but why they manifest as they do, providing a self-validating framework for researchers engaged in the synthesis and analysis of novel chemical entities.
Molecular Architecture and Analytical Strategy
The target molecule, this compound, possesses several key structural features that will be interrogated by various spectroscopic techniques:
-
A Carboxylic Acid Moiety: A primary site for IR and NMR analysis.
-
A Trisubstituted Alkene: The Z-configuration is a critical stereochemical feature to confirm. Nuclear Overhauser Effect (NOE) NMR experiments are paramount here.
-
Two Aromatic Rings: One unsubstituted phenyl group and one para-substituted methoxyphenyl group. Their distinct electronic environments will produce unique NMR and UV-Vis signatures.
-
A Conjugated π-System: Spanning from the phenyl ring across the acrylic acid backbone to the methoxyphenyl ring, this system will dominate the UV-Vis spectrum and influence chemical shifts in NMR.
Our analytical workflow is designed to be synergistic, where data from one technique validates and refines the interpretation of another.
In Silico Modeling of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico analysis of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid, a molecule with potential therapeutic relevance. We delve into the core computational methodologies essential for modern drug discovery, including ligand and protein preparation, molecular docking, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This document is designed for researchers, computational chemists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind each procedural choice. By integrating expertise with validated computational tools, this guide aims to empower scientists to effectively predict molecular interactions, assess drug-likeness, and accelerate the journey from compound to candidate.
Introduction
This compound is a derivative of cinnamic acid, a class of compounds known for a wide range of biological activities, including antioxidant, anticancer, and antimicrobial properties.[1][2] The structural complexity of this specific molecule, featuring a methoxy-substituted phenyl ring and a phenylacrylic acid core, suggests its potential for specific interactions with biological targets. In silico modeling provides a powerful, cost-effective, and rapid approach to explore these potential interactions before committing to expensive and time-consuming experimental assays.[3][4]
This guide will systematically walk through a complete in silico workflow, demonstrating how computational tools can be leveraged to build a comprehensive profile of a small molecule's behavior and potential as a therapeutic agent. We will use a hypothetical yet plausible target, Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer, to illustrate the described protocols. The choice of COX-2 is based on the known anti-inflammatory properties of related acrylic acid derivatives.
Overall In Silico Workflow
The process begins with preparing the digital models of both the ligand and its protein target. It then moves to predicting their binding interactions (docking), assessing the stability of this interaction over time (molecular dynamics), and finally, evaluating the molecule's drug-like properties (ADMET).
Caption: A high-level overview of the in silico drug discovery workflow.
Section 1: Ligand and Protein Target Preparation
The accuracy of any in silico model is fundamentally dependent on the quality of the starting structures. This section details the critical first steps of preparing both the small molecule (ligand) and the protein target for simulation.
Ligand Preparation Protocol
The goal of ligand preparation is to generate a geometrically correct, low-energy 3D conformation of the molecule.
Rationale: Starting with a 2D structure or an arbitrary 3D model can lead to inaccurate docking results. An energy-minimized 3D structure represents a more realistic conformation that the molecule would adopt in a biological system, improving the chances of predicting a true binding pose.
Step-by-Step Protocol:
-
Obtain 2D Structure: The structure of this compound can be obtained from databases like PubChem (CID 816807).[5] The structure is typically represented as a SMILES string: C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)C(=O)O)C.
-
Convert to 3D: Use a molecular editor such as Avogadro or ChemDraw to convert the 2D representation or SMILES string into a 3D structure.
-
Add Hydrogens: Ensure all hydrogen atoms are explicitly added, as they are crucial for forming hydrogen bonds and for accurate charge calculations. Most software can add hydrogens appropriate for a physiological pH (e.g., pH 7.4).
-
Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF). This process adjusts bond lengths and angles to find a low-energy, stable conformation.
-
Save in Appropriate Format: Save the final 3D structure in a format compatible with docking software, such as .mol2 or .pdbqt. The PDBQT format is required for AutoDock Vina and includes partial charges and atom type definitions.[6]
Protein Target Preparation Protocol
This protocol outlines how to prepare a protein structure for docking, using COX-2 as our example.
Rationale: Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain non-essential components like water molecules, co-factors, or other ligands.[7][8][9] These must be removed, and missing atoms (especially hydrogens) must be added to create a clean, chemically correct receptor model for docking.
Step-by-Step Protocol:
-
Download Protein Structure: Obtain the 3D crystal structure of human COX-2 from the RCSB Protein Data Bank (wwPDB).[10][11] A suitable entry is PDB ID: 5KIR, which is a complex of COX-2 with a ligand.
-
Clean the PDB File:
-
Load the PDB file into a molecular visualization tool like UCSF Chimera, PyMOL, or AutoDockTools.[12]
-
Remove all water molecules. Water molecules in the binding pocket can interfere with docking unless you are performing an advanced simulation that explicitly models their displacement.
-
Remove any co-crystallized ligands and co-factors that are not part of the study. For 5KIR, this would involve removing the bound inhibitor.
-
If the protein is a multimer, retain only the biologically relevant chain(s). COX-2 is a homodimer; for simplicity, we will use a single chain (e.g., Chain A) for docking.
-
-
Add Hydrogens and Charges:
-
Add polar hydrogens to the protein. These are critical for defining hydrogen bond donors and acceptors.
-
Assign partial charges using a standard force field (e.g., Gasteiger charges in AutoDockTools).[6] This is essential for calculating electrostatic interactions.
-
-
Save as Receptor File: Save the processed protein structure in the .pdbqt format for use with AutoDock Vina. This file now represents the rigid receptor for the docking simulation.
Section 2: Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The primary outputs are the binding pose and a scoring value that estimates the binding affinity.[3][13]
Rationale: By simulating the binding process, we can generate hypotheses about how the molecule might interact with key residues in the active site. A lower (more negative) binding energy score generally indicates a more favorable interaction. This process is crucial for hit identification and lead optimization.[4][14]
Caption: The workflow for performing a molecular docking experiment with AutoDock Vina.
Molecular Docking Protocol (using AutoDock Vina)
-
Define the Binding Site (Grid Box):
-
Using AutoDockTools, identify the active site of the target protein. This is often known from the location of the co-crystallized ligand in the original PDB file.
-
Define a "grid box" that encompasses this entire active site. The box should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, saving computational time.[6]
-
Record the center coordinates (x, y, z) and dimensions (size_x, size_y, size_z) of the grid box.
-
-
Create the Configuration File:
-
Create a text file (e.g., conf.txt) that specifies the input files and search parameters for Vina.[15]
-
Example conf.txt:
-
Causality: The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the chance of finding the true energy minimum but requires more computational time.[16]
-
-
Run the Docking Simulation:
-
Execute Vina from the command line, pointing it to the configuration file: vina --config conf.txt --log log.txt
-
-
Analyze the Results:
-
The log.txt file will contain a table of the top binding modes (poses) ranked by their binding affinity scores (in kcal/mol).
-
The results.pdbqt file contains the 3D coordinates of these poses, which can be visualized in PyMOL or UCSF Chimera.
-
Examine the top-scoring pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with active site residues.
-
Interpreting Docking Data
| Parameter | Description | Example Value | Interpretation |
| Binding Affinity | Estimated free energy of binding (kcal/mol). | -8.5 | A more negative value suggests stronger binding. |
| RMSD | Root Mean Square Deviation from the top pose (Å). | 1.5 Å | A low RMSD between top poses suggests a well-defined binding mode. |
| Interactions | Types of non-covalent bonds formed. | H-bond with Ser530 | Identifies key residues responsible for binding specificity. |
Section 3: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of binding, MD simulations assess the dynamic stability of the protein-ligand complex in a simulated physiological environment.[17][18]
Rationale: A ligand that appears promising in docking might be unstable in the binding pocket over time. MD simulations provide insights into the flexibility of the complex, the persistence of key interactions, and a more rigorous estimation of binding free energy. This step validates the docking results.[4]
MD Simulation Protocol (using GROMACS)
Preparing and running an MD simulation is a multi-step process.[19][20][21]
-
System Preparation:
-
Combine Protein-Ligand Complex: Take the top-scoring pose from the docking output and merge it with the protein structure to create a single complex file.[22]
-
Generate Ligand Topology: The force field (e.g., CHARMM36, AMBER) contains parameters for standard amino acids but not for our custom ligand.[19] A server like CGenFF or antechamber is required to generate a topology file that describes the bond lengths, angles, and charges for this compound.
-
Choose Force Field: Select a force field (e.g., CHARMM36m for the protein) and use gmx pdb2gmx to generate the protein topology.
-
Merge Topologies: Combine the protein and ligand topologies into a single system topology file.
-
-
Solvation and Ionization:
-
Define Simulation Box: Create a periodic simulation box (e.g., a cube) around the complex, ensuring a sufficient buffer (e.g., 1.0 nm) between the protein and the box edge.
-
Add Solvent: Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add Ions: Add ions (e.g., Na+ or Cl-) to neutralize the system's net charge, which is a requirement for many long-range electrostatics algorithms like Particle Mesh Ewald (PME).[23]
-
-
Simulation Execution:
-
Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes.
-
Equilibration (NVT and NPT):
-
Run a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature (NVT) to allow the solvent to equilibrate around the protein while the protein-ligand complex is position-restrained.
-
Run another short simulation (e.g., 100 ps) at constant Number of particles, Pressure, and Temperature (NPT) to bring the system to the correct density.[23]
-
-
Production MD: Run the main simulation (e.g., 100 ns) with all restraints removed. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
-
Analysis of MD Trajectories
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the system has reached equilibrium and the complex is structurally stable.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF of each protein residue to identify flexible regions. High fluctuation in the binding site could indicate instability.
-
Interaction Analysis: Analyze the trajectory to determine the percentage of simulation time that key interactions (e.g., specific hydrogen bonds identified in docking) are maintained.
Section 4: ADMET Prediction
A potent molecule is useless if it has poor pharmacokinetic properties or is toxic. In silico ADMET prediction provides an early assessment of a compound's drug-likeness.[24]
Caption: Workflow for predicting ADMET properties using an online web server.
ADMET Prediction Protocol (using SwissADME)
-
Input Molecule: Navigate to the SwissADME website (]">http://www.swissadme.ch).[25]
-
Submit SMILES: Paste the SMILES string of this compound into the input box.
-
Run Prediction: Execute the prediction. The server will return a comprehensive report.
Key ADMET Parameters and Interpretation
The following table summarizes key parameters to evaluate.
| Category | Parameter | Acceptable Range | Rationale |
| Physicochemical | Molecular Weight (MW) | < 500 g/mol | Affects absorption and distribution. |
| LogP (Lipophilicity) | < 5 | High lipophilicity can lead to poor solubility and high metabolic turnover. | |
| H-bond Donors | < 5 | Too many can hinder membrane permeability. | |
| H-bond Acceptors | < 10 | Too many can hinder membrane permeability. | |
| Pharmacokinetics | GI Absorption | High | Predicts oral bioavailability. |
| BBB Permeant | Yes/No | Important for CNS targets; "No" is preferred for peripherally acting drugs. | |
| CYP Inhibitor | No | Inhibition of Cytochrome P450 enzymes can lead to drug-drug interactions. | |
| Drug-likeness | Lipinski's Rule of 5 | 0 violations | A widely used rule of thumb for oral bioavailability. |
| Medicinal Chemistry | PAINS Alert | 0 alerts | Flags substructures known to cause false positives in high-throughput screens. |
Conclusion
This guide has outlined a structured, multi-faceted in silico approach for characterizing the therapeutic potential of this compound. By systematically applying molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can build a robust computational model of a compound's behavior. This model allows for the generation of testable hypotheses regarding its mechanism of action, binding stability, and drug-like properties. The integration of these computational techniques into early-stage drug discovery is not merely a screening tool but a foundational component of modern, rational drug design, enabling more informed decisions and ultimately increasing the probability of success in bringing novel therapeutics to the clinic.
References
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RCSB Protein Data Bank. (n.d.). Homepage. Retrieved January 12, 2026, from [Link]
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Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved January 12, 2026, from [Link]
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InsilicoSci. (2025, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. Retrieved January 12, 2026, from [Link]
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Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide on the Core Mechanism of Action of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid
Foreword for the Research Professional
The field of drug discovery is in a perpetual state of exploration, seeking novel molecular entities that can precisely modulate cellular pathways implicated in disease. Within this landscape, cinnamic acid derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of pharmacological activities. This technical guide focuses on a specific, yet under-characterized molecule: (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid . While direct, in-depth studies on its mechanism of action remain to be published, its structural features, shared with other well-documented bioactive molecules, provide a strong foundation for hypothesizing its cellular and molecular targets.
This document is structured not as a definitive statement of a known mechanism, but as a comprehensive research and validation roadmap. It is designed for fellow researchers, scientists, and drug development professionals, providing a robust framework for elucidating the precise biological activities of this compound. We will synthesize existing knowledge from structurally related compounds to propose a primary and a secondary putative mechanism of action. Subsequently, we will detail the rigorous experimental protocols necessary to test these hypotheses, ensuring scientific integrity and fostering a logical progression of investigation. The ultimate goal of this guide is to empower researchers to unlock the therapeutic potential of this compound.
Part 1: Postulated Core Mechanisms of Action
Based on a thorough analysis of the chemical structure of this compound and the established activities of analogous compounds, we propose two primary, potentially interconnected, mechanisms of action:
-
Primary Hypothesis: Inhibition of Tubulin Polymerization
-
Secondary Hypothesis: Modulation of the NF-κB Signaling Pathway
The convergence of these pathways can lead to the induction of apoptosis, a key outcome for potential anticancer agents.
Primary Hypothesis: Inhibition of Tubulin Polymerization
The rationale for this hypothesis stems from the structural resemblance of this compound to known tubulin inhibitors. Many synthetic and natural compounds that disrupt microtubule dynamics share a common structural scaffold that allows them to bind to tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest, primarily at the G2/M phase, and subsequently triggers apoptosis.
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton. They are integral to a multitude of cellular functions, including:
-
Cell Division: Formation of the mitotic spindle, which is essential for the segregation of chromosomes.
-
Intracellular Transport: Serving as tracks for motor proteins to transport organelles, vesicles, and other cellular components.
-
Maintenance of Cell Shape and Motility: Providing structural support and enabling cell movement.
Due to their critical role in cell proliferation, tubulin and microtubule dynamics are a well-validated target for anticancer drug development.
We hypothesize that this compound binds to the colchicine-binding site on β-tubulin. This binding event is proposed to introduce a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules. This leads to a net depolymerization of the microtubule network.
Part 2: Experimental Validation of the Hypothesized Mechanisms
To rigorously test our hypotheses, a multi-faceted experimental approach is required. The following sections detail the key protocols to investigate the interaction of this compound with tubulin and the NF-κB pathway, and its ultimate effect on apoptosis.
Investigating Tubulin Polymerization Inhibition
The primary method to validate our main hypothesis is the in vitro tubulin polymerization assay. This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.
This assay can be performed using either a fluorescence-based or a turbidity-based method. The fluorescence-based assay is generally more sensitive.
Principle: Purified tubulin is induced to polymerize in the presence of GTP and a microtubule-stabilizing agent. The extent of polymerization is monitored over time by measuring the increase in fluorescence of a reporter dye that binds specifically to polymerized microtubules.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 10x stock solution of this compound in DMSO.
-
Prepare 10x stock solutions of a known tubulin polymerization inhibitor (e.g., Nocodazole) and a known stabilizer (e.g., Paclitaxel) as controls.
-
On ice, prepare a tubulin reaction mix containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter in General Tubulin Buffer.[1]
-
-
Assay Setup:
-
Pre-warm a 96-well plate to 37°C.
-
Add 5 µL of the 10x test compound, controls, or vehicle (DMSO) to the appropriate wells.[1]
-
-
Initiation and Measurement:
-
To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.[1]
-
Immediately place the plate in a pre-warmed microplate reader and measure fluorescence intensity every 30 seconds for 60 minutes at an excitation/emission of 360/450 nm.
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the rate of polymerization and the maximum polymer mass for each condition.
-
Determine the IC50 value for the inhibition of tubulin polymerization by this compound.
Expected Outcome: If the hypothesis is correct, this compound will inhibit tubulin polymerization in a dose-dependent manner, resulting in a lower rate of polymerization and a reduced maximum polymer mass compared to the vehicle control.
Assessing Modulation of the NF-κB Signaling Pathway
To investigate the secondary hypothesis, we will employ a cell-based reporter assay to measure the transcriptional activity of NF-κB.
Principle: This assay utilizes a cell line (e.g., HEK293) that is stably transfected with a luciferase reporter gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in complete growth medium.
-
Seed cells in a 96-well plate and transfect with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
-
Compound Treatment and Stimulation:
-
After 24 hours, treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL), for 6 hours.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[2]
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold-change in NF-κB activity relative to the stimulated vehicle control.
-
Determine the IC50 value for the inhibition of NF-κB activation.
Expected Outcome: If the compound inhibits the NF-κB pathway, a dose-dependent decrease in TNF-α-induced luciferase activity will be observed.
Determining the Induction of Apoptosis
The culmination of tubulin polymerization inhibition and/or NF-κB modulation is often the induction of apoptosis. Western blotting for key apoptotic markers is a standard method for confirming this downstream effect.
Principle: This technique is used to detect and quantify specific proteins in a complex mixture. We will probe for the cleavage of caspase-3 and PARP, which are hallmark events in apoptosis.
Experimental Protocol:
-
Cell Treatment and Lysis:
-
Treat a suitable cancer cell line (e.g., HeLa or MCF-7) with various concentrations of this compound for 24-48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, total caspase-3, cleaved PARP, total PARP, and a loading control (e.g., β-actin or GAPDH).[3]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Data Analysis:
-
Analyze the ratio of cleaved to total caspase-3 and PARP. An increase in this ratio indicates the induction of apoptosis.
Expected Outcome: Treatment with this compound is expected to lead to a dose-dependent increase in the cleavage of caspase-3 and PARP.
Part 3: Visualization of Pathways and Workflows
To provide a clear visual representation of the concepts and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: Proposed signaling pathways for this compound.
Caption: Logical workflow for the experimental validation of the proposed mechanism.
Part 4: Data Summary and Interpretation
For clarity and ease of comparison, all quantitative data from the proposed experiments should be summarized in tables.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | Concentration (µM) | Rate of Polymerization (RFU/min) | Max Polymer Mass (RFU) | % Inhibition |
| Vehicle (DMSO) | - | 0 | ||
| This compound | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| Nocodazole | 10 |
Table 2: NF-κB Luciferase Reporter Assay
| Compound | Concentration (µM) | Normalized Luciferase Activity (RLU) | % Inhibition of NF-κB Activation |
| Vehicle (DMSO) + TNF-α | - | 0 | |
| This compound + TNF-α | 0.1 | ||
| 1 | |||
| 10 | |||
| 100 | |||
| Known NF-κB Inhibitor + TNF-α | 10 |
Table 3: Western Blot Analysis of Apoptotic Markers
| Treatment | Concentration (µM) | Cleaved Caspase-3 / Total Caspase-3 (Ratio) | Cleaved PARP / Total PARP (Ratio) |
| Vehicle (DMSO) | - | ||
| This compound | 1 | ||
| 10 | |||
| 50 | |||
| Staurosporine (Positive Control) | 1 |
Conclusion
This technical guide provides a comprehensive framework for the systematic investigation of the mechanism of action of this compound. By leveraging knowledge from structurally related compounds, we have formulated plausible hypotheses centered on the inhibition of tubulin polymerization and the modulation of the NF-κB signaling pathway. The detailed experimental protocols outlined herein will enable researchers to rigorously test these hypotheses and elucidate the precise molecular interactions and cellular consequences of this compound. The successful completion of this research plan holds the potential to validate a novel therapeutic candidate and contribute significantly to the field of drug discovery.
References
-
Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. [Link]
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An In-depth Technical Guide to (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic Acid
CAS Number: 19319-32-5 | Molecular Formula: C₁₆H₁₄O₃ | Molecular Weight: 254.28 g/mol
Abstract
This technical guide provides a comprehensive overview of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid, a substituted acrylic acid derivative of interest to researchers in medicinal chemistry and materials science. This document delves into the compound's physicochemical properties, outlines a robust synthetic methodology based on the Perkin reaction, and provides a detailed analysis of its spectroscopic signature. Furthermore, it explores the potential biological activities, including cytotoxicity and antimicrobial effects, by providing standardized experimental protocols for in vitro evaluation. This guide is intended to serve as a valuable resource for scientists engaged in drug discovery and the development of novel bioactive compounds.
Introduction
This compound, also known as α-phenyl-4-methoxy-cinnamic acid, belongs to the class of tri-substituted acrylic acids. These compounds are characterized by a carboxylic acid moiety attached to a carbon-carbon double bond, which is further substituted with aromatic rings. The presence of both a phenyl and a 4-methoxyphenyl group on the acrylic acid backbone imparts specific steric and electronic properties that are crucial for its chemical reactivity and biological interactions. The methoxy group, in particular, is a common feature in many biologically active molecules, often enhancing their metabolic stability and receptor binding affinity. The "(2Z)" designation in the IUPAC name specifies the stereochemistry of the substituents around the double bond, indicating that the phenyl and the 4-methoxyphenyl groups are on the same side of the double bond. This stereoisomeric configuration can significantly influence the compound's biological activity compared to its (2E) counterpart. This guide will provide an in-depth exploration of this specific isomer.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its identification, characterization, and application in research.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 19319-32-5 | [1] |
| Molecular Formula | C₁₆H₁₄O₃ | [1] |
| Molecular Weight | 254.28 g/mol | [1] |
| Exact Mass | 254.0943 g/mol | [2] |
| Physical Form | Solid | [2] |
| Topological Polar Surface Area | 46.5 Ų | [2] |
Spectroscopic Analysis
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group, the vinylic proton, and the carboxylic acid proton.
-
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between δ 10.0 and 13.0 ppm.
-
Aromatic Protons (C₆H₅- and -C₆H₄-): A complex multiplet pattern is expected in the range of δ 6.8-8.0 ppm. The protons on the 4-methoxyphenyl ring will likely appear as two doublets due to para-substitution, while the protons on the phenyl ring will show a more complex multiplet.
-
Vinylic Proton (=CH-): A singlet is expected for the vinylic proton, with its chemical shift influenced by the neighboring aromatic rings.
-
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methoxy group is predicted to be around δ 3.8 ppm.
The carbon NMR spectrum will provide insights into the carbon framework of the molecule.
-
Carbonyl Carbon (-COOH): The carboxylic acid carbon is expected to resonate in the downfield region, typically above δ 165 ppm.
-
Olefinic Carbons (-C=C-): Two signals corresponding to the carbons of the double bond are expected between δ 120 and 145 ppm.
-
Aromatic Carbons: Multiple signals for the aromatic carbons will be observed in the range of δ 114-160 ppm. The carbon attached to the methoxy group will be significantly shielded.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is anticipated to appear around δ 55 ppm.
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1680-1710 cm⁻¹ for the carbonyl group.
-
C=C Stretch (Olefinic): A medium intensity band around 1620-1640 cm⁻¹ is anticipated for the carbon-carbon double bond.
-
C-O Stretch (Ether and Carboxylic Acid): Strong bands corresponding to the C-O stretching vibrations of the methoxy group and the carboxylic acid will be present in the 1000-1300 cm⁻¹ region.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic rings will be observed in the fingerprint region and above 3000 cm⁻¹.
Electron ionization mass spectrometry is expected to show a molecular ion peak [M]⁺ at m/z 254. The fragmentation pattern would likely involve the loss of small molecules such as H₂O, CO, and CO₂ from the carboxylic acid group, as well as cleavage of the bonds adjacent to the aromatic rings.[3]
Synthesis and Purification
The synthesis of this compound can be effectively achieved through the Perkin reaction.[4] This classical organic reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.[4]
Synthetic Workflow: The Perkin Reaction
The Perkin reaction provides a direct route to α,β-unsaturated aromatic acids.[1] For the synthesis of the title compound, 4-methoxybenzaldehyde and phenylacetic anhydride would be the key starting materials.
Caption: Synthetic workflow for this compound via the Perkin reaction.
Detailed Experimental Protocol
Materials:
-
4-Methoxybenzaldehyde
-
Phenylacetic anhydride
-
Triethylamine or anhydrous sodium acetate
-
Toluene or other suitable high-boiling solvent
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxybenzaldehyde (1.0 eq), phenylacetic anhydride (1.2 eq), and triethylamine (1.5 eq) or anhydrous sodium acetate (1.5 eq) in toluene.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Add water and acidify with dilute hydrochloric acid to a pH of approximately 2.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the desired this compound. The separation of E and Z isomers, if formed, can be challenging and may require careful fractional crystallization or chromatographic techniques.[5]
Causality of Experimental Choices:
-
Base: Triethylamine or sodium acetate acts as a base to deprotonate the anhydride, forming a reactive enolate.[4]
-
Reflux: The reaction requires elevated temperatures to overcome the activation energy for the condensation and subsequent elimination steps.[6]
-
Acidic Workup: Acidification protonates the carboxylate salt, leading to the precipitation of the carboxylic acid product.
-
Recrystallization: This purification technique is chosen to obtain a highly pure crystalline product by exploiting the differential solubility of the product and impurities in a given solvent system.
Potential Biological Activity and In Vitro Evaluation
Derivatives of phenylacrylic acid have been reported to exhibit a range of biological activities, including antimicrobial and cytotoxic effects.[7][8] The presence of the methoxy group and the specific stereochemistry of the title compound make it a candidate for biological screening.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[9]
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Antimicrobial Screening: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and materials science. This guide has provided a detailed overview of its chemical properties, a reliable synthetic route, and a comprehensive spectroscopic profile. The outlined protocols for assessing its potential biological activities offer a clear path for future research into its cytotoxic and antimicrobial properties. The structural features of this molecule, particularly the methoxy substitution and the (Z)-stereochemistry, warrant a deeper exploration of its structure-activity relationships.
References
-
American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Retrieved from [Link]
- Clinical & Laboratory Standards Institute. (n.d.).
- Erlenmeyer, E. (1893). Ueber die Condensation der Hippursäure mit Phtalsäureanhydrid und mit Benzaldehyd. Justus Liebigs Annalen der Chemie, 275(1), 1–8.
- In vitro biological studies and structural elucidation of fluoro-substituted phenyl acrylic acids. (n.d.). Journal of Molecular Structure.
- Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53-61.
-
PubChem. (n.d.). Compound Summary for CID 816807, this compound. Retrieved from [Link]
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-
Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
- Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, 1, 210-265.
- Zimmerman, H. E., & Ahramjian, L. (1959). The Stereochemistry of the Perkin Reaction. Journal of the American Chemical Society, 81(8), 2086–2091.
-
ResearchGate. (n.d.). (PDF) Investigation of Polyacrylic Acid Toxicity in Human Breast Cancer (MCF-7) and Mouse Fibroblast (L-929) Cell Lines. Retrieved from [Link]
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Chegg.com. (2022, April 11). Solved The Perkin Reaction: Synthesis of. Retrieved from [Link]
- J&K Scientific LLC. (2021, June 1). Perkin Reaction.
- Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. (n.d.). Molecules.
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ResearchGate. (n.d.). Synthesis, Separation and Crystal Structures of E and Z Isomers of 3-(2,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)Acrylic Acid | Request PDF. Retrieved from [Link]
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Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
- ACS Publications. (2023, October 9).
- Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction.
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). Retrieved from [Link]
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NIST WebBook. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, 2TMS derivative. Retrieved from [Link]
- ChemicalBook. (n.d.). 3-(2-METHOXYPHENYL)PROPIONIC ACID(6342-77-4) 13C NMR spectrum.
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NIST WebBook. (n.d.). 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-. Retrieved from [Link]
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0227485).
- SpectraBase. (n.d.). 3-(p-methoxyphenyl)-2-phenylpropionic acid - Optional[1H NMR] - Chemical Shifts.
- SpectraBase. (n.d.). 2-(4-Methoxyphenyl)propanoic acid methyl ester - Optional[13C NMR] - Chemical Shifts.
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PubChem. (n.d.). 2-Methoxy-2-phenylpropanoic acid | C10H12O3 | CID 344895. Retrieved from [Link]
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Reddit. (2024, April 3). How to purify Acrylic Acid : r/chemistry. Retrieved from [Link]
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- NIH. (n.d.). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents.
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Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved from [Link]
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PubChem. (n.d.). 2-Phenylpropionic acid | C9H10O2 | CID 10296. Retrieved from [Link]
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An In-depth Technical Guide to the Potential Therapeutic Targets of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid is a member of the acrylic acid derivatives class of compounds, a group increasingly recognized for its diverse pharmacological potential. While direct studies on this specific isomer are emerging, a comprehensive analysis of its structural analogs strongly suggests significant therapeutic promise, primarily in the realms of oncology and inflammatory diseases. This guide synthesizes the current understanding of related compounds to propose and detail the most probable therapeutic targets for this compound. We will delve into the mechanistic rationale behind these potential targets, provide detailed experimental protocols for their investigation, and present a framework for advancing the preclinical assessment of this compound. Our approach is grounded in established biochemical and cell-based assay methodologies, aiming to provide a robust starting point for researchers and drug development professionals.
Introduction: The Therapeutic Potential of Phenylacrylic Acid Scaffolds
The phenylacrylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. The presence of the α,β-unsaturated carbonyl system, coupled with aromatic substitutions, confers a unique electronic and steric profile that allows for interaction with a variety of biological targets. The methoxy and phenyl substitutions in this compound are of particular interest. The methoxyphenyl group is a common feature in many pharmacologically active molecules and can influence metabolic stability, receptor binding, and overall bioactivity.
Based on the extensive literature on structurally related compounds, we hypothesize that this compound possesses a dual therapeutic potential: as an anti-inflammatory agent and as an anti-cancer agent . This guide will explore the key molecular targets and pathways that likely mediate these effects.
Potential as an Anti-Inflammatory Agent
Chronic inflammation is a key driver of numerous human diseases. The structural motifs within this compound suggest its potential to modulate key inflammatory pathways.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
The inhibition of COX-1 and COX-2 enzymes is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). Similarly, lipoxygenases are crucial enzymes in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Several acrylic acid derivatives have been reported to inhibit these enzymes.
Causality of Experimental Choice: Direct enzymatic assays are the gold standard for determining if a compound can inhibit COX and LOX activity. These assays provide a quantitative measure of inhibitory potency (IC50) and can help determine the selectivity of the compound for different enzyme isoforms (e.g., COX-1 vs. COX-2).
This protocol is adapted from commercially available kits and established methodologies.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Hematin (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound: this compound
-
Positive controls: Celecoxib (COX-2 selective), Indomethacin (non-selective)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve the test compound and controls in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, hematin, and the respective COX enzyme (COX-1 or COX-2) to each well.
-
Inhibitor Addition: Add serial dilutions of the test compound or positive controls to the wells. Include a solvent control (DMSO only).
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to each well to initiate the reaction.
-
Detection: Immediately add the colorimetric or fluorometric probe.
-
Measurement: Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Self-Validation: The inclusion of both a selective and a non-selective positive control allows for the validation of the assay's performance and provides a benchmark for the potency and selectivity of the test compound.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes. Many anti-inflammatory compounds exert their effects by inhibiting the activation of the NF-κB pathway.
Causality of Experimental Choice: A luciferase reporter assay is a highly sensitive and quantitative method to assess the transcriptional activity of NF-κB in a cellular context. This assay directly measures the ability of a compound to interfere with the signaling cascade leading to NF-κB activation.
Materials:
-
Human cell line (e.g., HEK293T or HeLa)
-
NF-κB luciferase reporter plasmid (contains NF-κB response elements driving luciferase expression)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to induce NF-κB activation
-
Test compound: this compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.
-
Induction: Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α) for a specified time (e.g., 6-8 hours).
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound and determine the IC50 value.
Logical Relationship Diagram: NF-κB Inhibition Workflow
Caption: Workflow for assessing NF-κB inhibition.
Potential as an Anti-Cancer Agent
The structural features of this compound are also reminiscent of compounds with known anti-proliferative and pro-apoptotic activities against cancer cells.
Induction of Apoptosis
A hallmark of cancer is the evasion of programmed cell death, or apoptosis. Many effective chemotherapeutic agents act by inducing apoptosis in cancer cells.
Causality of Experimental Choice: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard and reliable method to quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis/necrosis). Caspase-3 is a key executioner caspase in the apoptotic cascade, and its activity can be measured to confirm the apoptotic pathway.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Test compound: this compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cancer cells and treat them with various concentrations of the test compound for a specified time (e.g., 24, 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Materials:
-
Treated and untreated cell lysates
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric)
-
Assay buffer
-
Microplate reader
Procedure:
-
Lysate Preparation: Prepare cell lysates from treated and untreated cells.
-
Reaction Setup: In a 96-well plate, add the cell lysate, assay buffer, and caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance or fluorescence at the appropriate wavelength.
-
Data Analysis: Quantify the increase in caspase-3 activity in treated samples compared to the untreated control.
Signaling Pathway Diagram: Apoptosis Induction
Caption: Proposed intrinsic pathway of apoptosis induction.
Inhibition of Tubulin Polymerization
The cytoskeleton, particularly microtubules formed by the polymerization of tubulin, is a critical target for many anti-cancer drugs. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
Causality of Experimental Choice: A cell-based tubulin polymerization assay provides a direct measure of the compound's effect on the microtubule network within intact cells. This is often followed by a biochemical assay with purified tubulin to confirm direct interaction.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Test compound: this compound
-
Positive controls: Paclitaxel (stabilizer), Nocodazole (destabilizer)
-
Fixation and permeabilization buffers
-
Anti-α-tubulin primary antibody
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells on coverslips or in imaging-compatible plates and treat with various concentrations of the test compound and controls.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize them (e.g., with Triton X-100).
-
Immunostaining: Incubate the cells with the primary anti-α-tubulin antibody, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Quantify changes in the microtubule network, such as tubulin intensity, filament length, and network complexity, using image analysis software.
Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Inhibiting this process is a key strategy in cancer therapy.
Causality of Experimental Choice: An in vitro tube formation assay is a widely used and relatively simple method to assess the effect of a compound on the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Matrigel or a similar basement membrane extract
-
Endothelial cell growth medium
-
Test compound: this compound
-
Positive control: Suramin
-
96-well plate
-
Inverted microscope with a camera
Procedure:
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of the test compound or control.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Imaging: Observe and capture images of the tube-like structures formed by the HUVECs using an inverted microscope.
-
Quantification: Analyze the images to quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.
Synthesis of this compound
Quantitative Data from Structurally Related Compounds
To provide a preliminary indication of the potential potency of this compound, the following table summarizes reported IC50 values for some related phenylacrylic acid derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) |
| Phenylacrylic acid derivatives | Various | 10 - 50 |
| Methoxyphenylacrylonitrile | A549 (Lung) | > 250 (48h) |
| Methoxyphenylacrylonitrile | MCF-7 (Breast) | ~500 (48h) |
Note: These values are for comparative purposes only and the activity of this compound may differ.
Conclusion and Future Directions
This technical guide has outlined the most probable therapeutic targets of this compound based on a comprehensive analysis of its structural analogs. The proposed anti-inflammatory and anti-cancer activities are supported by a strong body of evidence for the broader class of phenylacrylic acid derivatives. The detailed experimental protocols provided herein offer a clear roadmap for researchers to systematically investigate these potential therapeutic applications.
Future research should focus on the efficient and stereoselective synthesis of this compound. Subsequent in vitro screening against the proposed targets (COX, LOX, NF-κB, tubulin, and cancer cell lines) will be crucial to validate these hypotheses and to determine the compound's potency and selectivity. Promising in vitro results should be followed by in vivo studies in relevant animal models of inflammation and cancer to assess its efficacy and safety profile. The exploration of this compound and its derivatives holds significant promise for the development of novel therapeutic agents.
References
Due to the nature of this guide being a synthesis of information on related compounds, specific literature for each protocol can be found by searching for the assay name and its application in the context of anti-inflammatory or anti-cancer drug discovery. Commercially available kits from suppliers like Promega, Abcam, Cayman Chemical, and R&D Systems provide detailed and validated protocols.
Methodological & Application
Application Notes and Protocols for the Synthesis of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic Acid
Introduction: Significance and Applications
(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid, a member of the α,β-unsaturated carboxylic acid family, represents a key structural motif in medicinal chemistry and materials science. Its derivatives are explored for a range of biological activities, stemming from the unique electronic and steric properties conferred by the methoxy-substituted phenyl ring and the α-phenyl group. This arrangement allows for diverse intermolecular interactions, making it a valuable scaffold for the design of novel therapeutic agents and functional organic materials. The synthesis of this and related compounds is, therefore, of significant interest to researchers in drug discovery and organic synthesis.
Reaction Principle: The Perkin Condensation
The synthesis of this compound is effectively achieved through the Perkin reaction. This classic organic reaction, developed by William Henry Perkin, involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding carboxylic acid, which acts as a base catalyst.[1] In this specific synthesis, 4-methoxybenzaldehyde reacts with phenylacetic acid in the presence of a dehydrating agent like acetic anhydride and a base such as triethylamine or sodium acetate.
The reaction proceeds via an aldol-type condensation. The base abstracts an acidic α-proton from phenylacetic anhydride (formed in situ or added directly) to generate a resonance-stabilized enolate. This nucleophilic enolate then attacks the carbonyl carbon of 4-methoxybenzaldehyde. The resulting alkoxide intermediate undergoes dehydration to yield the α,β-unsaturated product.[2][3] The stereochemistry of the resulting double bond can be influenced by the reaction conditions.
Experimental Workflow
The following diagram outlines the key stages in the synthesis of this compound.
Sources
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid
Application Note and Protocol
Abstract: This document provides a comprehensive guide to a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid. This compound, a derivative of cinnamic acid, is of interest in pharmaceutical research and drug development. The described method is tailored for researchers, scientists, and drug development professionals, offering detailed protocols for method development, validation, and sample analysis. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method transfer.
Introduction
This compound is a substituted acrylic acid with potential applications in various fields of chemical and pharmaceutical research. As with any active pharmaceutical ingredient (API) or intermediate, a reliable and validated analytical method is crucial for ensuring its quality, stability, and purity. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility[1].
This application note details a stability-indicating RP-HPLC method that can effectively separate the target analyte from its potential impurities and geometric isomer, the (2E)-isomer. The method is developed based on the physicochemical properties of the analyte and its structural analogs, employing a C18 stationary phase and a gradient elution with a UV detector. The protocols provided herein are aligned with the International Council for Harmonisation (ICH) guidelines for analytical method validation[1][2].
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
-
Structure: (Image of the chemical structure of this compound would be placed here)
-
Molecular Formula: C₁₆H₁₄O₃[3]
-
Molecular Weight: 254.29 g/mol
HPLC Method Parameters
The selection of HPLC parameters is a systematic process aimed at achieving optimal separation and detection of the analyte.
Chromatographic System and Column
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV detector is suitable for this method.
-
Column: A reversed-phase C18 column is the preferred choice for the separation of moderately polar to non-polar compounds like the target analyte. The hydrophobic interactions between the analyte and the C18 stationary phase provide the primary retention mechanism.
-
Recommended Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase
The mobile phase composition is a critical factor influencing the retention and selectivity of the separation.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. The addition of phosphoric acid to the aqueous mobile phase serves to lower the pH, ensuring that the carboxylic acid group of the analyte is protonated and the molecule is in its neutral form. This leads to increased retention on the non-polar stationary phase and improved peak shape by minimizing tailing[5].
-
Mobile Phase B: Acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
-
Gradient Elution: A gradient elution is employed to ensure the timely elution of the main analyte while also providing sufficient resolution from potential early and late-eluting impurities.
Detection
-
Detection Wavelength: Based on the analysis of structurally similar hydroxycinnamic acids, a detection wavelength of 320 nm is recommended for high sensitivity. A Diode Array Detector (DAD) can be used to monitor a wider spectral range (e.g., 200-400 nm) to confirm peak purity and identify the optimal detection wavelength empirically[6].
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is a suitable diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
HPLC Method
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD at 320 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0.01 | |
| 15.00 | |
| 20.00 | |
| 22.00 | |
| 25.00 |
Method Validation Protocol
The developed HPLC method must be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose[1][2]. The following validation parameters should be assessed:
System Suitability
System suitability testing is an integral part of any analytical procedure. It is performed to ensure that the chromatographic system is adequate for the intended analysis.
-
Procedure: Inject the Working Standard Solution (100 µg/mL) six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure:
-
Inject the diluent to demonstrate that there are no interfering peaks.
-
Perform forced degradation studies on the analyte (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze the stressed samples to ensure the main peak is well-resolved from any degradant peaks.
-
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the diluent or degradation products. Peak purity analysis using a DAD is recommended.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Procedure: Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range of 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each standard in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Procedure: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare three samples at each level and analyze them.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the Working Standard Solution (100 µg/mL) on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst and/or different equipment.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%).
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Procedure: Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (e.g., percentage of acetonitrile ± 2%)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.
Data Presentation
Table 2: Summary of Validation Results (Example)
| Validation Parameter | Acceptance Criteria | Observed Result |
| System Suitability | ||
| %RSD of Peak Areas | ≤ 2.0% | 0.8% |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 8500 |
| Linearity | ||
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Accuracy | ||
| Mean Recovery | 98.0% - 102.0% | 99.5% |
| Precision | ||
| Repeatability (%RSD) | ≤ 2.0% | 0.9% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.1% |
| LOD | - | 0.1 µg/mL (Calculated) |
| LOQ | Precision (%RSD) ≤ 10% | 0.3 µg/mL (Precision at LOQ = 4.5%) |
| Robustness | System suitability met | All system suitability criteria met under varied conditions |
Visualization of Workflows
HPLC Method Development Workflow
Caption: Workflow for HPLC Method Development.
Method Validation Protocol Logic
Caption: Logical Flow of the HPLC Method Validation Protocol.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust approach for the analysis of this compound. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in a pharmaceutical setting. The comprehensive protocols and validation guidelines provided herein serve as a valuable resource for researchers and scientists working with this compound and other structurally related molecules.
References
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Simultaneous determination of 5 phenolic acids involved in the phenylpropanoid pathway of postharvest wax apple (Syzygium samarangenese [Blume] Merrill & L.M. Perry) by high performance liquid chromatography. Retrieved from [Link]
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OSHA. (n.d.). Acrylic Acid. Retrieved from [Link]
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ChemBK. (n.d.). 3-(4-methoxyphenyl)acrylic acid. Retrieved from [Link]
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JOCPR. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Retrieved from [Link]
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American Journal of Biomedical Science & Research. (2022). Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. Retrieved from [Link]
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Quality System Compliance Industry. (n.d.). Step-by-Step Analytical Methods Validation and Protocol. Retrieved from [Link]
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Application Notes and Protocols for (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid in Cancer Cell Line Research
Introduction: Unveiling the Potential of a Novel Phenylacrylic Acid Derivative in Oncology Research
(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid is a synthetic organic compound belonging to the class of α,β-unsaturated carboxylic acids. Structurally, it is a derivative of cinnamic acid, a well-documented phytochemical with a range of biological activities. The presence of the methoxy group on one phenyl ring and the additional phenyl substitution at the alpha position create a unique chemical architecture that warrants investigation for its therapeutic potential, particularly in the realm of oncology. While direct and extensive research on this specific molecule is emerging, the broader family of cinnamic acid derivatives and related phenylacrylonitriles has demonstrated significant promise as anticancer agents.[1][2][3] These compounds are known to interfere with critical cellular processes in cancer cells, including proliferation, survival, and metastasis.[4][5]
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the anticancer properties of this compound. We will delve into its potential mechanisms of action based on structurally related compounds, provide detailed protocols for its application in cancer cell line studies, and offer insights into the interpretation of results. The information herein is designed to provide a solid foundation for initiating research into this promising compound.
Hypothesized Mechanism of Action: Insights from Structurally Related Compounds
Based on the known biological activities of similar cinnamic acid derivatives, this compound is postulated to exert its anticancer effects through a multi-faceted approach. The primary hypothesized mechanisms include the induction of apoptosis and the inhibition of cell proliferation.
Derivatives of cinnamic acid have been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins.[4][6] This often involves an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the activation of the intrinsic apoptotic pathway.[4][6] Furthermore, some related compounds have been observed to arrest the cell cycle at various phases, thereby inhibiting the uncontrolled proliferation of cancer cells.[5] The methoxy group, a common feature in many biologically active natural products, is known to enhance the cytotoxic activity of compounds in various cancer cell lines.[7]
It is also plausible that this compound could interfere with key signaling pathways that are often dysregulated in cancer, such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation.[2][5]
Visualizing the Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathway of the compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point for investigating the anticancer effects of this compound. It is recommended to optimize these protocols based on the specific cancer cell lines and experimental conditions used.
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the compound in a panel of cancer cell lines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with a complete medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Visualizing the MTT Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide Staining
This protocol allows for the quantitative analysis of apoptosis and necrosis in cancer cells treated with the compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration (determined from the MTT assay) for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Data Presentation: A Comparative Overview
The following table provides a template for summarizing the cytotoxic activity of this compound across different cancer cell lines.
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | To be determined |
| MDA-MB-231 | Breast Adenocarcinoma | To be determined |
| A549 | Lung Carcinoma | To be determined |
| HeLa | Cervical Adenocarcinoma | To be determined |
| HT-29 | Colorectal Adenocarcinoma | To be determined |
Conclusion and Future Directions
This compound represents a molecule of interest for cancer research. The protocols and insights provided in these application notes offer a robust framework for initiating its investigation as a potential anticancer agent. Future studies should focus on elucidating its precise molecular targets and signaling pathways, evaluating its efficacy in in vivo models, and exploring its potential for synergistic combinations with existing chemotherapeutic drugs. The exploration of this and similar compounds could pave the way for the development of novel and effective cancer therapies.
References
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McCluskey, A., et al. (2011). Library synthesis and cytotoxicity of a family of 2-phenylacrylonitriles and discovery of an estrogen dependent breast cancer lead compound. MedChemComm, 2(6), 516-522. Available at: [Link]
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Yıldırım, S., et al. (2023). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. ChemistrySelect, 8(31), e202301479. Available at: [Link]
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Wojdyło, A., et al. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(13), 3855. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 816807, this compound. Retrieved from [Link]
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de Cássia da Silveira e Sá, R., et al. (2019). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules, 24(21), 3978. Available at: [Link]
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Ouyang, H., et al. (2009). (Z)-2-Hydroxy-3-(4-methoxyphenyl)acrylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3139. Available at: [Link]
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Sarala, G., et al. (2006). (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile. Acta Crystallographica Section E: Structure Reports Online, 62(10), o3998-o4000. Available at: [Link]
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Thomas, T., et al. (2013). Alpha cyano-4-hydroxy-3-methoxycinnamic Acid Inhibits Proliferation and Induces Apoptosis in Human Breast Cancer Cells. PLoS One, 8(9), e72953. Available at: [Link]
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The Good Scents Company. 4-methoxycinnamic acid. Retrieved from [Link]
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Wang, Y., et al. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Molecules, 26(16), 4999. Available at: [Link]
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Rather, R. A., & Bhagat, M. (2022). Insight into the Biological Roles and Mechanisms of Phytochemicals in Different Types of Cancer: Targeting Cancer Therapeutics. Molecules, 27(19), 6599. Available at: [Link]
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Al-Otaibi, J. S., et al. (2022). Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Molecular Biology Reports, 49(12), 11955-11978. Available at: [Link]
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Zielińska, A., et al. (2021). Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. International Journal of Molecular Sciences, 22(8), 4001. Available at: [Link]
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Tan, K. V., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 346. Available at: [Link]
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Kavitha, C. V., et al. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Analytical Sciences, 22(11), x265-x266. Available at: [Link]
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Kim, M. S., et al. (2021). (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ. International Journal of Molecular Sciences, 22(16), 8758. Available at: [Link]
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Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 62(24), 11211-11232. Available at: [Link]
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Probing the Nexus of Cancer Cell Survival: Application and Protocols for (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid as a Putative Mcl-1 Inhibitor
Introduction: Unveiling a New Tool for Apoptosis Research
In the intricate landscape of cancer biology, the dysregulation of apoptosis, or programmed cell death, is a cornerstone of tumorigenesis and therapeutic resistance. A key player in this pro-survival network is the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a member of the Bcl-2 family. The overexpression of Mcl-1 is a frequent event in a multitude of human cancers, rendering it a high-priority target for novel therapeutic strategies.[1][2] Chemical probes that can selectively modulate Mcl-1 activity are invaluable tools for dissecting its role in cancer cell survival and for the development of next-generation anticancer agents.
This technical guide introduces (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid, a novel chemical entity with a structural scaffold suggestive of Mcl-1 inhibitory activity. While direct and conclusive evidence is still emerging, its chemical architecture, featuring a methoxyphenyl group and a phenylacrylic acid core, shares similarities with other known inhibitors of anti-apoptotic proteins. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential of this compound as a chemical probe for Mcl-1, complete with detailed protocols for its characterization and application in cancer research.
Physicochemical Properties and Handling
A thorough understanding of a chemical probe's properties is paramount for its effective and reproducible use in experimental settings. The following table summarizes the key physicochemical characteristics of this compound.
| Property | Value | Source |
| CAS Number | 19319-32-5 | [3] |
| Molecular Formula | C₁₆H₁₄O₃ | [4] |
| Molecular Weight | 254.29 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | ≥95% | [3] |
| Storage | Store at room temperature | [3] |
Stock Solution Preparation and Storage:
For in vitro experiments, it is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO). For instance, a 10 mM stock solution can be prepared by dissolving 2.54 mg of the compound in 1 mL of DMSO. To ensure stability, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.
Proposed Mechanism of Action: Targeting the Mcl-1 Survival Pathway
We hypothesize that this compound functions as a chemical probe by inhibiting the anti-apoptotic protein Mcl-1. Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic "effector" proteins like Bak and "BH3-only" proteins such as Bim. This sequestration prevents the activation of the mitochondrial apoptosis pathway. Small molecule inhibitors of Mcl-1 typically occupy the BH3-binding groove on the Mcl-1 protein, leading to the release of pro-apoptotic proteins, subsequent mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.[1][2]
Caption: Proposed mechanism of action of this compound as an Mcl-1 inhibitor.
Applications and Experimental Protocols
The following protocols provide a roadmap for validating the proposed mechanism of action and for utilizing this compound as a chemical probe in cancer cell biology.
Protocol 1: In Vitro Cell Viability Assay to Determine Cytotoxicity
This protocol is designed to assess the dose-dependent cytotoxic effect of the compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., a cell line known to be Mcl-1 dependent)
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium from the 10 mM DMSO stock. The final concentrations should typically range from nanomolar to micromolar. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Workflow Diagram:
Caption: Workflow for the in vitro cell viability assay.
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide Staining
This protocol determines if the observed cytotoxicity is due to the induction of apoptosis.
Principle: Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Protocol 3: Co-Immunoprecipitation to Probe Mcl-1/Bim Interaction
This biochemical assay directly investigates the hypothesis that the compound disrupts the interaction between Mcl-1 and the pro-apoptotic protein Bim.
Principle: Co-immunoprecipitation (Co-IP) is used to study protein-protein interactions. An antibody to a specific protein (Mcl-1) is used to pull down that protein and any associated proteins (Bim) from a cell lysate. The pulled-down complex is then analyzed by western blotting.
Materials:
-
Cancer cell line with detectable Mcl-1 and Bim expression
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against Mcl-1 for immunoprecipitation
-
Antibodies against Mcl-1 and Bim for western blotting
-
Protein A/G magnetic beads
-
SDS-PAGE and western blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with the compound at a concentration known to induce apoptosis for a shorter time point (e.g., 6-12 hours). Lyse the cells in cold lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with the Mcl-1 antibody overnight at 4°C. Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against Mcl-1 and Bim, followed by appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. A decrease in the amount of Bim co-immunoprecipitated with Mcl-1 in the compound-treated sample compared to the control would support the hypothesis.
Expected Outcome and Interpretation:
| Assay | Expected Outcome with this compound | Interpretation |
| Cell Viability (MTT) | Dose-dependent decrease in cell viability (low IC₅₀ in Mcl-1 dependent cells) | The compound is cytotoxic to cancer cells. |
| Apoptosis Assay (Annexin V/PI) | Increase in the percentage of Annexin V-positive cells | The observed cytotoxicity is due to the induction of apoptosis. |
| Co-Immunoprecipitation (Mcl-1/Bim) | Reduced amount of Bim pulled down with Mcl-1 | The compound disrupts the Mcl-1/Bim protein-protein interaction. |
Conclusion and Future Directions
This compound presents an exciting opportunity as a chemical probe to investigate the critical role of Mcl-1 in cancer cell survival. The protocols outlined in this guide provide a robust framework for its initial characterization and subsequent application in elucidating the intricacies of the apoptotic machinery. Successful validation of its Mcl-1 inhibitory activity will pave the way for its use in a wide array of studies, including the identification of synergistic drug combinations and the exploration of Mcl-1's non-canonical functions. As with any chemical probe, careful validation of its selectivity and on-target effects within the specific experimental context is crucial for generating reliable and impactful data.
References
-
Lee, T., et al. (2019). Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer. Journal of Medicinal Chemistry, 62(8), 3971–3988. [Link]
-
Kotschy, A., et al. (2016). The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models. Nature, 538(7626), 477–482. [Link]
-
PubChem. This compound. [Link]
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Application Notes and Protocols for Efficacy Testing of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid
Introduction: A Strategic Framework for Preclinical Evaluation
The journey of a novel chemical entity from discovery to a potential therapeutic agent is a meticulous process demanding rigorous scientific validation. This document provides a comprehensive experimental framework for assessing the preclinical efficacy of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid, a compound with structural similarities to cinnamic acid and cinnamonitrile derivatives that have shown promise in cancer research.[1][2][3] Given the nascent stage of investigation for this specific molecule, this guide is structured as a multi-phase, hypothesis-generating, and-testing workflow. We will begin with broad phenotypic screens to establish anti-proliferative activity, proceed to mechanistic elucidation, and culminate in in vivo efficacy and preliminary safety assessments.
The causality behind this phased approach is rooted in a logical progression of scientific inquiry. Initial in vitro assays serve as a cost-effective and high-throughput method to determine if the compound has any biological activity of interest.[4][5][6] Positive results then justify more complex and resource-intensive investigations into how the compound works (mechanism of action) and whether its effects translate to a more complex biological system (in vivo models).[7][8] Each protocol is designed to be self-validating through the inclusion of appropriate positive and negative controls, ensuring the trustworthiness and reproducibility of the generated data.
Phase 1: In Vitro Characterization of Bioactivity
The primary objective of this phase is to determine if this compound exhibits cytotoxic or cytostatic effects against a panel of cancer cell lines. The selection of cell lines should be strategic, ideally including representatives from various cancer types (e.g., breast, lung, colon, leukemia) to identify potential areas of sensitivity.
Assessment of Cell Viability
Cell viability assays are foundational for quantifying the dose-dependent effect of the compound on cell populations.[9][10][11] We will employ the XTT assay, which offers advantages over the traditional MTT assay by producing a water-soluble formazan product, thus simplifying the protocol and reducing variability.[9][12]
Protocol 1: XTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution series in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 4 hours at 37°C.[9]
-
Data Acquisition: Measure the absorbance of the wells at 450-500 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.
| Parameter | Description |
| Cell Lines | MCF-7 (Breast), A549 (Lung), HCT116 (Colon), K562 (Leukemia) |
| Compound Conc. | 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM |
| Incubation Time | 48 and 72 hours |
| Primary Endpoint | IC₅₀ Value |
Evaluation of Anti-Proliferative Effects
To distinguish between a cytotoxic (cell-killing) and a cytostatic (inhibition of proliferation) effect, a direct measure of DNA synthesis is crucial. The BrdU incorporation assay is a robust method for this purpose.[13]
Protocol 2: BrdU Cell Proliferation Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from the XTT protocol.
-
BrdU Labeling: 18-24 hours before the end of the treatment period, add BrdU labeling solution to each well at a final concentration of 10 µM.
-
Incubation: Continue to incubate the plates for the remainder of the treatment period.
-
Fixation and Denaturation: Remove the culture medium, fix the cells with a fixing/denaturing solution, and incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells and add an anti-BrdU peroxidase-conjugated antibody. Incubate for 90 minutes.
-
Substrate Reaction: Wash the wells and add a substrate solution. Allow color to develop.
-
Data Acquisition: Stop the reaction and measure the absorbance at 370 nm (reference wavelength 492 nm).
-
Data Analysis: Quantify the level of BrdU incorporation as a percentage of the vehicle control.
| Parameter | Description |
| Cell Lines | Cell lines showing the lowest IC₅₀ from the viability assay |
| Compound Conc. | IC₅₀, 1/2 IC₅₀, 2x IC₅₀ |
| Incubation Time | 48 hours |
| Primary Endpoint | Inhibition of DNA synthesis |
Phase 2: Elucidation of the Mechanism of Action
Assuming Phase 1 demonstrates significant anti-proliferative activity, this next phase aims to understand the underlying molecular mechanisms. Based on the activity of related cinnamonitrile derivatives, we hypothesize that the compound may induce apoptosis.[1]
Detection of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer drugs.[14] We will use two distinct assays to confirm apoptosis: one measuring an early marker (caspase activation) and another a later event (DNA fragmentation).[15][16]
Protocol 3: Caspase-3/7 Activity Assay
-
Cell Culture and Treatment: Plate cells in a white-walled 96-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7) to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Express caspase-3/7 activity as a fold change relative to the vehicle control.
Protocol 4: TUNEL Assay for DNA Fragmentation
-
Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a 24-well plate and treat as described in the caspase assay.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
TUNEL Reaction: Incubate the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP, according to the manufacturer's protocol.
-
Counterstaining: Stain the cell nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells.
Investigating Potential Signaling Pathways
Based on literature for similar compounds, we will perform an initial screen of the MAPK pathway.[1]
Workflow for Pathway Analysis
Caption: Western blot workflow for MAPK pathway analysis.
Protocol 5: Western Blot Analysis
-
Protein Extraction: Treat cells with the compound at IC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells and quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total p38 MAPK and ERK1/2.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify band intensities and calculate the ratio of phosphorylated to total protein.
Phase 3: In Vivo Efficacy and Preliminary Safety Assessment
This phase translates the promising in vitro findings into an animal model to assess anti-tumor efficacy and gather preliminary safety data.[7] The selection of an appropriate animal model is critical for clinical relevance.[17][18] A subcutaneous xenograft model is a standard initial choice for efficacy testing.[17][19]
Experimental Design for In Vivo Efficacy
Caption: Workflow for in vivo xenograft efficacy study.
Subcutaneous Xenograft Model
Protocol 6: In Vivo Efficacy Study
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (the most sensitive cell line from in vitro studies) into the flank of immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice/group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., saline with 5% DMSO, 10% Solutol)
-
Group 2: this compound (low dose, e.g., 25 mg/kg)
-
Group 3: this compound (high dose, e.g., 50 mg/kg)
-
Group 4: Positive control (a standard-of-care agent for the chosen cancer type)
-
-
Dosing and Monitoring: Administer the treatments daily via an appropriate route (e.g., oral gavage or intraperitoneal injection). Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined size or after a set duration (e.g., 21-28 days).
-
Analysis: At the endpoint, euthanize the mice, excise the tumors, and measure their weight. Calculate the tumor growth inhibition (TGI) for each treatment group.
| Parameter | Description |
| Animal Model | Athymic Nude or NOD/SCID Mice |
| Tumor Model | Subcutaneous Xenograft (e.g., HCT116) |
| Treatment Duration | 21-28 days |
| Primary Endpoints | Tumor Volume, Tumor Weight, Tumor Growth Inhibition (TGI) |
| Secondary Endpoints | Body Weight, Clinical Signs of Toxicity |
Pharmacokinetic/Pharmacodynamic (PK/PD) and Toxicology Assessment
Understanding the drug's exposure and its effect on the target is essential for clinical translation.[20][21][22] A preliminary PK/PD and toxicology screen should be conducted.[23][24]
Pharmacokinetics (PK): In a satellite group of animals, collect blood samples at various time points after a single dose of the compound. Analyze plasma concentrations to determine key PK parameters like Cmax, Tmax, and AUC.[21][22]
Pharmacodynamics (PD): Collect tumor samples from the efficacy study at the endpoint. Analyze these samples for biomarkers identified in the in vitro studies (e.g., cleaved caspase-3, p-p38) to confirm target engagement in the in vivo setting.[20][25]
Toxicology: During the efficacy study, monitor the animals for clinical signs of toxicity (e.g., changes in behavior, ruffled fur). At the endpoint, collect major organs (liver, kidney, spleen, etc.) for histopathological analysis to identify any potential organ damage.[23]
Conclusion
This structured, multi-phase approach provides a robust framework for the preclinical efficacy evaluation of this compound. By systematically progressing from broad phenotypic screening to detailed mechanistic studies and finally to in vivo validation, researchers can generate a comprehensive data package. This data will be critical for making informed decisions about the compound's therapeutic potential and guiding its future development.
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Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm. (2025). MedScien. Available from: [Link]
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Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. (2020). Frontiers. Available from: [Link]
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Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm. (2025). ResearchGate. Available from: [Link]
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Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections. (2017). PMC. Available from: [Link]
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Analysing Temporal Dynamics of T Cell Division in vivo Using Ki67 and BrdU Co-labelling by Flow Cytometry. (2017). PMC. Available from: [Link]
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Application Notes and Protocols for Investigating the Biological Activity of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid Using Cell-Based Assays
Introduction: Unveiling the Therapeutic Potential of a Cinnamic Acid Derivative
(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid is a derivative of cinnamic acid, a class of compounds widely recognized for their diverse biological activities.[1] While direct extensive biological data for this specific molecule is emerging, its structural similarity to other biologically active compounds, such as α-cyano-4-hydroxycinnamic acid (CHCA) and its derivatives, provides a strong rationale for investigation.[2][3] CHCA is a known inhibitor of monocarboxylate transporters (MCTs), which are crucial for cancer cell metabolism and proliferation.[4] Inhibition of these transporters can lead to cytotoxic or cytostatic effects in cancer cells.[4] Furthermore, related methoxy-substituted phenylacrylonitriles have demonstrated cytotoxic effects against lung and breast cancer cell lines.[5]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to conduct a primary assessment of the anticancer potential of this compound. We will detail a suite of robust, validated cell-based assays to explore its effects on cell viability, programmed cell death (apoptosis), and cell cycle progression. The protocols are designed to be self-validating and are grounded in established scientific principles to ensure data integrity and reproducibility.
Section 1: Initial Assessment of Cytotoxicity and Cell Viability
The first crucial step in evaluating a novel compound is to determine its effect on cell viability and to quantify its cytotoxic potential. The MTT assay is a reliable and widely used colorimetric method for this purpose.[6][7][8]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of living cells.[9] Mitochondrial dehydrogenases in viable cells reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[6] By solubilizing the formazan crystals and measuring the absorbance of the solution, we can quantify the effect of the compound on cell viability.[6][7]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
Target cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[8]
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[10] Include wells for background control (medium only). Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.[6]
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of the test compound in serum-free medium. A typical concentration range to start with could be 0.1, 1, 10, 50, 100 µM.
-
Include a vehicle control (DMSO concentration matched to the highest compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or controls.
-
Incubate for the desired time periods (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis and Interpretation
The cell viability is calculated as a percentage relative to the vehicle-treated control cells.
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell viability by 50%, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Treatment Group | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| Vehicle Control | 0 (0.1% DMSO) | 1.25 ± 0.08 | 100% |
| Compound X | 1 | 1.18 ± 0.07 | 94.4% |
| Compound X | 10 | 0.85 ± 0.05 | 68.0% |
| Compound X | 50 | 0.61 ± 0.04 | 48.8% |
| Compound X | 100 | 0.32 ± 0.03 | 25.6% |
| Background | 0 (Media Only) | 0.05 ± 0.01 | - |
Section 2: Investigating the Mechanism of Cell Death - Apoptosis Assay
If the compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[12][13] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Principle of the Annexin V/PI Assay
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA-binding dye that is impermeable to live and early apoptotic cells with intact membranes.[12] However, in late-stage apoptosis or necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus.[12] This dual staining allows for the clear distinction between different cell populations.[14]
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Detailed Protocol: Annexin V/PI Assay
Materials:
-
Cells treated with the test compound and controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the test compound (e.g., at its determined IC50 concentration) for an appropriate duration (e.g., 24 or 48 hours). Include a vehicle-treated negative control and a positive control for apoptosis (e.g., staurosporine treatment).[13]
-
Harvest both floating and adherent cells. For adherent cells, detach gently using a non-enzymatic method like EDTA to maintain membrane integrity.[13]
-
-
Washing:
-
Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[13] This removes any residual media that could interfere with the assay.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[13]
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible.
-
Data Analysis and Interpretation
Flow cytometry data will be displayed as a dot plot with Annexin V fluorescence on one axis and PI fluorescence on the other. The plot is typically divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (rarely populated with this method).
An increase in the percentage of cells in the Annexin V+ quadrants (lower-right and upper-right) in compound-treated samples compared to the control indicates the induction of apoptosis.
Section 3: Elucidating Effects on Cell Cycle Progression
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[15] Analyzing the cell cycle distribution of a cell population after compound treatment can provide valuable mechanistic insights.
Principle of Cell Cycle Analysis via PI Staining
Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. This allows for the differentiation of cells in different phases of the cell cycle:
-
G0/G1 phase: Cells have a normal (2n) DNA content.
-
S phase: Cells are actively synthesizing DNA, so their DNA content is between 2n and 4n.
-
G2/M phase: Cells have a doubled (4n) DNA content.[15]
By analyzing the fluorescence intensity of a population of cells using flow cytometry, a DNA content histogram can be generated, revealing the percentage of cells in each phase. A significant accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Detailed Protocol: Cell Cycle Analysis
Materials:
-
Cells treated with the test compound and controls
-
Cold Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
PI Staining Solution (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)[16]
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells and treat with the test compound as described for the apoptosis assay.
-
Harvest cells by trypsinization.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS to rehydrate them.
-
Resuspend the cell pellet in the PI/RNase A staining solution. The RNase treatment is crucial as PI can also bind to double-stranded RNA.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer. The DNA fluorescence should be collected on a linear scale.[17]
-
Data Analysis and Interpretation
The flow cytometry software is used to generate a histogram of DNA content. The data is then analyzed using cell cycle modeling software to calculate the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in any of these phases in the treated samples compared to the control would indicate a cell cycle arrest at that specific checkpoint. For example, an increase in the G2/M population suggests the compound may interfere with mitosis.
| Treatment Group | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 65% | 25% | 10% |
| Compound X (IC50) | 20% | 15% | 65% |
Section 4: Probing Molecular Mechanisms with Western Blotting
To delve deeper into the molecular mechanisms underlying the observed effects, Western blotting can be employed to analyze changes in the expression and activation of key proteins involved in cell survival, apoptosis, and cell cycle regulation.[18][19]
Principle of Western Blotting
Western blotting is a technique used to detect specific proteins in a complex mixture, such as a cell lysate.[19] Proteins are first separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., nitrocellulose or PVDF). The membrane is subsequently probed with primary antibodies specific to the target protein. An enzyme-conjugated secondary antibody that binds to the primary antibody is then added, and a chemiluminescent or fluorescent substrate is used to visualize the protein bands. By analyzing proteins from key signaling pathways, such as the PI3K/Akt or MAPK/ERK pathways, one can gain insights into how the compound is affecting cellular processes.[18]
Potential Signaling Pathway to Investigate
Caption: Simplified PI3K/Akt survival pathway; a potential target for investigation.
Detailed Protocol: Western Blotting
Materials:
-
Cells treated with the test compound and controls
-
Ice-cold RIPA lysis buffer with protease and phosphatase inhibitors[18]
-
BCA Protein Assay Kit
-
Laemmli sample buffer[18]
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer, nitrocellulose/PVDF membranes, and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[19]
-
Primary antibodies (e.g., anti-p-Akt, anti-total Akt, anti-cleaved Caspase-3, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies[18]
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells as previously described.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.[18]
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[19]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Data Analysis and Interpretation
The intensity of the bands corresponding to the target proteins is quantified using densitometry software. The expression levels are typically normalized to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. A decrease in pro-survival proteins (e.g., Bcl-2) or an increase in the active, cleaved forms of apoptotic proteins (e.g., Caspase-3) in treated cells would provide strong evidence for the compound's mechanism of action.
Conclusion
This guide provides a structured, multi-faceted approach to characterizing the biological activity of this compound. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can build a comprehensive profile of its potential as an anticancer agent. The subsequent use of Western blotting allows for the dissection of the underlying molecular signaling pathways. These robust and well-established assays will generate the critical data needed to guide further preclinical development.
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In vitro and in vivo studies of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid
An in-depth guide to the preclinical evaluation of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid, this document provides a comprehensive framework for researchers, scientists, and drug development professionals. It outlines detailed protocols for both in vitro and in vivo investigations, grounded in established scientific principles to ensure data integrity and reproducibility.
Introduction to this compound
This compound is a derivative of cinnamic acid, a class of compounds widely distributed in the plant kingdom and known for a variety of biological activities.[1] Cinnamic acid derivatives have garnered significant interest in pharmacology for their potential anti-inflammatory, antioxidant, anti-diabetic, and antitumor effects.[1][2] The specific structure of this compound, featuring a methoxy-substituted phenyl ring, suggests it may possess significant biological activity, potentially modulating key cellular signaling pathways.[3]
Preclinical evaluation of such novel compounds is a critical step in the drug discovery pipeline, starting with foundational in vitro assays to determine cellular effects and mechanisms, followed by in vivo studies to assess efficacy and safety in a whole-organism context.[4][5][6] This guide provides the necessary protocols to systematically investigate the therapeutic potential of this compound.
PART 1: In Vitro Evaluation: Cellular Mechanisms and Cytotoxicity
In vitro studies are the cornerstone of preclinical research, offering a rapid and cost-effective means to screen for biological activity, determine effective concentrations, and elucidate mechanisms of action.[7][8]
Workflow for In Vitro Analysis
The following diagram outlines the logical progression of in vitro experiments, from initial cytotoxicity screening to mechanistic investigation.
Caption: General workflow for in vitro evaluation.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This assay quantitatively assesses the effect of the compound on cell metabolic activity, which serves as an indicator of cell viability.[4][8]
Rationale: The primary goal is to determine the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[7] This value informs the concentrations used in subsequent mechanistic assays.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with DMSO, ensuring final concentration is <0.5%) and a positive control.[4]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation: Cytotoxicity Profile
Summarize the calculated IC50 values in a clear, tabular format.
| Cell Line | Cancer Type | IC50 (µM) of Test Compound (Mean ± SD) | IC50 (µM) of Doxorubicin (Mean ± SD) |
| A549 | Lung Carcinoma | [Insert Value] | [Insert Value] |
| MCF-7 | Breast Adenocarcinoma | [Insert Value] | [Insert Value] |
| HeLa | Cervical Cancer | [Insert Value] | [Insert Value] |
Protocol 2: Apoptosis Determination (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, clarifying the mode of cell death induced by the compound.[7]
Rationale: Understanding whether the compound induces programmed cell death (apoptosis) is crucial for its characterization as a potential anticancer agent. Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells, while Propidium Iodide (PI) stains cells with compromised membranes (late apoptotic/necrotic).[7]
Materials:
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[4]
-
Analysis: Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be quantified based on their fluorescence signals.
Protocol 3: Mechanistic Analysis via Western Blotting
Western blotting is used to detect specific proteins in a sample to investigate the compound's effect on key signaling pathways.[9]
Rationale: Cinnamic acid derivatives have been shown to modulate signaling cascades like the MAPK/ERK pathway, which is often dysregulated in cancer and inflammation.[3] Analyzing the phosphorylation status of key proteins like ERK can reveal the compound's mechanism of action.[3]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERK, anti-phospho-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Protein Extraction: Treat cells with the compound at desired concentrations and time points. Lyse the cells with ice-cold lysis buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate them by size.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C, followed by washing. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Signal Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control like β-actin to determine changes in protein expression or phosphorylation.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
PART 2: In Vivo Evaluation: Efficacy and Safety in Animal Models
In vivo studies are essential to evaluate a compound's therapeutic efficacy and safety in a complex biological system, providing data that bridges the gap between preclinical and clinical research.[13][14]
Protocol 4: Acute Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a widely used and well-characterized model for assessing the acute anti-inflammatory activity of novel compounds.[15][16][17]
Rationale: The injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling).[17] The ability of the test compound to reduce this swelling indicates its anti-inflammatory potential.
Materials:
-
Wistar rats or Swiss albino mice
-
1% Carrageenan solution in saline
-
Test compound and vehicle (e.g., 0.5% CMC or DMSO/corn oil)
-
Standard drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast them overnight before the study with free access to water.
-
Grouping: Divide animals into groups (n=6): Control (vehicle), Standard (Indomethacin), and Test groups (different doses of the compound).
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Protocol 5: Anticancer Efficacy (Human Tumor Xenograft Model)
Xenograft models, which involve transplanting human tumor cells into immunodeficient mice, are indispensable tools for evaluating the in vivo efficacy of potential cancer therapeutics.[13][14][18][19]
Rationale: This model allows for the study of human tumor growth in a living organism and provides a platform to assess a compound's ability to inhibit tumor progression.[13][20]
Materials:
-
Immunodeficient mice (e.g., Nude or SCID mice)
-
Human cancer cells (e.g., A549, selected from in vitro studies)
-
Matrigel (optional, to support tumor growth)
-
Test compound and vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor the animals regularly until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the tumor-bearing mice into control (vehicle) and treatment groups. Begin administration of the test compound via the desired route (e.g., oral gavage) at a predetermined dose and schedule.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the animals, and excise the tumors for weighing and further analysis (e.g., histology, Western blot).
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage to determine the efficacy of the treatment.
Data Presentation: In Vivo Anticancer Efficacy
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Change in Body Weight (%) |
| Vehicle Control | - | [Insert Value] | - | [Insert Value] |
| Test Compound | [e.g., 50 mg/kg, daily] | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control | [e.g., Cisplatin] | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion
The protocols detailed in this guide provide a systematic and robust framework for the preclinical evaluation of this compound. By progressing from foundational in vitro cytotoxicity and mechanistic assays to in vivo efficacy models, researchers can thoroughly characterize the compound's therapeutic potential. Adherence to these self-validating protocols, complete with appropriate controls, will generate the reliable and comprehensive data necessary for advancing promising compounds in the drug development pipeline.
References
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). Google AI Grounding.
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem. (n.d.). BenchChem.
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI. (2019). MDPI.
- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (n.d.). Google AI Grounding.
- Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds - Benchchem. (n.d.). BenchChem.
- Xenograft Model for Cancer Drug Discovery - TheraIndx. (n.d.). TheraIndx.
- Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2025). Google AI Grounding.
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Google AI Grounding.
- Xenograft Mouse Models | Ichor Life Sciences. (n.d.). Ichor Life Sciences.
- Xenograft Mouse Models | Melior Discovery. (n.d.). Melior Discovery.
- Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2010). Bioorganic & Medicinal Chemistry Letters.
- Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. (2024). International Immunopharmacology.
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA).
- Xenograft Models For Drug Discovery | Reaction Biology. (n.d.). Reaction Biology.
- Western Blot Protocol: Step-by-Step Guide | Boster Bio. (n.d.). Boster Bio.
- Western blot protocol - Abcam. (n.d.). Abcam.
- Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium.
- Western Blotting Protocol - Cell Signaling Technology. (n.d.). Cell Signaling Technology.
- General Western Blot Protocol Overview - Novus Biologicals. (n.d.). Novus Biologicals.
- This compound | C16H14O3 | CID 816807 - PubChem. (n.d.). PubChem.
- Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research. (2011). Journal of Chemical and Pharmaceutical Research.
- Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. (n.d.). PubMed Central.
- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.). Google AI Grounding.
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Analytical techniques for the characterization of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid
An In-Depth Guide to the Analytical Characterization of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid
Introduction
This compound is a derivative of cinnamic acid, a class of organic compounds widely found in the plant kingdom. Cinnamic acid and its analogues are key intermediates in the biosynthesis of flavonoids, lignins, and other secondary metabolites.[1] Due to their diverse biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties, these compounds are of significant interest to researchers in medicinal chemistry and drug development.[2]
The precise stereochemistry and purity of such compounds are critical to their biological function and safety profile. The "(2Z)" designation specifies the cis configuration of the substituents around the carbon-carbon double bond. Verifying this stereochemistry and comprehensively characterizing the molecule's identity, purity, and stability is a non-negotiable step in the research and development pipeline.
This guide provides a multi-technique approach to the characterization of this compound. It is designed for researchers, analytical scientists, and quality control professionals, offering not just protocols, but the scientific rationale behind the selection of each technique and experimental parameter. The workflow described herein ensures a holistic and robust characterization, establishing a foundation of trustworthiness and scientific integrity for any subsequent research.
Physicochemical Properties
A foundational understanding of the analyte's basic properties is the first step in developing robust analytical methods.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₄O₃ | [3][4] |
| Molecular Weight | 254.28 g/mol | [3][4] |
| CAS Number | 19319-32-5 | [4] |
| Appearance | White to off-white solid (typical) | N/A |
| General Class | α,β-Unsaturated Carboxylic Acid | [5] |
Integrated Analytical Workflow
No single technique can provide a complete picture of a molecule. A comprehensive characterization relies on the synergistic use of multiple analytical methods. Spectroscopic techniques are employed for structural elucidation, chromatography for separation and purity assessment, and thermal analysis for stability. The following workflow illustrates a logical progression for characterizing a new batch of the target compound.
Caption: Integrated workflow for the comprehensive characterization of the target compound.
Spectroscopic Characterization
Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the compound's structure, from its constituent functional groups to the precise 3D arrangement of its atoms.
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For compounds like this compound, the extensive conjugation between the two aromatic rings and the acrylic acid moiety results in characteristic absorption maxima (λmax). The position and intensity of these maxima are sensitive to the electronic structure of the molecule.[6]
Expected Results: Cinnamic acid derivatives typically exhibit strong absorption bands in the 200-400 nm range.[1] The presence of the methoxy group (an auxochrome) on one of the phenyl rings is expected to cause a bathochromic (red) shift compared to unsubstituted phenylacrylic acid.
| Parameter | Expected Value |
| λmax 1 | ~310-330 nm |
| λmax 2 | ~220-240 nm |
| Solvent | Methanol or Ethanol |
Protocol:
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a stock solution of the compound in spectroscopic grade methanol (e.g., 1 mg/mL). Dilute this stock solution to a concentration that gives an absorbance reading between 0.5 and 1.5 AU (typically in the µg/mL range).
-
Data Acquisition:
-
Use a matched pair of 1 cm quartz cuvettes.
-
Fill the reference cuvette with the solvent (methanol).
-
Record a baseline correction with the solvent in both cuvettes.
-
Replace the solvent in the sample cuvette with the prepared sample solution.
-
Scan the spectrum over a wavelength range of 200-400 nm.[1][6]
-
-
Analysis: Identify the wavelengths of maximum absorbance (λmax).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate at specific frequencies. It is an exceptionally powerful tool for identifying the functional groups present in a molecule.[1][6]
Expected Results: The spectrum will confirm the presence of the key functional groups: the carboxylic acid (O-H and C=O stretches), the alkene (C=C stretch), the ether (C-O stretch), and the aromatic rings.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch (broad) | 3300 - 2500 |
| Aromatic/Vinyl | C-H stretch | 3100 - 3000 |
| Aliphatic (Methoxy) | C-H stretch | 2950 - 2850 |
| Carboxylic Acid | C=O stretch | ~1700 - 1670[1] |
| Alkene | C=C stretch | ~1630 - 1610[2] |
| Aromatic Ring | C=C stretch | ~1600, 1580, 1500 |
| Ether | C-O stretch (asymmetric) | ~1250 |
Protocol:
-
Instrumentation: An FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: No special preparation is needed for ATR. Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply the sample to the crystal and ensure good contact using the pressure clamp.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for unambiguous structure elucidation. It exploits the magnetic properties of atomic nuclei (¹H and ¹³C). By analyzing chemical shifts, coupling constants, and integrations, one can map the complete carbon-hydrogen framework of the molecule. For this specific compound, 2D NMR techniques are essential to definitively confirm the (Z)-stereochemistry.
Expected Results (in CDCl₃ or DMSO-d₆):
-
¹H NMR:
-
Aromatic Protons: Multiple signals between δ 6.8-7.5 ppm. The protons on the 4-methoxyphenyl ring will show a characteristic AA'BB' system.
-
Vinyl Proton: A singlet around δ 6.5-7.0 ppm.
-
Methoxy Protons: A sharp singlet for the -OCH₃ group around δ 3.8 ppm.
-
Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbon: Signal at δ > 165 ppm.
-
Aromatic/Vinyl Carbons: Multiple signals between δ 110-160 ppm.
-
Methoxy Carbon: Signal around δ 55 ppm.
-
-
Stereochemistry Confirmation (NOESY): A Nuclear Overhauser Effect (NOE) is observed between nuclei that are close in space (< 5 Å). For the (Z)-isomer, a cross-peak should be observed between the vinyl proton and the ortho protons of the adjacent phenyl ring (the one without the methoxy group). This correlation would be absent in the (E)-isomer.
Caption: Correlation of analytical techniques to molecular structure.
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference if not already present in the solvent.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a 2D NOESY (or ROESY) spectrum to confirm stereochemistry. Set the mixing time appropriately (e.g., 500-800 ms) to observe key correlations.
-
-
Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals, assign chemical shifts, and analyze coupling patterns. Analyze the NOESY spectrum for the critical vinyl-aromatic proton correlation.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, confirming its chemical formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.[6]
Expected Results: In negative ion mode ESI, the primary ion observed will be the deprotonated molecule [M-H]⁻.
-
Expected m/z for [C₁₆H₁₄O₃ - H]⁻: 253.0865
Protocol:
-
Instrumentation: A mass spectrometer capable of ESI, preferably a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap analyzer. This is often coupled to a liquid chromatography system (LC-MS).
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it via an LC system.
-
Acquire data in negative ion mode over a mass range of m/z 50-500.
-
-
Analysis: Identify the m/z of the base peak and compare it to the calculated exact mass of the [M-H]⁻ ion. The high accuracy of the mass measurement confirms the elemental formula.
Chromatographic Analysis
Chromatography is essential for separating the target compound from impurities, including starting materials, byproducts, or the incorrect (E)-isomer, thereby establishing its purity.
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A polar mobile phase is run through a nonpolar stationary phase (like C18). Nonpolar compounds interact more strongly with the stationary phase and elute later. For ionizable compounds like carboxylic acids, controlling the pH of the mobile phase is critical for achieving sharp, symmetrical peaks.
Protocol:
-
Instrumentation: An HPLC system with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (a good starting point).
-
Mobile Phase A: Water with 0.1% Formic Acid or Acetic Acid (to suppress ionization of the carboxyl group).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Acetic Acid.
-
Gradient: Start with a high percentage of A (e.g., 70%) and ramp to a high percentage of B (e.g., 95%) over 15-20 minutes. This will elute a wide range of potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.[7]
-
Detection: UV detection at one of the λmax values determined by UV-Vis spectroscopy (e.g., 320 nm).[7]
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (or a compatible solvent like methanol/acetonitrile) to a concentration of ~0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. The retention time serves as an identifier for the compound under these specific conditions.
Thermal Analysis
Thermal analysis techniques provide information on the physical and chemical changes that occur in a substance as a function of temperature.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine thermal transition temperatures, such as melting point (an endothermic event). A sharp melting peak is indicative of high purity.
Protocol:
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Data Acquisition:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere, from ambient temperature to a temperature well above the expected melting point.
-
-
Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the thermogram.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the temperature at which the compound begins to decompose.[8] Aromatic carboxylic acids can undergo decarboxylation at elevated temperatures.[9][10]
Protocol:
-
Instrumentation: A calibrated TGA instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Data Acquisition:
-
Place the pan in the TGA furnace.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere, from ambient temperature to ~600 °C.
-
-
Analysis: The TGA curve plots mass percentage versus temperature. The onset temperature of mass loss indicates the beginning of decomposition.
References
-
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Application Notes & Protocols: A Researcher's Guide to Investigating the Antimicrobial Potential of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid
Abstract: The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for therapeutic development. Cinnamic acid and its derivatives have emerged as a promising class of compounds, exhibiting a range of biological activities, including antibacterial and antifungal properties.[1][2][3][4] This document provides a comprehensive guide for researchers and drug development professionals on the systematic evaluation of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid , a specific α-phenylcinnamic acid derivative, for its potential use in antimicrobial research. This guide offers detailed, field-proven protocols for compound characterization, quantitative susceptibility testing, and elucidation of its mechanism of action, grounded in authoritative standards and scientific rationale.
Introduction: The Scientific Rationale
This compound belongs to the family of cinnamic acid derivatives, which are naturally occurring compounds known for low toxicity and a broad spectrum of biological activities.[1] The core structure, featuring an acrylic acid moiety flanked by phenyl and methoxyphenyl groups, presents several features of interest for antimicrobial research. The acidic nature of the acrylic acid group may contribute to antimicrobial effects by disrupting the cytoplasmic pH or ion exchange mechanisms of microbial cell membranes.[5][6] Furthermore, the aromatic rings are common pharmacophores in compounds with established antimicrobial efficacy.[3][4]
Given the limited direct literature on the antimicrobial properties of this specific isomer, this guide establishes a foundational research framework. The protocols herein are designed to be robust and self-validating, enabling researchers to generate high-quality, reproducible data to rigorously assess the compound's therapeutic potential.
Part 1: Compound Synthesis, Purification, and Characterization
Ensuring the identity and purity of the test article is the bedrock of trustworthy research. Before any biological evaluation, the compound must be rigorously characterized.
Synthesis and Purification
While various synthetic routes may exist, a common approach involves a base-catalyzed condensation reaction. For instance, a reaction between benzaldehyde and 4-methoxyphenylacetonitrile can yield a related acrylonitrile precursor, which can then be hydrolyzed to the desired carboxylic acid.[7]
-
Reaction: Perkin or Knoevenagel condensation of an appropriate phenylacetic acid derivative with a substituted benzaldehyde.
-
Purification: Following synthesis, the crude product must be purified, typically via recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve >98% purity.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. A sharp, symmetrical peak should be observed.
Structural and Identity Verification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure, including the Z-configuration of the double bond.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₁₆H₁₄O₃: 254.28 g/mol ).[8][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of key functional groups (e.g., C=O of the carboxylic acid, C=C of the alkene, C-O of the ether).
Part 2: Quantitative Antimicrobial Susceptibility Testing
The primary goal is to determine the compound's potency against a representative panel of pathogenic microorganisms. The broth microdilution method is the standard for determining the Minimum Inhibitory Concentration (MIC).[10][11]
Experimental Workflow for MIC & MBC Determination
The following diagram outlines the logical flow from initial compound preparation to final data analysis for determining both the minimum inhibitory (MIC) and minimum bactericidal (MBC) concentrations.
Caption: Tiered workflow for MoA investigation.
Protocol: Bacterial Membrane Damage via SYTOX™ Green Assay
This assay utilizes SYTOX™ Green, a fluorescent dye that cannot penetrate the intact membranes of living cells but easily enters cells with compromised membranes, where it binds to nucleic acids and fluoresces brightly. [12][13][14][15]
-
Bacterial Preparation: Grow bacteria to mid-log phase, then wash and resuspend in a non-fluorescent buffer (e.g., 5 mM HEPES, pH 7.2) to a density of ~1 x 10⁷ CFU/mL.
-
Assay Setup (Black, clear-bottom 96-well plate):
-
Add 100 µL of the bacterial suspension to each well.
-
Add the test compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a positive control (e.g., a membrane-active peptide like Melittin) and a negative control (DMSO vehicle).
-
Add SYTOX™ Green to a final concentration of 1-5 µM.
-
-
Measurement: Immediately place the plate in a fluorescence plate reader. Measure fluorescence kinetics over 60 minutes (Excitation: ~485 nm, Emission: ~520 nm).
-
Interpretation: A rapid, dose-dependent increase in fluorescence compared to the vehicle control indicates that the compound causes membrane permeabilization. [14]
Part 4: Assessing Therapeutic Potential: Cytotoxicity and Selectivity
A promising antimicrobial must be more toxic to microbes than to host cells. This is assessed by determining its cytotoxicity against a mammalian cell line.
Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric test that measures the metabolic activity of cells, which is proportional to the number of viable cells. [16][17][18][19]
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Incubate for 24-48 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. [18]Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [17][18]4. Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. [18]5. Measurement: Read the absorbance at ~570 nm using a plate reader.
-
Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the compound concentration that reduces cell viability by 50%.
Calculating the Selectivity Index (SI)
The SI provides a quantitative measure of the compound's therapeutic window.
SI = CC₅₀ / MIC
A higher SI value (ideally >10) indicates greater selectivity for the microbial target over mammalian cells, suggesting a more promising safety profile.
| Parameter | Value (µg/mL) |
| MIC (S. aureus) | 16 |
| CC₅₀ (HEK293 cells) | 240 |
| Selectivity Index (SI) | 15 |
| Table 2: Example calculation of the Selectivity Index. Values are hypothetical. |
Conclusion and Future Directions
This document outlines a foundational, systematic approach to evaluate the antimicrobial potential of this compound. By following these protocols, researchers can generate robust, reproducible data on the compound's potency (MIC/MBC), mechanism of action, and preliminary safety profile (Selectivity Index). Positive results from this workflow would justify advancing the compound to more complex studies, including testing against clinical isolates and resistant strains, time-kill kinetic assays, and eventually, in vivo efficacy and toxicity models.
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Application Notes and Protocols for the Formulation of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic Acid in Biological Studies
Abstract
This technical guide provides a comprehensive framework for the formulation of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid, a lipophilic compound with potential therapeutic applications, for both in vitro and in vivo biological evaluation. Addressing the inherent challenge of its poor aqueous solubility is critical for obtaining accurate and reproducible experimental data. This document outlines systematic, field-proven protocols for the preparation of various formulations, including organic solvent-based stock solutions, cyclodextrin inclusion complexes, and lipid-based systems. The causality behind experimental choices is explained to empower researchers in selecting and optimizing a formulation strategy tailored to their specific research needs. All protocols are designed as self-validating systems, incorporating essential characterization and quality control steps.
Introduction: The Challenge of Hydrophobicity in Preclinical Research
A significant portion of new chemical entities emerging from drug discovery pipelines are characterized by high lipophilicity and consequently poor water solubility.[1][2][3][4] This presents a major hurdle for preclinical evaluation, as insufficient dissolution in aqueous physiological media can lead to low and erratic bioavailability, masking the true pharmacological potential of a compound.[1][2][5] this compound, a derivative of cinnamic acid, belongs to this class of challenging molecules. While related methoxycinnamic acid derivatives have shown promising biological activities, including antioxidant, antimicrobial, and antidiabetic properties, their therapeutic assessment is contingent on effective formulation.[6][7][8]
This guide provides a detailed roadmap for formulating this compound, enabling researchers to achieve the necessary concentrations for robust biological testing.
Preformulation Analysis: Foundational Knowledge for Rational Formulation Design
Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is paramount. These initial studies guide the selection of appropriate excipients and formulation strategies.[9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₃ | [10] |
| Molecular Weight | 254.28 g/mol | [11] |
| Appearance | Solid (form may vary) | Assumed |
| LogP (predicted) | > 3.0 | Typical for similar structures |
| Aqueous Solubility | Very low | Inferred from structure |
| pKa | ~4-5 (for carboxylic acid) | Estimated |
A critical first step is the experimental determination of solubility in a range of pharmaceutically acceptable solvents. This data will directly inform the preparation of stock solutions and provide insights into the compound's behavior in different environments.
Formulation Strategies and Step-by-Step Protocols
The choice of formulation strategy depends on the intended application (in vitro vs. in vivo), the required dose, and the desired route of administration. Here, we detail three widely applicable approaches.
Strategy 1: Organic Solvent-Based Formulations for In Vitro Screening
For initial in vitro cell-based assays, a simple approach is to dissolve the compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and miscibility with aqueous cell culture media.
Causality: The primary goal here is to create a concentrated stock solution that can be serially diluted into the aqueous assay medium. The final concentration of the organic solvent in the assay must be carefully controlled to avoid solvent-induced cytotoxicity or off-target effects.
Protocol 3.1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh 2.54 mg of this compound.
-
Dissolution: Add the compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, sterile DMSO.
-
Solubilization: Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Sterilization: Filter the solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Self-Validation:
-
Visual Inspection: Ensure the final solution is clear and free of any particulate matter.
-
Solvent Tolerance Assay: Before conducting experiments with the compound, determine the maximum concentration of DMSO that is well-tolerated by the specific cell line being used.
Strategy 2: Cyclodextrin Inclusion Complexes for Enhanced Aqueous Solubility
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13][14] They can encapsulate poorly water-soluble "guest" molecules, forming inclusion complexes that have significantly improved aqueous solubility and stability.[12][13][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and low toxicity.[16]
Causality: The hydrophobic this compound molecule partitions into the non-polar cavity of the cyclodextrin, while the hydrophilic outer surface of the complex allows it to be readily dissolved in aqueous media. This is a powerful technique for preparing solutions for both in vitro and in vivo studies where organic solvents are undesirable.
Protocol 3.2: Preparation of a this compound/HP-β-CD Inclusion Complex
-
Preparation of HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in deionized water. Stir until fully dissolved.
-
Addition of Compound: Slowly add an excess of this compound to the HP-β-CD solution while stirring vigorously.
-
Complexation: Continue stirring the suspension at room temperature for 24-48 hours, protected from light.
-
Separation of Uncomplexed Compound: Centrifuge the suspension at high speed (e.g., 10,000 x g for 30 minutes) to pellet the undissolved compound.
-
Collection and Sterilization: Carefully collect the supernatant, which contains the soluble inclusion complex. Sterilize by filtration through a 0.22 µm filter.
-
Concentration Determination: The exact concentration of the solubilized compound in the final solution must be determined analytically using a validated HPLC-UV method.
Self-Validation and Characterization:
-
Phase Solubility Studies: To optimize the formulation, perform phase solubility studies to determine the stoichiometry of the complex and the binding constant.
-
Analytical Quantification: HPLC is essential to accurately quantify the concentration of the active pharmaceutical ingredient (API) in the final formulation.[17][18]
Strategy 3: Lipid-Based Formulations for Oral In Vivo Studies
Lipid-based formulations are a highly effective means of improving the oral bioavailability of poorly water-soluble drugs.[5][19][20][21] These formulations can enhance drug solubilization in the gastrointestinal tract, promote lymphatic transport, and protect the drug from degradation.[19][21] A simple lipid-based system can be prepared using a mixture of oils, surfactants, and co-solvents.
Causality: The lipophilic drug dissolves in the lipid phase of the formulation. Upon oral administration and contact with gastrointestinal fluids, these formulations can form fine emulsions or microemulsions, increasing the surface area for drug absorption.[5][20]
Table 2: Example of a Simple Lipid-Based Formulation
| Component | Function | Example Excipient |
| Oil | Solubilizes the drug | Labrafac™ PG |
| Surfactant | Promotes emulsification | Kolliphor® RH 40 |
| Co-solvent | Increases solvent capacity | Transcutol® HP |
Protocol 3.3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Formulation Preparation: Based on the screening results, prepare the formulation by mixing the selected oil, surfactant, and co-solvent in the desired ratios (e.g., 40:40:20 Oil:Surfactant:Co-solvent).
-
Drug Loading: Add the desired amount of this compound to the excipient mixture.
-
Homogenization: Stir the mixture at 40-50°C until the drug is completely dissolved and the solution is clear and homogenous.
-
Storage: Store the final formulation in a tightly sealed container, protected from light.
Self-Validation and Characterization:
-
Visual Assessment: Observe the formulation for any signs of drug precipitation upon cooling to room temperature.
-
Emulsification Studies: Add a small amount of the formulation to water with gentle stirring and observe the formation of an emulsion. Characterize the droplet size using dynamic light scattering (DLS).[22]
-
In Vitro Dissolution/Dispersion Testing: Perform dissolution tests in simulated gastric and intestinal fluids to predict the in vivo performance of the formulation.[2]
Visualization of Formulation Workflows
Visual aids can clarify complex experimental processes. The following diagrams, generated using Graphviz, illustrate the workflows for the described formulation strategies.
Caption: Workflow for cyclodextrin inclusion complex formulation.
Caption: Workflow for developing a self-emulsifying drug delivery system.
Conclusion and Recommendations
The successful biological evaluation of this compound is critically dependent on overcoming its poor aqueous solubility. The formulation strategies and detailed protocols presented in this guide provide a robust starting point for researchers. It is recommended to begin with the simplest formulation appropriate for the experimental context (e.g., DMSO for initial in vitro screening) and progress to more complex systems like cyclodextrin or lipid-based formulations for advanced in vitro or in vivo studies. Rigorous analytical characterization at each stage is non-negotiable for ensuring the quality, reproducibility, and ultimate success of the biological studies.
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- Beg, S., Swain, S., Singh, H. P., Patra, C. N., & Rao, M. B. (2016). Analytical Techniques for Drug Formulation. In Pharmaceutical Formulation: The Science and Technology of Dosage Forms. IntechOpen.
- Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Optimizing the Formulation of Poorly Water-Soluble Drugs. Pharmacological Reviews, 65(1), 315-498.
- World Pharma Today. (2023).
- Dong, M. W. (2016). Separation Science in Drug Development, Part 3: Analytical Development. LCGC North America, 34(6), 422-435.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Yilmaz, I., Demir, B., Çelik, H., Beydemir, S., & Küpeli Akkol, E. (2022). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. Molecules, 27(19), 6296.
-
DrugFuture. (n.d.). 3-(o-Methoxyphenyl)-2-phenylacrylic Acid. [Link]
- Oboh, G., Ademosun, A. O., Ogunsuyi, O. B., & Olasehinde, T. A. (2024). 3-(4-methoxyphenyl) acrylic acid halts redox imbalance and modulate purinergic enzyme activity in iron-induced testicular injury. Journal of Food Biochemistry, 48(3), e15109.
- Sgarbossa, A., Dal-Prá, V., Vian, A. L., de Souza, M. E., & de Oliveira, D. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(12), 3681.
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- 3. researchgate.net [researchgate.net]
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- 5. Oral Lipid Based Drug Delivery System (LBDDS): Formulation, Chara...: Ingenta Connect [ingentaconnect.com]
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- 8. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid | MDPI [mdpi.com]
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- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid
Welcome to the technical support center for the synthesis of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing probable causes and actionable solutions.
Issue 1: Low Yield of the Desired (2Z)-Isomer
Probable Cause A: Suboptimal Reaction Conditions in Perkin or Knoevenagel Condensation. The synthesis of α,β-unsaturated carboxylic acids like this compound is often achieved through condensation reactions such as the Perkin or Knoevenagel reactions.[1][2][3] These reactions are sensitive to temperature, reaction time, and the choice of base catalyst.[4]
Solution:
-
Temperature and Time Optimization: The Perkin reaction, for instance, often requires high temperatures (around 180°C) and prolonged reaction times to proceed to completion.[1][5][6] A systematic optimization of both temperature and reaction duration is recommended. Start with literature-reported conditions and incrementally adjust to find the optimal balance for your specific substrate. Microwave irradiation can be an effective alternative to classical heating to reduce reaction times.[5][7]
-
Base Selection: The alkali salt of the corresponding carboxylic acid is a common base in the Perkin reaction.[2][8][9] For the Knoevenagel condensation, weaker bases like primary or secondary amines (e.g., piperidine, pyridine) or even milder catalysts like DABCO are often employed to prevent side reactions.[3][10] The choice of base can significantly influence the reaction rate and yield.
-
Reagent Purity: Ensure all reagents, particularly the aldehyde and the active methylene compound or anhydride, are of high purity. Impurities can lead to unwanted side reactions and lower the yield. The presence of moisture can be particularly detrimental, as it can hydrolyze anhydrides or deactivate catalysts.[6] It is often recommended to use anhydrous salts.[5][6]
Probable Cause B: Isomerization to the More Stable (E)-Isomer. The (E)-isomer is often the thermodynamically more stable product in these condensation reactions.[5] The desired (Z)-isomer can isomerize to the (E)-form under the reaction conditions, especially with prolonged heating or in the presence of certain catalysts.
Solution:
-
Kinetic vs. Thermodynamic Control: Employ conditions that favor kinetic control. This may involve using milder reaction conditions (lower temperatures, shorter reaction times) and a less harsh base.
-
Post-Reaction Isomerization: In some cases, it may be possible to isomerize an initial mixture of (E) and (Z) isomers to favor the desired isomer. For instance, UV irradiation or treatment with a specific base can sometimes shift the equilibrium.[11]
Issue 2: Formation of Significant Amounts of the (E)-Isomer
Probable Cause: Thermodynamic Favorability of the (E)-Isomer. As mentioned, the (E)-isomer is often the major product due to its greater thermodynamic stability.[5]
Solution:
-
Stereoselective Synthesis Strategies: Explore alternative synthetic routes that offer higher stereoselectivity. While the classical Perkin and Knoevenagel reactions may not always provide the desired stereochemistry, modifications or different catalytic systems might. For example, the use of specific ionic liquids or biocatalysts has been shown to improve stereoselectivity in some Knoevenagel condensations.[11][12]
-
Purification: If a mixture of isomers is unavoidable, focus on efficient purification methods to isolate the desired (Z)-isomer.
Issue 3: Difficulty in Product Purification
Probable Cause A: Presence of Unreacted Starting Materials. Incomplete reactions will leave starting materials like 4-methoxybenzaldehyde and phenylacetic acid (or its anhydride) in the crude product mixture.
Solution:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure it goes to completion.
-
Extraction: A basic aqueous wash (e.g., with sodium bicarbonate solution) can help remove unreacted acidic starting materials.
Probable Cause B: Formation of Byproducts. Side reactions can lead to various impurities that are difficult to separate from the desired product.
Solution:
-
Recrystallization: This is a powerful technique for purifying solid organic compounds.[4][13] Experiment with different solvent systems to find one that effectively separates your product from the impurities. A mixed solvent system, such as ethanol and water, can often be effective.[6]
-
Column Chromatography: For more challenging separations, column chromatography can be employed to isolate the desired isomer.[14]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and classical methods for synthesizing α,β-unsaturated carboxylic acids are the Perkin and Knoevenagel condensation reactions.[1][3][4]
-
Perkin Reaction: This involves the condensation of an aromatic aldehyde (4-methoxybenzaldehyde) with an acid anhydride (phenylacetic anhydride) in the presence of the alkali salt of the corresponding carboxylic acid (sodium phenylacetate).[2][8]
-
Knoevenagel Condensation: This reaction uses an active methylene compound (phenylacetic acid) and an aldehyde (4-methoxybenzaldehyde) in the presence of a basic catalyst, often an amine like pyridine or piperidine.[3][15] The Doebner modification of this reaction uses pyridine as the solvent and is particularly useful when a carboxylic acid is one of the withdrawing groups on the nucleophile.[3]
Q2: How can I control the stereochemistry to favor the (Z)-isomer?
Achieving high stereoselectivity for the (Z)-isomer can be challenging as the (E)-isomer is often thermodynamically favored.[5] However, several strategies can be employed:
-
Reaction Conditions: As detailed in the troubleshooting section, carefully controlling reaction temperature, time, and the choice of catalyst can influence the kinetic versus thermodynamic product distribution.
-
Catalyst Choice: Research into stereoselective catalysts for Knoevenagel-type reactions is ongoing. Certain catalysts may favor the formation of one isomer over the other. For instance, some studies have shown that specific catalysts can lead to high stereoselectivity.[16]
Q3: What are the key parameters to optimize for yield improvement in a Perkin-type reaction?
To maximize the yield in a Perkin reaction for this synthesis, focus on the following parameters:
| Parameter | Recommendation | Rationale |
| Temperature | Typically high, around 180°C.[1] | Provides the necessary activation energy for the condensation. |
| Reaction Time | Often requires several hours. | To ensure the reaction proceeds to completion. |
| Base | Anhydrous sodium or potassium salt of phenylacetic acid.[5][6] | Acts as the catalyst to form the enolate from the anhydride.[2] |
| Reagent Ratio | A slight excess of the anhydride may be beneficial. | To drive the reaction to completion. |
| Moisture Control | Use anhydrous reagents and dry glassware.[6] | Water can hydrolyze the anhydride and deactivate the catalyst.[6] |
Q4: What analytical techniques are recommended for characterizing the final product?
A combination of spectroscopic and physical methods should be used for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is crucial for confirming the structure and determining the isomeric ratio (E vs. Z). The coupling constants and chemical shifts of the vinylic protons will be distinct for each isomer.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as the carboxylic acid (O-H and C=O stretches) and the carbon-carbon double bond.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point Analysis: Pure compounds have a sharp melting point range. A broad melting point can indicate the presence of impurities or a mixture of isomers.
Experimental Protocols
Protocol 1: Synthesis via Knoevenagel Condensation (Doebner Modification)
-
To a 25 mL round-bottom flask, add 4-methoxybenzaldehyde (6.61 mmol), malonic acid (16.8 mmol), and pyridine (3 mL).[15]
-
Heat the mixture under reflux for 90 minutes.[15]
-
Allow the reaction mixture to cool to room temperature and then place it in an ice bath.[15]
-
Slowly add 8 mL of concentrated HCl to precipitate the product.[15]
-
Collect the white precipitate by vacuum filtration, wash with cold water, and dry thoroughly.[15]
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: A decision tree for troubleshooting low product yield.
References
- Grokipedia. Perkin reaction.
- Chemistry LibreTexts. (2023). Perkin Reaction.
- Wikipedia. Perkin reaction.
- Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction.
- J&K Scientific LLC. (2021). Perkin Reaction.
- MDPI. (2023). Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation?
- CORE. Perkin Reaction: Rapid and Efficient Process Optimization Through a Microwave/Design of Experiments Couple.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Benchchem. Optimizing reaction conditions for high-yield cinnamic acid synthesis.
- Wikipedia.
- Benchchem. Optimizing reaction conditions for 4-Methylcinnamic acid synthesis.
- Taylor & Francis Online. (2024). Knoevenagel reaction promoted by functional ionic liquids with primary and tertiary amines.
- Organic Chemistry Portal.
- Asian Journal of Chemistry. (2017).
- Scribd.
- EMU Physics Department. (2023).
- Journal of Laboratory Chemical Education. (2018).
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- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
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- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Perkin reaction - Wikipedia [en.wikipedia.org]
- 9. longdom.org [longdom.org]
- 10. asianpubs.org [asianpubs.org]
- 11. Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation? Isomerization vs. Stereodefined Synthesis | MDPI [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. physics.emu.edu.tr [physics.emu.edu.tr]
- 14. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 15. scribd.com [scribd.com]
- 16. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
Troubleshooting solubility issues of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid
Welcome to the dedicated support center for (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a structured question-and-answer format to address specific experimental issues. Our approach is grounded in fundamental physicochemical principles to empower you with the rationale behind each step.
Compound Identification and Physicochemical Profile
Before addressing solubility issues, it's crucial to confirm the identity and understand the key physicochemical properties of the target compound.
| Property | Value | Source |
| CAS Number | 19319-32-5 | [1][2] |
| Molecular Formula | C₁₆H₁₄O₃ | [1] |
| Molecular Weight | 254.29 g/mol | [1] |
| IUPAC Name | (2Z)-3-(4-methoxyphenyl)-2-phenylprop-2-enoic acid | [3] |
| Physical Form | Solid | [1] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting a new project with this compound. What are its expected solubility characteristics?
A1: Based on its chemical structure, this compound is predicted to have low aqueous solubility. The molecule possesses a carboxylic acid group, which can engage in hydrogen bonding with water. However, the two bulky hydrophobic groups (the phenyl and 4-methoxyphenyl rings) significantly diminish its affinity for aqueous media. Its structural relatives, such as cinnamic acid, are described as being only slightly soluble in water but freely soluble in many organic solvents[4][5]. Therefore, you should anticipate challenges when preparing aqueous solutions directly.
Q2: What is the best initial solvent to use for preparing a stock solution?
A2: For a compound with unknown or poor aqueous solubility, starting with a water-miscible organic solvent is a standard and recommended approach.[6]
Recommended Starting Solvents:
-
Dimethyl Sulfoxide (DMSO): This is a powerful and commonly used solvent for dissolving a wide range of organic molecules and is an excellent first choice.[6]
-
Ethanol or Methanol: These are also effective polar organic solvents for many carboxylic acids.
-
Dimethylformamide (DMF): Similar to DMSO, DMF can be a good alternative if your experimental system is incompatible with DMSO.[6]
Protocol for Initial Solubility Testing:
-
Weigh out a small, precise amount of the compound (e.g., 1-5 mg).
-
Add the chosen solvent (e.g., DMSO) in small, measured increments.
-
After each addition, vortex or gently agitate the vial.
-
Visually inspect for complete dissolution against a light source.
-
Continue adding solvent until the compound is fully dissolved to determine an approximate solubility limit.
Q3: My compound won't dissolve in my chosen organic solvent even at low concentrations. What can I do?
A3: If you encounter solubility issues even in organic solvents, several techniques can be employed to enhance dissolution. These methods should be applied cautiously to avoid compound degradation.
-
Gentle Heating: Warming the solution can increase the rate and extent of dissolution.[6] It is advisable to warm the solution gently (e.g., in a 37°C water bath) and for a short duration.[6] Prolonged or excessive heat can lead to degradation.[6]
-
Sonication: Using an ultrasonic bath can help break down solid aggregates and facilitate solvent interaction with the compound's surface.[6]
-
Vortexing: Vigorous mixing can also aid in the dissolution process.
Workflow for Enhancing Solubility in Organic Solvents:
Caption: Decision workflow for dissolving a stubborn compound.
Q4: I have a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?
A4: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. The key is to keep the final concentration of the organic solvent low and to ensure rapid and thorough mixing.
Step-by-Step Protocol for Aqueous Dilution:
-
Prepare Intermediate Dilutions: If your final desired concentration is very low, it's best to perform one or more intermediate dilution steps in the pure organic solvent (e.g., from a 10 mM stock in DMSO, prepare a 1 mM and then a 100 µM stock, also in DMSO).[6] This minimizes the volume of organic solvent added to the final aqueous solution.[6]
-
Pre-warm the Aqueous Medium: If your experiment is at a physiological temperature, pre-warm your aqueous medium (e.g., cell culture media) to 37°C.[6] This can sometimes help with solubility.
-
Rapid Dilution and Mixing: Add the small volume of your stock solution to the larger volume of the pre-warmed aqueous medium while vortexing or swirling the tube/flask. This rapid dispersion helps to avoid localized high concentrations that can lead to precipitation.
Q5: Can I use pH modification to improve the aqueous solubility of this compound?
A5: Yes, pH adjustment is a very effective strategy for compounds containing ionizable groups, such as the carboxylic acid in your molecule.[6]
Scientific Rationale:
This compound is an acidic compound. In its protonated (neutral) form at low pH, it will be less soluble in water. By increasing the pH to a value above its pKa, the carboxylic acid group will deprotonate to form a carboxylate salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions.[6]
Experimental Protocol:
-
Prepare a suspension of the compound in your desired aqueous buffer (e.g., PBS).
-
Slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while monitoring the pH and observing for dissolution.
-
Once the compound dissolves, you can adjust the pH back down carefully, but be aware that it may precipitate again if you go below its pKa.
-
For many applications, maintaining a pH of 7.4 is desirable. At this pH, a significant portion of the carboxylic acid should be in its deprotonated, more soluble form.
Decision Tree for pH Modification:
Sources
- 1. This compound | 19319-32-5 [sigmaaldrich.com]
- 2. arctomsci.com [arctomsci.com]
- 3. This compound | C16H14O3 | CID 816807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound trans-Cinnamic acid (FDB008784) - FooDB [foodb.ca]
- 5. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid
Welcome to the technical support guide for the purification of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with obtaining this compound in high purity. Drawing from established chemical principles and field-proven methodologies, this guide provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions.
Introduction to the Purification Challenges
This compound, an α-phenylcinnamic acid derivative, is typically synthesized via a Knoevenagel or Perkin-type condensation reaction between a 4-methoxybenzaldehyde and a phenylacetic acid derivative.[1][2] While the synthesis is relatively straightforward, the purification process is often hampered by several key challenges:
-
Geometric Isomerism: The primary impurity is often the thermodynamically more stable (2E)-isomer, which can be difficult to separate due to similar physical properties.
-
Residual Starting Materials: Incomplete reaction can leave unreacted 4-methoxybenzaldehyde and phenylacetic acid in the crude product.
-
Side-Products: Depending on reaction conditions, side-products from reactions like Michael addition or the Cannizzaro reaction may form.[3]
This guide provides a systematic approach to identifying and resolving these common purification hurdles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: HPLC or NMR analysis shows the presence of the (2E)-isomer.
-
Question: My final product is contaminated with the (2E)-isomer. How can I remove it?
-
Answer: The separation of (Z) and (E) geometric isomers is the most significant challenge. Their similar structures often lead to co-crystallization. However, subtle differences in their crystal packing and polarity can be exploited.
-
Probable Cause: The synthesis reaction often produces a mixture of isomers. The (E)-isomer is typically more stable and can form in significant quantities, especially under thermodynamic control (e.g., higher temperatures or longer reaction times).[4]
-
Solutions:
-
Fractional Crystallization: This is the most common and scalable method. It relies on the differential solubility of the isomers in a given solvent system. For closely related α-phenylcinnamic acids, a significant difference in melting points between cis (Z) and trans (E) isomers has been observed, suggesting that fractional crystallization is a viable strategy.[5]
-
Protocol: See Experimental Protocol 1: Fractional Crystallization.
-
Causality: The different spatial arrangement of the phenyl and methoxyphenyl groups in the (Z) and (E) isomers affects their ability to pack into a crystal lattice. This often results in one isomer being less soluble than the other in a specific solvent, allowing for its selective precipitation. For a similar compound, 3-(o-methoxyphenyl)-2-phenylacrylic acid, the cis-isomer has a melting point of 131.5°C while the trans-isomer melts at 184°C, a difference that facilitates separation by crystallization.[5]
-
-
Selective Salt Formation & Acidification: The acidity of the carboxylic acid group can be used to facilitate separation. A study on a similar compound, 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid, demonstrated successful separation of E and Z isomers by carefully controlling the pH during the acidification of their sodium salts.[6] This suggests that the pKa or the salt's solubility may differ between the isomers.
-
Rationale: By forming the sodium salt of both isomers in an aqueous solution and then slowly adding acid, the less soluble isomer (or the one that protonates first to become less soluble) will precipitate out, allowing for its isolation by filtration.
-
-
Preparative HPLC: For high-purity applications or when crystallization fails, preparative reverse-phase HPLC is a powerful tool.[7]
-
-
Issue 2: The product "oils out" or forms an amorphous solid during crystallization.
-
Question: When I try to recrystallize my product, it separates as an oil instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point in the solvent, or when the solution is supersaturated to a degree that favors rapid, disordered precipitation over slow, ordered crystal growth.
-
Probable Causes:
-
High Impurity Level: The presence of significant amounts of impurities can depress the melting point of the mixture and interfere with crystal lattice formation.
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for molecules to orient themselves into a crystal lattice.
-
Inappropriate Solvent Choice: The solvent may be too good, requiring a very low temperature for precipitation, or too poor, causing the compound to crash out of solution suddenly.
-
-
Solutions:
-
| Troubleshooting Step | Rationale |
| 1. Re-heat and Dilute | Re-heat the solution until the oil redissolves completely. Add more of the primary solvent to reduce the supersaturation level. |
| 2. Slow Down Cooling | Insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to ensure a very slow cooling rate. This allows for proper crystal nucleation and growth. |
| 3. Use a Two-Solvent System | If a single solvent is problematic, switch to a two-solvent system. Dissolve the compound in a "good" solvent (e.g., ethanol, acetone) at an elevated temperature, and then slowly add a "poor" solvent (e.g., water, hexane) until the solution becomes faintly cloudy (the saturation point). Re-heat to clarify and then cool slowly.[10][11] |
| 4. Scratch the Flask | Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth. |
Issue 3: Residual starting materials (4-methoxybenzaldehyde, phenylacetic acid) are present in the final product.
-
Question: My NMR spectrum shows signals corresponding to unreacted 4-methoxybenzaldehyde and/or phenylacetic acid. How do I remove them?
-
Answer: The presence of starting materials indicates an incomplete reaction or inefficient initial workup.
-
Probable Cause: Sub-optimal reaction conditions (time, temperature, stoichiometry) or an ineffective workup procedure.
-
Solutions:
-
Aqueous Base Wash: Phenylacetic acid is acidic and can be removed by washing an ethereal or ethyl acetate solution of the crude product with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. The deprotonated sodium phenylacetate will partition into the aqueous layer.
-
Reaction: C₆H₅CH₂COOH + NaHCO₃ → C₆H₅CH₂COONa + H₂O + CO₂
-
-
Steam Distillation: Unreacted 4-methoxybenzaldehyde is often volatile with steam. A steam distillation of the crude reaction mixture can effectively remove it, as described in the synthesis of the parent α-phenylcinnamic acid.[1]
-
Recrystallization: Both starting materials have significantly different structures and polarities compared to the product. A well-chosen recrystallization protocol should effectively leave these smaller, often more soluble, molecules in the mother liquor. A procedure for a similar compound uses aqueous ethanol, which is effective at separating the desired acid from non-acidic impurities.[1]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best way to monitor the purity of my product?
-
A1: High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of α,β-unsaturated carboxylic acids, especially for detecting the presence of the (E/Z)-isomer. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like phosphoric or formic acid) is a good starting point.[8][12] Thin Layer Chromatography (TLC) can also be used for rapid, qualitative checks during the purification process.
-
-
Q2: I need to scale up my purification. Is preparative HPLC a good option?
-
A2: While preparative HPLC can yield very high purity material, it is often expensive and time-consuming for large quantities.[7] Fractional crystallization is generally the more economical and scalable method for isomer separation in industrial settings.[13] It is highly recommended to optimize a crystallization protocol before resorting to large-scale chromatography.
-
-
Q3: My yield after recrystallization is very low. How can I improve it?
-
A3: Low yield is often a trade-off for high purity. To improve it, ensure you are starting with the minimum amount of hot solvent required to fully dissolve the crude product. After slow cooling to room temperature, placing the flask in an ice bath can further decrease the product's solubility and maximize precipitation. Also, be sure to wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.
-
-
Q4: How can I confirm the stereochemistry of my final product as the (Z)-isomer?
-
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this. The chemical shifts of the vinylic proton and the protons on the phenyl rings can be diagnostic. Often, there are distinct differences in the NMR spectra of (E) and (Z) isomers. For definitive confirmation, single-crystal X-ray diffraction is the gold standard if suitable crystals can be grown.[6]
-
Experimental Protocols & Data
Protocol 1: Fractional Crystallization from Aqueous Ethanol
This protocol is adapted from a procedure for the closely related α-phenylcinnamic acid and is a good starting point.[1]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot 95% ethanol.
-
Water Addition: To the hot solution, slowly add hot water until the solution becomes faintly and persistently turbid.
-
Clarification: Add a few drops of hot 95% ethanol to redissolve the precipitate and obtain a clear solution at the boiling point.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 50:50 ethanol/water solution.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Data Table: Physical Properties of Analogous Compounds
| Compound | Isomer | Melting Point (°C) | Recrystallization Solvent | Reference |
| α-Phenylcinnamic Acid | cis (Z) | 172-173 | Aqueous Ethanol | [1] |
| α-Phenylcinnamic Acid | trans (E) | 138-139 | Pet. Ether or Ethanol | [14] |
| 3-(o-Methoxyphenyl)-2-phenylacrylic Acid | cis (Z) | 131.5 | Benzene | [5] |
| 3-(o-Methoxyphenyl)-2-phenylacrylic Acid | trans (E) | 184 | Benzene | [5] |
The significant difference in melting points between the Z and E isomers of these analogs strongly suggests that solubility will also differ, forming the basis for successful separation by fractional crystallization.
Visual Workflow and Logic Diagrams
Purification Workflow Diagram
The following diagram outlines a general workflow for the purification of this compound.
Caption: General purification workflow from crude product to pure (Z)-isomer.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common purification issues.
Caption: Decision tree for troubleshooting common purification problems.
References
-
Fones, W. S. (1955). α-PHENYLCINNAMIC ACID. Organic Syntheses, 35, 91. [Link]
-
SIELC Technologies. (n.d.). Separation of Acrylic acid on Newcrom R1 HPLC column. Retrieved January 13, 2026, from [Link]
-
LookChem. (n.d.). alpha-Phenylcinnamic acid 91-48-5 wiki. Retrieved January 13, 2026, from [Link]
-
Jin, H., & Pietrzyk, D. J. (2001). Poly(ethylene-co-acrylic acid) stationary phases for the separation of shape-constrained isomers. Analytical Chemistry, 73(9), 2056-2063. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 13, 2026, from [Link]
-
ZirChrom Separations, Inc. (2003). Fast Separation of Acrylamide Monomer from Acrylic Acid. LCGC International, 16(4a). [Link]
-
DeTar, D. F. (1955). trans-o-NITRO-α-PHENYLCINNAMIC ACID. Organic Syntheses, 35, 82. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Acrylic Acid and 4-Methoxyphenol on Primesep B Column. Retrieved January 13, 2026, from [Link]
-
Jones, G. (1967). The Knoevenagel Condensation. In Organic Reactions (Vol. 15, pp. 204-599). John Wiley & Sons, Inc. [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved January 13, 2026, from [Link]
-
Sulzer. (n.d.). Fractional Crystallization. Retrieved January 13, 2026, from [Link]
-
Wikipedia. (2023, December 1). Knoevenagel condensation. In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Drugs.com. (n.d.). 3-(o-Methoxyphenyl)-2-phenylacrylic Acid. Retrieved January 13, 2026, from [Link]
- Google Patents. (2003). CN1418860A - Method for preparing 2-phenylacrylic acid and ester thereof.
-
MIT OpenCourseWare. (n.d.). Recrystallization-2.doc.pdf. Retrieved January 13, 2026, from [Link]
-
GE Healthcare. (n.d.). Principles in preparative HPLC. Retrieved January 13, 2026, from [Link]
-
University of California, Davis. (n.d.). Chem 267. Recrystallization - Part 2. Retrieved January 13, 2026, from [Link]
-
Chenna, B., Shinkre, B. A., Patel, S., et al. (2012). Synthesis, Separation and Crystal Structures of E and Z Isomers of 3-(2,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)Acrylic Acid. Crystal Structure Theory and Applications, 1(3), 33-39. [Link]
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Overcoming stability problems with (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid in solution
Welcome to the technical support center for (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for overcoming common stability challenges encountered with this compound in solution. As a Z-isomer of a phenylacrylic acid derivative, this molecule is susceptible to specific degradation pathways that can impact experimental reproducibility and outcomes. This resource provides expert-driven solutions to ensure the integrity of your experiments.
Introduction to Stability Challenges
This compound, like other cinnamic acid and stilbene derivatives, is prone to instability in solution, primarily driven by its unsaturated structure. The principal challenge is the isomerization from the thermodynamically less stable (Z)-isomer to the more stable (E)-isomer. This conversion is predominantly induced by exposure to light, particularly UV radiation.[1][2] This isomerization can significantly alter the compound's biological activity and physicochemical properties, leading to inconsistent and unreliable experimental results.
Additional stability concerns include potential oxidative degradation, especially at higher pH values, and polymerization, a known issue for acrylic acid derivatives.[3][4] This guide will address these issues in a practical, question-and-answer format, providing both the "how" and the "why" behind each recommendation.
Troubleshooting Guide & FAQs
Issue 1: Inconsistent Experimental Results or Loss of Activity Over Time
Question: My experimental results are inconsistent. Could the stability of my this compound solution be the cause?
Answer: Yes, this is a very likely cause. The most common issue is the silent conversion of the active (Z)-isomer to the (E)-isomer upon exposure to ambient laboratory light.[1] This photoisomerization can occur without any visible changes to the solution, such as color change or precipitation, yet can drastically alter the compound's efficacy.
Question: How can I confirm if my compound is isomerizing in solution?
Answer: You must analytically verify the isomeric purity of your solution. High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy are the two most effective methods for this. The appearance of a new, distinct peak in your HPLC chromatogram or a new set of signals in your ¹H NMR spectrum strongly indicates the presence of the (E)-isomer.
Figure 1: Primary degradation pathway of the Z-isomer to the E-isomer.
Issue 2: Visible Changes in Solution (Precipitation or Discoloration)
Question: My solution of this compound has become cloudy or a precipitate has formed. What should I do?
Answer: Precipitation can occur for several reasons. Firstly, as weak acids, the solubility of cinnamic acid derivatives is pH-dependent; they are generally less soluble at acidic pH.[4] If your buffer system has shifted to a lower pH, the compound may be precipitating. Secondly, if isomerization to the (E)-isomer is significant, the (E)-isomer may have a different solubility profile in your chosen solvent, leading to precipitation.
Discoloration, such as yellowing or browning, often indicates oxidative degradation.[3] This is more likely to occur at higher pH (alkaline conditions) where phenolic hydroxyl groups, if present, are more susceptible to oxidation. While the methoxy group on your compound is less prone to this than a hydroxyl group, oxidation can still be a concern.
Troubleshooting Steps:
-
Verify pH: Check the pH of your solution to ensure it is within a range that maintains solubility.
-
Analyze Precipitate: If possible, isolate the precipitate and analyze it by HPLC or NMR to determine if it is the original compound, the (E)-isomer, or a different degradation product.
-
Prepare Fresh: It is generally not recommended to use a solution that has changed in appearance. Prepare a fresh solution following the handling protocols outlined below.
Proactive Stabilization Protocols
To maintain the integrity of your this compound solutions, a multi-faceted approach focusing on light protection, solvent selection, pH control, and the use of stabilizers is essential.
Protocol 1: Proper Handling and Storage of Solutions
This is the most critical and effective first line of defense against isomerization.
-
Use Light-Blocking Vials: Always prepare and store your solutions in amber or opaque glass vials to block UV and visible light.[5] Amber glass is specifically designed to filter light in the wavelengths that trigger photoisomerization.[5]
-
Work in a Dimly Lit Environment: When handling the compound, both in solid and solution form, minimize exposure to direct sunlight and bright, artificial laboratory lighting. If possible, work in a fume hood with the light turned off or in a designated low-light area.[5]
-
Wrap it Up: For added protection during experiments (e.g., on a shaker or in an incubator), wrap vials and flasks with aluminum foil.[5]
-
Control Temperature: Store stock solutions at -20°C or -80°C. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6] Bring aliquots to room temperature slowly and just before use.
-
Inert Atmosphere: For long-term storage or for particularly sensitive experiments, consider degassing your solvent with an inert gas (argon or nitrogen) before preparing the solution to remove dissolved oxygen and minimize oxidation.
Figure 2: Recommended workflow for preparing stable solutions.
Protocol 2: Solvent Selection and Stock Solution Preparation
The choice of solvent can influence both the solubility and stability of the compound.
-
Recommended Solvents: Based on the properties of similar phenolic acids, the following solvents are recommended for stock solutions:
-
Dimethyl Sulfoxide (DMSO): Offers excellent solubility for many organic compounds. However, ensure the final concentration in your assay is low (typically <0.5%) to avoid cellular toxicity.[4][6]
-
Ethanol or Methanol: Good options for many cinnamic acid derivatives.[4][7] They are volatile, so ensure containers are well-sealed.
-
N,N-Dimethylformamide (DMF): Another high-solubility solvent.[7]
-
-
Step-by-Step Preparation (10 mM Stock in DMSO):
-
Calculate Mass: The molecular weight of this compound is 254.29 g/mol . To prepare 10 mL of a 10 mM stock solution, you will need: Mass = 0.01 L × 0.010 mol/L × 254.29 g/mol = 0.00254 g = 2.54 mg
-
Weighing: In a dimly lit area, accurately weigh 2.54 mg of the compound.
-
Dissolution: Transfer the solid to a 10 mL amber volumetric flask or vial. Add a small amount of DMSO (e.g., 5 mL) and gently swirl or vortex until fully dissolved.
-
Final Volume: Add DMSO to the flask until the meniscus reaches the 10 mL mark.
-
Storage: Cap the flask tightly, mix thoroughly, and aliquot into smaller, single-use amber vials for storage at -20°C or -80°C.
-
| Solvent | Typical Use | Considerations |
| DMSO | High concentration stock solutions | Excellent solvating power. Final concentration in assays should be <0.5%.[6] |
| Ethanol | Stock and working solutions | Good solubility for many related compounds.[4] Volatile. |
| Methanol | Stock and working solutions | Similar to ethanol; often used in HPLC mobile phases.[4][8] |
| DMF | High concentration stock solutions | High boiling point, good solvating power.[7] |
Protocol 3: Use of Stabilizers
For experiments requiring prolonged exposure to light or for long-term storage, the addition of a chemical stabilizer can be beneficial.
-
Antioxidants: These compounds inhibit degradation by scavenging free radicals that can be generated during photo-oxidation.
-
Butylated Hydroxytoluene (BHT): A widely used, lipophilic antioxidant. It is effective at low concentrations.
-
Ascorbic Acid (Vitamin C): A hydrophilic antioxidant, suitable for aqueous-based solutions. Can work synergistically with other antioxidants.[10]
-
-
UV Absorbers/Light Stabilizers: These molecules absorb UV radiation and dissipate it as heat, preventing the energy from reaching the target compound.
To add a stabilizer: Prepare a concentrated stock of the stabilizer (e.g., 1% BHT in ethanol) and add the appropriate volume to your compound solution to achieve the desired final concentration. Always run a control experiment with the stabilizer alone to ensure it does not interfere with your assay.
Self-Validating System: Analytical Verification Protocols
To ensure the integrity of your compound, you must be able to quantify the Z/E isomer ratio.
Protocol 4: Isomer Quantification by ¹H NMR Spectroscopy
¹H NMR is a powerful tool for determining the ratio of (Z) to (E) isomers. The vinylic protons of the two isomers will have distinct chemical shifts and, most importantly, different coupling constants (J-values).[13][14]
-
Key Diagnostic Signals:
-
Vinylic Proton: The proton on the double bond (=CH-) will appear as a singlet for each isomer. The chemical shift of this proton will be different for the (Z) and (E) forms due to the different spatial arrangement and anisotropic effects of the phenyl rings.
-
Coupling Constants (for related compounds): In similar structures where the vinylic proton couples with another proton, trans isomers typically show a larger coupling constant (J ≈ 12-18 Hz) compared to cis isomers (J ≈ 6-12 Hz).[15] While the target compound has a single vinylic proton, this principle is key to isomer identification in related molecules.
-
-
Procedure:
-
Prepare a sample of your solution by evaporating the solvent and re-dissolving the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify the distinct vinylic proton signals for the (Z) and (E) isomers.
-
Integrate the area under each of these signals.
-
The ratio of the integrals directly corresponds to the molar ratio of the isomers in your sample.
-
Protocol 5: Isomer Separation and Quantification by HPLC
Reversed-phase HPLC (RP-HPLC) is the standard method for separating and quantifying the (Z) and (E) isomers.[16][17]
-
Principle: The two isomers have different shapes and polarities, which causes them to interact differently with the stationary phase of the HPLC column, resulting in different retention times.
-
Starting HPLC Method:
-
Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).[16]
-
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water.[12][16]
-
Mobile Phase B: Acetonitrile or Methanol.[16]
-
Gradient: Start with a higher percentage of aqueous phase (e.g., 70% A) and ramp to a higher percentage of organic phase (e.g., 95% B) over 15-20 minutes. This will help resolve the two isomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where both isomers have strong absorbance (e.g., around 280-320 nm). A Diode Array Detector (DAD) is ideal to check for peak purity and identify the absorbance maxima.
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
-
-
Procedure:
-
Prepare a standard of your fresh, unexposed (Z)-isomer to determine its retention time.
-
Inject a sample of your working solution.
-
The appearance of a second major peak is indicative of the (E)-isomer.
-
The relative peak areas can be used to determine the percentage of each isomer present. For accurate quantification, a calibration curve should be prepared if a pure standard of the (E)-isomer is available.
-
Figure 3: A self-validating workflow for ensuring compound stability.
By implementing these proactive handling strategies and using analytical methods to verify isomeric purity, researchers can ensure the stability of this compound solutions, leading to more reliable and reproducible experimental outcomes.
References
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide. Maxi Scientific. [Link]
-
de Oliveira, G. G., et al. (2016). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences, 52(3). [Link]
-
European Commission. (2021, December 2). Opinion on Butylated Hydroxytoluene (BHT). Public Health. [Link]
-
ILT. (2025, February 25). Top 7 Things About Amber Vials. ILT. [Link]
-
Pociecha, D., et al. (2024, February 2). Synthesis, chiral separation and physical properties of the cinnamic acid derivatives exhibiting short-pitch cholesteric and TGB phases. Liquid Crystals. [Link]
-
ResearchGate. (n.d.). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. ResearchGate. [Link]
-
Wikipedia. (n.d.). Butylated hydroxytoluene. Wikipedia. [Link]
-
Kao. (n.d.). BHT (Butylated Hydroxytoluene). Kao. [Link]
-
ResearchGate. (2016, August). 1H NMR Measurement of the Trans Cis Photoisomerization of Cinnamic Acid Derivatives. ResearchGate. [Link]
-
SIELC Technologies. (n.d.). Separation of E-Cinnamic acid on Newcrom R1 HPLC column. SIELC. [Link]
-
Gruenewald, C., et al. (2010, October 28). Competing ultrafast photoinduced quenching reactions in cinnamic acid : peptide blends. PubMed. [Link]
-
National Institutes of Health. (n.d.). Encapsulation of Cinnamic Acid on Plant-Based Proteins: Evaluation by HPLC, DSC and FTIR-ATR. NIH. [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Compound Interest. [Link]
-
ResearchGate. (n.d.). Contributions to the Selection of Solvents in the Extraction of Phenolic Acids. ResearchGate. [Link]
-
National Institutes of Health. (2021, October 15). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. NIH. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930). HMDB. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
ResearchGate. (n.d.). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). ResearchGate. [Link]
-
American Chemical Society. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. ACS Publications. [Link]
-
ResearchGate. (2007, August). Synthesis, Separation and Crystal Structures of E and Z Isomers of 3-(2,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)Acrylic Acid. ResearchGate. [Link]
-
National Institutes of Health. (2023, November 4). Therapeutic Study of Cinnamic Acid Derivative for Oxidative Stress Ablation: The Computational and Experimental Answers. PubMed Central. [Link]
-
ResearchGate. (2019, September 5). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?. ResearchGate. [Link]
-
International Council for Harmonisation. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
-
PubMed. (2014). Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC MS, and quantitative HPLC analysis. PubMed. [Link]
-
Abraham, R. J., et al. (2004, September 24). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Modgraph. [Link]
-
SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC. [Link]
-
ResearchGate. (2010, August). Solubility of d - p -Hydroxyphenylglycine in Water, Methanol, Ethanol, Carbon Tetrachloride, Toluene, and N , N -Dimethylformamide between 278 K and 323 K. ResearchGate. [Link]
-
ResearchGate. (n.d.). Determination of water content in dimethyl sulfoxide/N,N-dimethyl formamide and methanol content in ethanol by solvatochromism of azo dye, 2-(tert-butyl)-4-methoxy-6-(naphthalen-1-yldiazenyl) phenol. ResearchGate. [Link]
-
The Pharma Innovation. (2019, April 29). Cinnamic acid derivatives: An ERA. The Pharma Innovation. [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]
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Technical Support Center: Purification of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid
Welcome to the technical support center for the synthesis and purification of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during its synthesis. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the purity of synthesized this compound.
Q1: What are the most likely impurities in my crude product?
A: The impurities largely depend on the synthetic route, which is often a variant of the Perkin or Erlenmeyer-Plöchl condensation.[1][2][3] Common impurities include:
-
Unreacted Starting Materials: p-Anisaldehyde and phenylacetic acid (or its anhydride/salt) are frequent contaminants.
-
Geometric Isomer: The (2E)-isomer is a very common byproduct. Most condensation reactions are not perfectly stereoselective and will produce a mixture of Z and E isomers.
-
Side-Reaction Products: Byproducts from self-condensation of the starting materials or other alternative reaction pathways.
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., pyridine, toluene, acetic anhydride).
Q2: My product has a low and broad melting point. What does this indicate?
A: A sharp melting point is a hallmark of a pure crystalline solid. A melting point that is lower than the literature value and melts over a wide range (e.g., > 2-3 °C range) strongly suggests the presence of impurities. Impurities disrupt the crystal lattice of the solid, requiring less energy to break it down, which results in a melting point depression and broadening.
Q3: My ¹H NMR spectrum is complex and shows two distinct signals for the vinylic proton. What am I seeing?
A: You are likely observing a mixture of the (2Z) and (2E) geometric isomers. The chemical environment of the vinylic proton (the C=CH proton) is different in each isomer, leading to separate signals in the NMR spectrum.[4][5] For related cinnamic acid derivatives, the coupling constant (J-value) between trans vinylic protons (E-isomer) is typically larger (~16 Hz) than for cis protons (Z-isomer) (~12 Hz), although for your specific α-phenyl substituted compound, you will primarily observe distinct singlets for the single vinylic proton.[6] The integration of these signals can be used to determine the isomeric ratio of your crude product.
Q4: How do I decide on the best initial purification strategy?
A: The best strategy depends on the nature of the primary impurities.
-
If starting materials are the main contaminant: An acid-base extraction is the most efficient first step.[7][8][9]
-
If the product is generally impure with minor contaminants: Recrystallization is an excellent choice for a solid compound.[10]
-
If the main impurity is the (2E)-isomer: While recrystallization may enrich one isomer, column chromatography is the most effective method for complete separation.[11][12]
The following workflow provides a general decision-making guide.
Caption: Decision workflow for selecting a purification method.
Section 2: Troubleshooting & In-Depth Purification Guides
This section provides detailed protocols to resolve specific purification challenges.
Issue: Removing Unreacted Starting Materials and Neutral Byproducts
Q: How can I efficiently remove neutral impurities like p-anisaldehyde from my acidic product?
A: An acid-base extraction is the ideal technique. This method exploits the acidic nature of your carboxylic acid product. By treating the crude mixture with a weak base (sodium bicarbonate), the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. Neutral impurities, such as p-anisaldehyde, remain in the organic solvent and can be washed away. Subsequent acidification of the aqueous layer regenerates the pure, insoluble carboxylic acid.[8][13]
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate in a separatory funnel.[14]
-
Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and gently invert it multiple times, venting frequently to release CO₂ pressure.[7] Avoid vigorous shaking to prevent emulsion formation.[15]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask.
-
Repeat Extraction: Add a fresh portion of NaHCO₃ solution to the organic layer in the funnel, repeat the extraction, and combine the aqueous layers. This ensures complete recovery of the acid.[14]
-
Backwash (Optional but Recommended): Add a small amount of fresh organic solvent to the combined aqueous extracts and shake gently. This "backwash" removes any residual neutral impurities that may have been carried over into the aqueous phase.[7] Separate and discard this organic wash.
-
Re-acidification: Cool the aqueous solution in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper). Your purified product should precipitate as a solid.[7]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of ice-cold deionized water to remove residual salts. Dry the product thoroughly.[14]
Caption: Workflow for acid-base extraction purification.
Issue: Problems During Recrystallization
Q: My product either "oils out" or fails to crystallize from solution. What can I do?
A: This is a common issue related to solvent choice and cooling rate. An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[16] "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid.
Troubleshooting Steps:
-
Re-evaluate Your Solvent: The chosen solvent may be too nonpolar. Try a more polar solvent or a two-solvent system.[17] A good starting point for this compound would be ethanol, or a mixture of ethanol and water.[13]
-
Use a Two-Solvent System: If a single solvent is not ideal, use a miscible pair. Dissolve the compound in a minimum amount of a "good" boiling solvent (e.g., ethanol). Then, add a "poor" solvent (e.g., water) dropwise at the boiling point until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.[18]
-
Slow Down the Cooling: Rapid cooling encourages small, impure crystals or oiling out.[19] Allow the flask to cool slowly on the benchtop, insulated by a few paper towels, before moving it to an ice bath.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask at the solution's surface with a glass rod or adding a tiny "seed" crystal from a previous batch.[16]
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | Good starting choice. High solubility when hot. |
| Methanol | 65 | Polar | Similar to ethanol, but more volatile. |
| Ethyl Acetate | 77 | Medium | May be too good a solvent, leading to low recovery. |
| Toluene | 111 | Nonpolar | Likely to be a poor solvent, but could be used in a pair. |
| Water | 100 | Very Polar | Compound is likely insoluble. Excellent as an "anti-solvent" with ethanol or methanol.[17] |
| Ethanol/Water | Variable | Polar | A highly versatile and effective mixed-solvent system for this type of compound.[13][18] |
| Table 1: Guide to common recrystallization solvents. |
Issue: Separating Geometric (Z/E) Isomers
Q: My primary impurity is the (2E)-isomer. How can I isolate the desired (2Z)-isomer?
A: While careful recrystallization might enrich the less soluble isomer, flash column chromatography is the most reliable method for separating geometric isomers.[11][12] The slightly different polarities of the Z and E isomers allow them to be separated on a stationary phase like silica gel.
Detailed Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good system (e.g., Hexane:Ethyl Acetate) will show two distinct spots with a separation (ΔRf) of at least 0.2.
-
Preventing Streaking: Carboxylic acids often streak on silica gel. To prevent this, add a small amount (0.5-1%) of acetic acid to your eluent mixture.[14] This keeps the compound fully protonated, leading to sharper bands.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent.
-
Loading: Dissolve the crude isomeric mixture in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane), adsorb it onto a small amount of silica gel, dry it, and carefully load the dry powder onto the top of the packed column.
-
Elution: Run the column, collecting fractions. Monitor the fractions by TLC to identify which ones contain your pure desired (2Z)-isomer.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Section 3: Purity and Identity Confirmation
Q: How can I definitively confirm the purity and isomeric identity of my final product?
A: A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive assessment of purity and structure.
-
HPLC Analysis: HPLC is an excellent quantitative tool for purity assessment. A reversed-phase method will separate your product from most impurities, including the E-isomer, allowing you to calculate purity as a percentage of total peak area. Cinnamic acid derivatives are often analyzed on a C18 column with a mobile phase of acetonitrile and water, often with a small amount of acid (phosphoric or acetic acid) to ensure sharp peaks.[20]
| Parameter | Recommended Condition |
| HPLC System | System with UV-Vis Detector |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric or Acetic Acid) |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~280-292 nm |
| Table 2: Typical HPLC conditions for analyzing cinnamic acid derivatives.[20] |
-
¹H NMR Analysis: A ¹H NMR spectrum provides the definitive structural confirmation. For the this compound, you should observe:
-
A singlet for the methoxy group (-OCH₃) around 3.8 ppm.
-
Aromatic protons for the two phenyl rings, likely between 6.8 and 7.5 ppm.
-
A singlet for the vinylic proton (C=CH). The chemical shift of this proton will be key in distinguishing it from the E-isomer.[4]
-
A broad singlet for the carboxylic acid proton (-COOH) far downfield (>10 ppm).[6] The absence of secondary peaks, especially in the vinylic and methoxy regions, is a strong indicator of high purity.
-
References
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. [Link]
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]
-
Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. American Chemical Society. [Link]
-
Taylor & Francis Online. (2024). Synthesis, chiral separation and physical properties of the cinnamic acid derivatives exhibiting short-pitch cholesteric and TGB phases. [Link]
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OSHA. (n.d.). Acrylic Acid. [Link]
-
AWS. (n.d.). SUPPORTING INFORMATION. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]
-
ResearchGate. (2025). 1H NMR Measurement of the Trans Cis Photoisomerization of Cinnamic Acid Derivatives. [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of Acrylic Acid on Primesep B Column. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction. [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
-
Filo. (2025). Interpretation of the H1-NMR Spectrum of Cinnamic Acid. [Link]
-
Wellesley College. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Scientific Research Publishing. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]
-
Mitrask. (n.d.). Determination of Acrylic acid emissions from industrial process by HPLC. [Link]
-
Waters. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. [Link]
-
Semantic Scholar. (2006). Hplc Determination of Free Acrylic Acid and Monomers in Polyacrylates. [Link]
-
University of California, Irvine. (n.d.). Recrystallization. [Link]
-
University of Windsor. (n.d.). Recrystallization1. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. [Link]
-
Wikipedia. (n.d.). Perkin reaction. [Link]
-
Chemistry Learner. (n.d.). Perkin Reaction: Definition, Examples, and Mechanism. [Link]
-
National Institutes of Health. (n.d.). Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor. [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]
-
J&K Scientific LLC. (2021). Perkin Reaction. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930). [Link]
-
SATHEE CUET. (n.d.). Chemistry Perkin Reaction Mechanism. [Link]
-
ResearchGate. (2025). Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography. [Link]
-
ACS Publications. (2017). Photocatalytic E → Z Isomerization of Polarized Alkenes Inspired by the Visual Cycle: Mechanistic Dichotomy and Origin of Selectivity. [Link]
- Google Patents. (n.d.). US9517999B2 - Process for purifying (meth)acrylic acid.
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
ResearchGate. (n.d.). (Z)-2-Hydroxy-3-(4-methoxyphenyl)acrylic acid. [Link]
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Technical Support Center: Troubleshooting Common Side Reactions in Acrylic Acid Synthesis
Welcome to the Technical Support Center for Acrylic Acid Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acrylic acid production. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your synthetic processes. Our focus is on identifying, understanding, and mitigating common side reactions that can impact yield, purity, and safety.
Introduction to Acrylic Acid Synthesis and Its Challenges
Acrylic acid (AA) is a cornerstone of the polymer and textile industries, serving as a precursor to a vast array of materials.[1] The most prevalent industrial synthesis involves the two-step catalytic partial oxidation of propylene, first to acrolein and subsequently to acrylic acid.[1][2][3] While seemingly straightforward, this process is fraught with potential side reactions that can diminish yield and complicate purification.
Key challenges in acrylic acid synthesis include:
-
Controlling Exothermic Reactions: The synthesis of acrylic acid is highly exothermic, which can lead to runaway reactions if not properly managed.[4][5]
-
Preventing Unwanted Polymerization: Acrylic acid's high reactivity makes it prone to spontaneous polymerization, which can be hazardous and lead to product loss.[6][7]
-
Minimizing Byproduct Formation: Several side reactions can occur, leading to the formation of impurities such as acetic acid, acetaldehyde, and carbon oxides.[1][8][9][10]
This guide provides a structured approach to troubleshooting these and other common issues, empowering you to achieve optimal results in your acrylic acid synthesis.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Unexpected Polymer Formation in the Reactor or During Storage
FAQ: My acrylic acid is polymerizing prematurely. What's causing this, and how can I prevent it?
A. Understanding the Root Cause:
Spontaneous polymerization is one of the most significant challenges in handling acrylic acid.[6][7] This is a free-radical-driven process that can be initiated by heat, light, or the presence of peroxides. The reaction is highly exothermic and can lead to a dangerous runaway scenario if not controlled.[5][7]
Several factors can contribute to premature polymerization:
-
Inadequate Inhibition: Polymerization inhibitors are crucial for the safe storage and handling of acrylic acid.[11][12] Insufficient levels or improper selection of an inhibitor can lead to polymerization.
-
Presence of Oxygen: While seemingly counterintuitive, a controlled amount of dissolved oxygen is necessary for many common inhibitors, like hydroquinone monomethyl ether (MEHQ), to function effectively.[12][13] Storing acrylic acid under an inert atmosphere without an appropriate oxygen-independent inhibitor can inadvertently promote polymerization.[13]
-
Elevated Temperatures: Higher temperatures increase the rate of polymerization.[13][14] Localized overheating or improper temperature control during storage or distillation is a common trigger.
-
Contamination: Impurities that can act as free-radical initiators can trigger polymerization.
Troubleshooting Protocol:
-
Verify Inhibitor Concentration and Type:
-
Action: Analyze the inhibitor concentration in your acrylic acid stock using techniques like UV spectroscopy or HPLC.
-
Rationale: To ensure the inhibitor is present at the recommended level (e.g., 180-220 ppm for MEHQ).[14] Different stages of synthesis and purification may require different types or combinations of inhibitors.[15] Phenothiazine (PTZ) and MEHQ are commonly used.[11][12]
-
-
Ensure Proper Aeration During Storage:
-
Action: If using an oxygen-dependent inhibitor like MEHQ, ensure the storage vessel is not under a completely inert atmosphere.[13] For extended storage, periodic aeration might be necessary to replenish dissolved oxygen.[13]
-
Rationale: Oxygen acts as a co-inhibitor with phenolic compounds like MEHQ, preventing the initiation of polymerization.[12]
-
-
Implement Strict Temperature Control:
-
Action: Store acrylic acid between 15°C and 25°C.[13] Avoid freezing, as improper thawing can lead to localized depletion of the inhibitor and trigger polymerization.[13] During distillation, maintain temperatures below 90°C to prevent dimerization and polymerization.[1]
-
Rationale: Lower temperatures significantly reduce the rate of both desired and undesired reactions, including polymerization.
-
Preventative Measures:
-
Inhibitor Selection: Choose an appropriate inhibitor system based on your process conditions. For instance, N-nitrosophenylhydroxylamine in combination with MEHQ has shown synergistic performance in stabilizing the distillation of acrylic acid.[15]
-
Material of Construction: Use appropriate materials for your reactor and storage tanks to prevent contamination that could initiate polymerization.
-
"First-In-First-Out" Storage: Minimize storage time to reduce the risk of inhibitor depletion and dimer formation.[13]
Issue 2: Low Yield of Acrylic Acid and Formation of Acetic Acid and Carbon Oxides
FAQ: My acrylic acid yield is lower than expected, and I'm detecting significant amounts of acetic acid and carbon dioxide. What are the likely side reactions, and how can I suppress them?
A. Understanding the Root Cause:
In the catalytic oxidation of propylene, the desired reaction pathway to acrylic acid competes with over-oxidation reactions that lead to less desirable byproducts.[1][3] The primary culprits for reduced yield in this context are:
-
Complete Oxidation: Propylene, acrolein, or acrylic acid can be completely oxidized to carbon monoxide (CO) and carbon dioxide (CO2), especially at higher temperatures.[1][8]
-
Formation of Acetic Acid: Acetic acid is a common byproduct formed through the oxidation of propylene.[1][16]
The selectivity of the catalyst and the reaction conditions are critical in maximizing the yield of acrylic acid while minimizing these side reactions.[3]
Troubleshooting Protocol:
-
Optimize Reaction Temperature:
-
Action: Carefully control the reactor temperature. The optimal temperature range for the catalysts used in propylene oxidation is typically between 250°C and 330°C.[1]
-
Rationale: Temperatures above 330°C can lead to catalyst coking and increased rates of over-oxidation, while temperatures below 250°C result in a significant drop in the reaction rate.[1] Lower temperatures generally favor the formation of acetic acid over acrylic acid.[16]
-
-
Adjust Feed Composition:
-
Action: Maintain an appropriate steam-to-propylene ratio at the reactor inlet, typically at least 4:1 on a mole basis.[1] Ensure the oxygen concentration is below the minimum oxygen concentration (MOC) to prevent explosions, which for a packed bed reactor is around 5.6 mol%.[1]
-
Rationale: Steam is used to inhibit coke formation on the catalyst.[1] Controlling the oxygen concentration is crucial for both safety and selectivity.
-
-
Catalyst Evaluation:
-
Action: Ensure the catalyst is active and has not been deactivated by coking or poisoning.
-
Rationale: The catalyst plays a crucial role in the selectivity of the reaction.[17] Deactivated catalysts can lead to a higher proportion of side reactions.
-
Preventative Measures:
-
Rapid Quenching: Immediately cool the reactor effluent to below 100°C to prevent further homogeneous oxidation reactions.[1] This is often achieved by injecting deionized water.[1]
-
Two-Stage Reactor System: Industrial processes often use a two-reactor system with different catalysts and operating conditions optimized for each step (propylene to acrolein and acrolein to acrylic acid) to maximize the overall yield.[1]
Issue 3: Formation of Dimer and Oligomers
FAQ: I'm observing the formation of diacrylic acid and other oligomers in my product. What causes this, and how can it be minimized?
A. Understanding the Root Cause:
Acrylic acid can undergo a Michael addition reaction with itself to form a dimer, β-acryloxypropionic acid.[18] This reaction is influenced by temperature and storage time and is an inevitable process during storage.[13][18] Further additions can lead to the formation of higher oligomers.[19][20]
The presence of these oligomers can affect the reactivity and performance of the acrylic acid in subsequent polymerization processes.[13]
Troubleshooting Protocol:
-
Monitor Storage Conditions:
-
Action: Regularly monitor the temperature of your stored acrylic acid. The rate of dimer formation increases with temperature. For example, the dimer content can increase by 0.1 wt% per month at 15°C and 0.4 wt% per month at 25°C.[13]
-
Rationale: To minimize dimer formation, it is crucial to maintain the recommended storage temperature.
-
-
Minimize Storage Time:
Preventative Measures:
-
Process Design: In processes where oligomer formation is a concern, consider process designs that minimize the residence time of acrylic acid at elevated temperatures.
Issue 4: Byproducts from Alternative Synthesis Routes
FAQ: I am using a synthesis route other than propylene oxidation. What are the common side reactions I should be aware of?
A. Synthesis from Acrylonitrile Hydrolysis:
The hydrolysis of acrylonitrile can be a route to acrylic acid.[21][22] However, this process can have its own set of side reactions.
-
Incomplete Hydrolysis: The reaction proceeds through an acrylamide intermediate.[23] Incomplete hydrolysis will result in the presence of acrylamide in the final product.
-
Michael Addition: Acrylonitrile can react with water to form 3-hydroxy-propionitrile, which can then be hydrolyzed to 3-hydroxy-propionic acid and subsequently dehydrated to acrylic acid.[23]
B. Reppe Process (from Acetylene, Carbon Monoxide, and Water):
This older method is generally avoided due to the hazards associated with the reactants and catalyst.[24][25]
-
Catalyst Toxicity: The use of nickel carbonyl as a catalyst presents significant toxicity hazards.[24]
-
Handling of Acetylene: Acetylene is highly reactive and flammable.[24]
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the relationships between reactants, products, and byproducts, the following diagrams illustrate key reaction pathways.
Propylene Oxidation Pathway
Caption: Key reaction pathways in the catalytic oxidation of propylene.
Troubleshooting Logic for Premature Polymerization
Sources
- 1. richardturton.faculty.wvu.edu [richardturton.faculty.wvu.edu]
- 2. Understanding the Production Process of Acrylic Acid [chemanalyst.com]
- 3. journal.bcrec.id [journal.bcrec.id]
- 4. Summary of Solutions to Common Problems in Acrylic Resin Production - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 5. Solution Polymerization of Acrylic Acid Initiated by Redox Couple Na-PS/Na-MBS: Kinetic Model and Transition to Continuous Process [mdpi.com]
- 6. cdn.nufarm.com [cdn.nufarm.com]
- 7. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. study.com [study.com]
- 10. US20140073812A1 - Process for Making Acrylic Acid by Integrating Acetic Acid Feed Stream from Carbonylation Process - Google Patents [patents.google.com]
- 11. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. synthomer.com [synthomer.com]
- 14. arkema.com [arkema.com]
- 15. US5034156A - Method for inhibiting the polymerization of acrylic acid - Google Patents [patents.google.com]
- 16. Acrylic Acid Production [owlnet.rice.edu]
- 17. researchgate.net [researchgate.net]
- 18. semanticscholar.org [semanticscholar.org]
- 19. WO2017055698A1 - Method for the synthesis of oligomers of acrylic acid - Google Patents [patents.google.com]
- 20. US10183907B2 - Process for the synthesis of acrylic acid oligomers - Google Patents [patents.google.com]
- 21. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 22. igtpan.com [igtpan.com]
- 23. An effective method and pathways of acrylonitrile degradation to acrylic acid through an alkaline hydrothermal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Solved b) The Reppe process for the manufacture of acrylic | Chegg.com [chegg.com]
- 25. Acrylic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: A Researcher's Guide to (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic Acid Assays
Welcome to the technical support center for experimental protocols involving (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common assays. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to ensure the integrity and success of your experiments.
I. Compound Quality Control: The Foundation of Reliable Data
Before initiating any biological assay, it is imperative to verify the identity, purity, and stability of your this compound sample. Inconsistencies in your starting material are a primary source of experimental variability and non-reproducible results.
Frequently Asked Questions (FAQs): Compound QC
Q1: How can I confirm the identity and purity of my this compound sample?
A1: A combination of analytical techniques is recommended for comprehensive quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the chemical structure of your compound. The spectra should be consistent with the expected structure of this compound. For routine quality control, 1D 1H NMR is often sufficient to verify the compound's identity and check for major impurities.[1][2]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is an excellent method for assessing the purity of your sample. A high-quality sample should exhibit a single major peak, and the purity is typically reported as the area percentage of this peak. It is advisable to use a gradient elution method to ensure the separation of any potential impurities.[3][4]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound, providing further evidence of its identity.
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: this compound is soluble in organic solvents such as DMSO and methanol.
-
To prepare a high-concentration stock solution (e.g., 10-50 mM), dissolve the compound in anhydrous, high-purity DMSO.
-
Ensure the compound is fully dissolved by vortexing. Gentle warming in a water bath (37°C) can be used if necessary, but be cautious of potential degradation with prolonged heating.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation.[5]
Q3: How stable is this compound in DMSO stock solutions?
A3: While many compounds are stable in DMSO for extended periods when stored properly, it is best practice to use freshly prepared dilutions for your experiments. Studies on the stability of compound libraries in DMSO have shown that water absorption can lead to degradation over time.[6] For critical experiments, it is recommended to perform a stability study on your specific compound by analyzing aliquots of the stock solution by HPLC over time.
II. Cell-Based Assays: Troubleshooting Guide
Based on the known biological activities of related cinnamic acid derivatives, this compound is likely to be evaluated in cell-based assays such as cell viability, proliferation, and migration assays.
Diagram: General Workflow for a Cell-Based Small Molecule Inhibitor Assay
Caption: A simplified workflow for determining the IC50 of an enzyme inhibitor.
Frequently Asked Questions (FAQs): Enzyme Inhibition Assays
Q7: My IC50 values for the compound are not reproducible. What are the likely causes?
A7: Reproducibility issues in enzyme inhibition assays often stem from subtle variations in the experimental setup.
-
Enzyme Concentration and Activity: The IC50 value of an inhibitor can be dependent on the concentration of the enzyme, especially for tight-binding inhibitors. The activity of your enzyme preparation can also vary between batches.
-
Troubleshooting: Use a consistent concentration of a well-characterized enzyme preparation for all experiments. It is good practice to perform a quality control check on each new batch of enzyme.
-
-
Pre-incubation Time: For time-dependent inhibitors, the duration of the pre-incubation of the enzyme with the inhibitor before adding the substrate is critical.
-
Troubleshooting: Investigate the effect of varying the pre-incubation time on the IC50 value. Choose a pre-incubation time that allows the inhibition to reach equilibrium.
-
-
Assay Interference: The compound may interfere with the detection method. For example, in a spectrophotometric assay, the compound may absorb light at the same wavelength as the product of the reaction.
-
Troubleshooting: Run a control experiment without the enzyme to see if the compound itself contributes to the signal. If there is interference, you may need to use a different detection method or correct for the background signal.
-
Q8: How can I be sure that my compound is a true inhibitor and not an assay artifact?
A8: High-throughput screening can sometimes identify "nuisance" compounds that appear to be active due to assay artifacts rather than specific inhibition of the target.
-
Compound Aggregation: At higher concentrations, some organic molecules can form aggregates that sequester and non-specifically inhibit enzymes. [7] * Troubleshooting: A common way to test for aggregation-based inhibition is to include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. If the inhibitory activity is significantly reduced in the presence of the detergent, it may be due to aggregation.
-
Redox Activity: Compounds that are redox-active can interfere with assays that involve redox reactions or use redox-sensitive dyes.
-
Troubleshooting: There are specific counter-screens that can be used to identify redox-cycling compounds.
-
IV. Physicochemical Properties for Assay Design
A thorough understanding of the physicochemical properties of this compound is essential for designing robust and reliable assays.
Table 2: Key Physicochemical Parameters and Their Implications for Assay Design
| Property | Importance | How to Address |
| Aqueous Solubility | Poor solubility can lead to an overestimation of IC50 values and a lack of activity in cell-based assays. | Determine the solubility in your assay buffer. Use a low percentage of DMSO in the final assay volume (<0.5%). Consider formulation strategies if necessary. |
| LogP | A high LogP value can indicate potential issues with solubility and promiscuous binding. | Be aware of the potential for non-specific binding, especially at higher concentrations. |
| pKa | The ionization state of the carboxylic acid group will affect solubility and cell permeability. | Choose a buffer with a pH that is appropriate for your assay and that maintains the desired ionization state of your compound. |
| UV-Vis Absorbance | Can interfere with colorimetric assays and is important for HPLC analysis. | Measure the UV-Vis spectrum of the compound to identify any absorbance maxima that might overlap with your assay's detection wavelength. |
| Fluorescence | Can interfere with fluorescence-based assays. | Measure the excitation and emission spectra of the compound to check for potential autofluorescence. |
V. Representative Experimental Protocols
While a specific, published assay protocol for this compound was not identified in the literature search, the following protocols for related assays can be adapted. It is crucial to optimize these protocols for your specific experimental system.
Protocol 1: HPLC Method for Purity and Stability Analysis
This is a general reversed-phase HPLC method that can be adapted for the analysis of this compound.
-
HPLC System: An HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is protonated.
-
Example Gradient: Start with 30% acetonitrile and increase to 95% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the compound (likely in the range of 280-320 nm).
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
Protocol 2: Cell Migration - Wound Healing (Scratch) Assay
This protocol provides a framework for assessing the effect of this compound on cell migration.
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer after 24-48 hours.
-
Starvation (Optional): Once the cells are confluent, replace the growth medium with serum-free or low-serum medium for 2-24 hours to inhibit cell proliferation.
-
Wound Creation: Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add medium containing the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO). Include a positive control for migration if available.
-
Imaging: Immediately acquire images of the scratches (t=0) using a phase-contrast microscope.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
Final Imaging: Acquire images of the same scratch areas at one or more later time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the area or width of the scratch at t=0 and the later time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.
VI. References
-
Creative Biostructure. NMR Fingerprinting for Quality Control in Biopharmaceuticals. [Link]
-
European Journal of Medicinal Chemistry. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]
-
Gene. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. [Link]
-
HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl. [Link]
-
International Journal of Molecular Sciences. Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease. [Link]
-
International Journal of Molecular Sciences. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. [Link]
-
Organic & Biomolecular Chemistry. Compound purity analysis and HPLC data. [Link]
-
Photochemical & Photobiological Sciences. Breaking the bottleneck: Stilbene as a model compound for optimizing 6π e- photocyclization efficiency. [Link]
-
PubChem. This compound. [Link]
-
PubMed Central. Pitfalls and other issues with the MTT assay. [Link]
-
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Avoiding degradation of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid during storage
Welcome to the technical support guide for (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability and handling of this compound.
Q1: What are the primary degradation pathways for this compound?
This compound, a derivative of cinnamic acid, is susceptible to several degradation pathways due to its chemical structure, which includes an α,β-unsaturated carboxylic acid moiety, a phenyl ring, and a methoxyphenyl group. The primary routes of degradation are:
-
Photodegradation: The conjugated system of double bonds in the acrylic acid backbone and the aromatic rings makes the molecule highly susceptible to degradation upon exposure to light, particularly UV and high-energy visible light (300-500 nm).[1][2] This can lead to multiple reactions, including cis-trans isomerization around the double bond, [2+2] cycloaddition to form dimers (truxillic or truxinic acid derivatives), and oxidative cyclization.[3][4]
-
Oxidative Degradation: The presence of atmospheric oxygen can lead to oxidation, a process that can be accelerated by heat or light (photo-oxidation).[5][6] The double bond is a primary site for oxidative cleavage, which can break down the molecule and generate various impurities.
-
Thermal Degradation: Elevated temperatures can promote unwanted reactions. For acrylic acids, this can include decarboxylation (loss of CO2) or polymerization.[6][7] While the product is chemically stable at standard room temperature, long-term stability is enhanced at reduced temperatures.
-
Dimerization: Like many acrylic acids, this compound can undergo dimerization over time, even without light, though the process is slower. This irreversible formation of diacrylic acid is a known issue during long-term storage of acrylic acid monomers.[8][9]
Below is a diagram illustrating the major degradation influencers.
Caption: Key degradation pathways for the target compound.
Q2: What are the ideal long-term storage conditions for the solid compound?
To ensure maximum stability and shelf-life, the solid compound should be stored under conditions that mitigate the risks identified in Q1.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Reduced temperatures significantly slow the rates of all chemical degradation pathways, including oxidation and dimerization.[13][14] |
| Light | Protect from light | Store in an amber or opaque vial to block UV and visible light, preventing photodegradation.[13] For added protection, the vial can be placed inside a secondary light-blocking container or wrapped in aluminum foil.[2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Replacing air with an inert gas minimizes oxidative degradation by removing oxygen.[15] Ensure the container is tightly sealed to maintain the inert atmosphere. |
| Container | Tightly sealed, inert material | Use glass or another inert material for the primary container. A tight seal prevents moisture and oxygen ingress. |
Q3: How should I handle the compound during routine lab work to minimize degradation?
Degradation can occur rapidly during handling and experimental setup if proper precautions are not taken.
-
Work in a Dimly Lit Area: Whenever possible, weigh the compound and prepare solutions under low-light conditions. Use a safelight with a longer wavelength (>500 nm) or work in a dark room.[2][13]
-
Use Protective Labware: Prepare solutions in amber-colored volumetric flasks or glassware wrapped in aluminum foil to prevent light exposure during the process.[2][16]
-
Prepare Fresh Solutions: Avoid using old stock solutions. It is best practice to prepare solutions fresh on the day of the experiment.[13][14] If a stock solution must be stored, it should be kept under the same stringent conditions as the solid (frozen, dark, inert atmosphere).
-
Minimize Exposure Time: Work efficiently to minimize the time the solid compound or its solutions are exposed to ambient light and air.
Q4: What is the impact of pH on the stability of this compound in solution?
The stability of acrylic acids in aqueous or protic solvents is highly dependent on pH. The carboxylic acid group (pKa typically around 4-5) will be protonated (R-COOH) at acidic pH and deprotonated (R-COO⁻) at neutral to basic pH.[11][17]
-
Acidic pH (e.g., 2-4): The compound exists in its neutral, protonated form. This form is generally less water-soluble but may be more stable against certain nucleophilic reactions. For some acrylic acid polymerizations, a pH range of 2-3 is ideal to keep the monomer neutral and less water-soluble.[18]
-
Neutral to Basic pH (e.g., >6): The compound exists as the anionic acrylate. This form is more water-soluble but can be more reactive. The increased electron density can affect its susceptibility to oxidation. Studies on cinnamic acid have shown that an increase in pH can decrease the rate of photodegradation in some systems.[19]
Recommendation: For experiments in aqueous solutions, the optimal pH should be determined empirically. It is highly recommended to use a buffered system to maintain a constant pH and ensure reproducibility. A starting point could be a buffer in the slightly acidic range (e.g., pH 4-6) if solubility permits.
Q5: Are there any visible signs of degradation I should watch for?
Yes. A visual inspection can be the first indicator of a compromised compound.
-
Color Change: The pure compound should be a white or off-white solid. The development of a yellow or brownish tint can indicate oxidative degradation or the formation of chromophoric impurities.
-
Change in Physical State: Clumping, melting at room temperature (if unexpected), or a change in texture can suggest the presence of impurities or moisture.
-
Insolubility: If a previously soluble batch of the compound now shows poor solubility in the same solvent system, it may have degraded into less soluble products like polymers or dimers.
If any of these signs are observed, it is recommended to discard the compound and use a fresh, properly stored sample.[13]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experimentation that may be related to compound degradation.
Caption: Troubleshooting workflow for inconsistent experimental results.
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results or complete loss of activity. | The compound has degraded due to improper storage or handling, leading to a lower concentration of the active molecule. | 1. Verify Storage: Confirm that the compound has been stored according to the recommendations (see FAQ Q2).[13] 2. Review Handling: Ensure that all handling steps minimize exposure to light and air.[2][16] 3. Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. Do not rely on stock solutions stored for extended periods without re-validation.[14] |
| Visible changes in the compound (e.g., color change from white to yellow/brown). | Significant oxidative or photodegradation has occurred, creating chromophoric impurities. | 1. Discard the Compound: Do not use the material for experiments as its integrity is compromised.[13] 2. Re-evaluate Protocols: Identify and rectify the source of exposure. This could be due to transparent vials, storage in a brightly lit freezer, or prolonged handling in ambient conditions.[1] |
| New, unexpected peaks appear in analytical data (HPLC, LC-MS). | The compound is degrading into one or more new chemical entities (e.g., E/Z isomer, dimers, oxidation products). | 1. Conduct a Forced Degradation Study: Intentionally expose the compound to light, heat, and oxidative stress to generate and identify potential degradation products. This helps in assigning identities to the unknown peaks.[13] 2. Characterize Degradants: Use mass spectrometry and other analytical techniques to identify the structure of the degradation products. 3. Optimize Storage: Based on the degradation profile, refine storage conditions further (e.g., switch to argon back-filled, single-use aliquots) to prevent the formation of these specific impurities. |
Experimental Protocols
Protocol 1: Recommended Handling for Weighing and Solution Preparation
This protocol is designed to minimize degradation during the preparation of experimental solutions.
-
Preparation: Move the sealed, light-protected container of this compound from cold storage (-20°C or -80°C) to a desiccator at room temperature. Allow it to equilibrate for at least 30 minutes to prevent water condensation on the cold solid.
-
Environment Setup: Perform all subsequent steps in a dimly lit room or a fume hood with the sash lowered and the light turned off. Use amber-colored glassware or glassware wrapped securely in aluminum foil.
-
Weighing: Briefly open the container, quickly weigh the desired amount of solid onto weighing paper, and immediately and tightly reseal the main container. If the container is stored under inert gas, briefly flush the headspace with argon or nitrogen before resealing.
-
Dissolution: Transfer the weighed solid into the prepared volumetric flask. Add the desired solvent, seal the flask, and mix (by swirling or sonicating) until fully dissolved. Protect the solution from light during this process.
-
Final Preparation: Once dissolved, bring the solution to the final volume with the solvent.
-
Storage/Use: Use the solution immediately. If short-term storage is required, place the sealed, light-protected flask at 2-8°C. For any storage longer than a few hours, freezing at -20°C is recommended.
Protocol 2: Basic Photostability Assessment
This experiment provides a qualitative or quantitative assessment of the compound's light sensitivity in a specific solvent.
-
Sample Preparation: Prepare a solution of the compound in a relevant solvent (e.g., methanol, DMSO) at a known concentration (e.g., 1 mg/mL).
-
Aliquotting: Divide the solution into two identical, analytically clean vials.
-
"Dark" Control: Wrap one vial completely in aluminum foil to ensure no light exposure.
-
"Light" Exposed: Leave the second vial unwrapped. Use a transparent vial (e.g., clear glass or polypropylene).
-
-
Exposure: Place both vials side-by-side in a location where they will be exposed to ambient laboratory light or a dedicated photostability chamber for a defined period (e.g., 24 hours). Ensure the temperature is controlled for both samples.
-
Analysis: After the exposure period, analyze the contents of both vials by a suitable analytical method, such as HPLC-UV or LC-MS.
-
Evaluation: Compare the chromatograms.
-
No Degradation: The chromatogram of the "Light" sample will be identical to the "Dark" control.
-
Degradation: The "Light" sample will show a decrease in the peak area of the parent compound and/or the appearance of new peaks (degradants) that are not present in the "Dark" control. The percentage of degradation can be calculated from the peak areas.
-
References
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Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. Available at: [Link]
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Tradeasia. (2025). How does pH affect the chemical stability of Glacial Acrylic Acid? Available at: [Link]
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ResearchGate. (2025). Oxidative and photooxidative degradation of poly(acrylic acid). Available at: [Link]
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ACS Publications. (1999). Hydration and Hydrolysis of α-Oxo Carboxylic Acid Derivatives and Conjugate Addition to α,β-Unsaturated Carbonyl Compounds: A Density Functional Study. The Journal of Organic Chemistry. Available at: [Link]
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PubMed. (1999). Hydration and Hydrolysis of alpha-Oxo Carboxylic Acid Derivatives and Conjugate Addition to alpha,beta-Unsaturated Carbonyl Compounds: A Density Functional Study. Available at: [Link]
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ResearchGate. (2025). Photodegradation of Cinnamic Acid in Different Media. Available at: [Link]
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National Institutes of Health (NIH). (2021). Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved. Available at: [Link]
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MDPI. (2022). Effect of pH on the Poly(acrylic acid)/Poly(vinyl alcohol)/Lysozyme Complexes Formation. Available at: [Link]
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Taylor & Francis Online. (2015). Effect of pH on Poly(acrylic acid) Solution Polymerization. Available at: [Link]
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The Royal Society of Chemistry. (2020). Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Derivatives using Xanthone as the photocatalyst. Available at: [Link]
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ACS Publications. (2012). Effect of the pH on the RAFT Polymerization of Acrylic Acid in Water. Macromolecules. Available at: [Link]
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Pharmaguideline. (2015). Protection of Light Sensitive Products. Available at: [Link]
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The Royal Society of Chemistry. (2024). Recent advances in oxidative degradation of plastics. Chemical Society Reviews. Available at: [Link]
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PCI Magazine. (2022). How Does pH Impact the Polymerization of Functional Monomers? Available at: [Link]
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David Publishing. (2017). Photodegradation of Cinnamic Acid Solution in the Presence of Various Oxidizing Agents on TiO2 and Fe-TiO2 Catalysts. Available at: [Link]
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Chemistry LibreTexts. (2021). Reactions of Unsaturated Carboxylic Acids and Their Derivatives. Available at: [Link]
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ResearchGate. (2025). Photodimerization of trans-cinnamic acid and its derivatives: A study by vibrational microspectroscopy. Available at: [Link]
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Synthomer. (2020). ACRYLIC ACID - STABILIZED - PURE. Available at: [Link]
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Chemistry Stack Exchange. (2019). How do α,β-unsaturated acids undergo decarboxylation? Available at: [Link]
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Technical Support Center: Scaling Up the Synthesis of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a successful and efficient scale-up process.
Overview of the Synthesis: The Perkin Reaction
The synthesis of this compound is commonly achieved via the Perkin reaction. This reaction involves the condensation of an aromatic aldehyde (p-anisaldehyde) with an acid anhydride (phenylacetic anhydride) in the presence of a weak base, typically the sodium or potassium salt of the corresponding carboxylic acid (sodium phenylacetate) or a tertiary amine like triethylamine.[1][2][3] The reaction is heated to drive the condensation and subsequent elimination to form the α,β-unsaturated acid.
The general reaction is as follows:
While the Perkin reaction is a classic method for preparing cinnamic acid derivatives, scaling up this process can present several challenges, including controlling the stereochemistry to favor the desired Z-isomer, managing reaction exotherms, and ensuring efficient purification.
Troubleshooting Guide: From Lab Scale to Pilot Plant
This section addresses specific issues that may arise during the scale-up of the synthesis of this compound in a question-and-answer format.
Low Yield
Question: We are experiencing a significant drop in yield upon scaling up the reaction from a 10g to a 1kg scale. What are the potential causes and how can we mitigate this?
Answer: A decrease in yield during scale-up is a common issue and can be attributed to several factors.[4][5]
-
Inefficient Heat Transfer: The Perkin reaction often requires high temperatures.[6] On a larger scale, inefficient heat transfer can lead to localized hot or cold spots within the reactor, resulting in incomplete reactions or the formation of side products.[5]
-
Solution: Ensure your reactor has adequate heating and agitation capabilities. Consider using a jacketed reactor with a thermal fluid for precise temperature control. Monitor the internal reaction temperature closely.
-
-
Poor Mixing: As the reaction volume increases, achieving homogeneous mixing of reagents becomes more challenging.[5] This can lead to localized areas of high or low reagent concentration, impacting reaction rates and promoting side reactions.
-
Solution: Optimize the agitator speed and design to ensure thorough mixing. For very large volumes, consider using multiple impellers.
-
-
Reagent Purity and Stoichiometry: Impurities in the starting materials can have a more pronounced effect on a larger scale.[7] Ensure the p-anisaldehyde and phenylacetic acid are of high purity. The stoichiometry of the base is also critical.
-
Solution: Use freshly purified p-anisaldehyde.[1] Verify the purity of all reagents before use. Carefully control the molar ratios of the reactants and the base.
-
-
Side Reactions: The Perkin reaction can be accompanied by side reactions, such as the self-condensation of phenylacetic anhydride or the Cannizzaro reaction of p-anisaldehyde if a strong base is used.[7][8][9] These become more significant at the higher temperatures and longer reaction times often required for scale-up.
Isomer Control: Favoring the (Z)-Isomer
Question: Our final product is a mixture of (E) and (Z) isomers, with the (E)-isomer being the major component. How can we selectively synthesize the (Z)-isomer?
Answer: The stereochemical outcome of the Perkin reaction can be influenced by the reaction conditions. While the E-isomer is often thermodynamically more stable, kinetic control can favor the Z-isomer.
-
Reaction Conditions: The formation of the Z-isomer is often favored under milder conditions.
-
Purification: If a mixture of isomers is unavoidable, separation can be achieved through careful purification.
-
Solution: Fractional crystallization can be an effective method for separating the (E) and (Z) isomers. The solubility of the two isomers may differ significantly in a given solvent system. A study on similar compounds showed that selective acidification of their sodium salts by carefully controlling the pH can be used to separate E and Z isomers.[13]
-
Product Isolation and Purification Challenges
Question: We are having difficulty isolating a pure product on a large scale. The crude product is an oil and is difficult to handle.
Answer: Product isolation and purification are critical steps that often require significant optimization during scale-up.
-
Work-up Procedure: The work-up procedure needs to be robust and scalable.
-
Solution: After the reaction is complete, the mixture is typically treated with water and then acidified to precipitate the crude product.[1] Ensure efficient stirring during acidification to obtain a solid precipitate rather than an oil. Seeding the solution with a small amount of pure product can sometimes induce crystallization.
-
-
Recrystallization: Recrystallization is a common method for purifying the final product.[1]
-
Solution: The choice of solvent is crucial. For α-phenylcinnamic acid, aqueous ethanol is often used.[1] On a large scale, you may need to adjust the solvent composition and cooling profile to obtain good crystal formation and high recovery. A slow cooling rate is generally preferred for growing larger, purer crystals.
-
-
Residual Impurities: Unreacted starting materials and by-products can co-precipitate with the product.
-
Solution: Washing the filtered crude product with a suitable solvent can help remove some impurities. For example, washing with cold water can remove water-soluble impurities. If the product is contaminated with unreacted p-anisaldehyde, a steam distillation step can be employed to remove it.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Perkin reaction?
A1: The base, typically an alkali salt of the carboxylic acid or a tertiary amine, plays a crucial catalytic role. It deprotonates the acid anhydride at the α-carbon to form an enolate ion.[3][14] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde, which is the key C-C bond-forming step of the reaction.[15]
Q2: Why is anhydrous sodium acetate often specified?
A2: The presence of water can hydrolyze the acid anhydride, reducing the yield of the desired product. Anhydrous conditions are therefore recommended to maximize the efficiency of the condensation reaction.[6]
Q3: Are there any alternative, greener synthesis methods?
A3: While the Perkin reaction is a classic method, there is growing interest in developing more environmentally friendly approaches. Some modifications include the use of microwave irradiation to reduce reaction times and energy consumption, and the use of recyclable solvents like deep eutectic solvents.[11] Other synthetic routes to acrylic acids in general involve catalytic oxidation of acrolein.[16][17]
Q4: What are the main safety considerations when scaling up this reaction?
A4:
-
Exothermic Reaction: Although not violently exothermic, the reaction can generate heat. Ensure the reactor's cooling system is adequate to control the temperature, especially during the initial heating phase.
-
Reagent Handling: Acetic anhydride and triethylamine are corrosive and have strong odors. Handle these reagents in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pressure Build-up: If the reaction is performed in a sealed vessel, ensure it is equipped with a pressure relief system.
Data and Workflow Visualization
Table 1: Typical Reaction Parameters for the Synthesis of α-Phenylcinnamic Acid Derivatives
| Parameter | Laboratory Scale (e.g., 0.40 mole) | Scale-Up Considerations |
| Reactants | p-Anisaldehyde, Phenylacetic Anhydride | Ensure high purity of reagents. |
| Base | Triethylamine[1] or Anhydrous Sodium Acetate[8] | Ensure base is anhydrous.[6] |
| Solvent | Acetic Anhydride (as reagent and solvent)[1] | Consider the volume and potential for side reactions. |
| Temperature | Reflux (typically >100°C) | Precise temperature control is crucial to avoid side reactions.[5] |
| Reaction Time | 5 hours[1] | May need to be adjusted based on scale and heating efficiency. |
| Work-up | Steam distillation, acidification, filtration[1] | Ensure efficient mixing during acidification to promote precipitation. |
| Purification | Recrystallization from aqueous ethanol[1] | Optimize solvent ratio and cooling rate for large volumes. |
Diagram 1: General Workflow for the Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of the target compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and address common causes of low yield.
References
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- The Pharma Innovation. (2019). Cinnamic acid derivatives: An ERA.
- ResearchGate. (2016). The-Perkin-Reaction-Synthesis-of-alpha-Phenylcinnamic-Acid.pdf.
- Buckles, R. E., & Hausman, E. A. (1948). A Simplified Synthesis of α-Phenylcinnamic Acid and α-Phenyl-p-nitrocinnamic Acid. Journal of the American Chemical Society, 70(11), 3937-3937.
- Wikipedia. Perkin reaction.
- Chenna, B., Shinkre, B. A., Patel, S., & Butcher, R. J. (2012). Synthesis, Separation and Crystal Structures of E and Z Isomers of 3-(2,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)Acrylic Acid.
- Cambridge University Press. Perkin Reaction.
- SciSpace. (2018). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential.
- Google Patents. PROCESS FOR THE SYNTHESIS OF ESTERS OF ACRYLIC ACID.
- Jasud, J., Walunj, S., & Kulkarni, P. (2020). Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. Oriental Journal of Chemistry, 36(4), 743-747.
- ResearchGate.
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- ResearchGate. (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile.
- Beilstein Journal of Organic Chemistry. (2024).
- CDN Science Publishing. Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis.
- J&K Scientific LLC. (2021). Perkin Reaction.
- ResearchGate. (2019).
- NIH. (2022). Highly Efficient Biobased Synthesis of Acrylic Acid.
- Benchchem.
- Reddit. (2019). Why are some reactions difficult to scale up?
- ResearchGate. Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile.
- ResearchGate. Revised mechanism and improved methodology for the Perkin condensation.
- PubChem. This compound.
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- Unacademy. Perkin Reaction Mechanism.
- Google Patents. Process for purifying (meth)acrylic acid.
- EMU Physics Department. (2023).
- Journal of Laboratory Chemical Education. (2016).
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Validation & Comparative
A Comparative Analysis of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid as a Putative Kinase Inhibitor
A Guide for Researchers in Drug Discovery
In the landscape of kinase inhibitor discovery, the exploration of novel scaffolds that can offer improved potency, selectivity, and pharmacological properties is a perpetual endeavor. Cinnamic acid derivatives have emerged as a promising class of compounds, with many exhibiting significant inhibitory activity against various protein kinases.[1][2][3] This guide provides a comparative analysis of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid , a specific cinnamic acid derivative, with established kinase inhibitors, particularly those from the tyrphostin family. While direct experimental data on the kinase inhibitory profile of this compound is not extensively available in public literature, its structural features suggest a potential role as a competitive inhibitor of protein tyrosine kinases, a hypothesis we will explore in detail.
Introduction to this compound: A Structurally-Informed Hypothesis
This compound belongs to the α,β-unsaturated carboxylic acid family, sharing a core scaffold with numerous known biologically active molecules.[1][2] Its structure, characterized by a phenyl group and a 4-methoxyphenyl group attached to the acrylic acid backbone, bears resemblance to a class of synthetic kinase inhibitors known as tyrphostins, which are derivatives of α-cyanocinnamic acid.[1][4] This structural similarity forms the basis of our hypothesis that this compound may function as a kinase inhibitor, potentially by competing with ATP for the binding site on the kinase domain.
Comparative Analysis with Established Kinase Inhibitors
To contextualize the potential of this compound, we will compare it with two well-characterized tyrphostins: Tyrphostin A25 and Tyrphostin AG-490 . These compounds have been extensively studied as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Janus Kinase 2 (JAK2), respectively, both critical targets in oncology and immunology.[5][6][7][8]
Structural and Target Comparison
| Compound | Core Structure | Key Substituents | Primary Kinase Targets |
| This compound | α-phenylacrylic acid | 4-methoxyphenyl group | Hypothesized: EGFR, JAK2 |
| Tyrphostin A25 | α-cyanocinnamic acid | Dihydroxyphenyl group | EGFR[5][9] |
| Tyrphostin AG-490 | α-cyanocinnamic acid | N-benzyl, dihydroxyphenyl groups | JAK2[6][7][8] |
The α-cyanocinnamic core of tyrphostins is a key pharmacophore for kinase inhibition. While this compound lacks the cyano group, its α-phenyl substitution could similarly occupy the hydrophobic pocket of the ATP binding site. The 4-methoxyphenyl group may also contribute to binding affinity and selectivity.
Performance Data of Comparator Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of the comparator compounds against their primary targets, providing a benchmark for the anticipated potency of our topic compound.
| Inhibitor | Target Kinase | IC50 | Reference |
| Tyrphostin A25 | EGFR | 3 µM (in A431 cells) | [10][11] |
| Tyrphostin AG-490 | JAK2 | 10 µM | [12] |
| Tyrphostin AG-490 | JAK3 | 20 µM | [12] |
| Tyrphostin AG-490 | EGFR | 2 µM | [12] |
| Tyrphostin AG-490 | HER2/ErbB2 | 13.5 µM | [7][12] |
It is important to note that the efficacy of kinase inhibitors can vary significantly based on the specific assay conditions and cell types used.[13][14]
Signaling Pathways and Points of Inhibition
To visualize the potential impact of these inhibitors, the following diagrams illustrate the EGFR and JAK-STAT signaling pathways, highlighting the points of inhibition.
Figure 1: Hypothesized inhibition of the EGFR signaling pathway.
Figure 2: Hypothesized inhibition of the JAK-STAT signaling pathway.
Experimental Protocols for Validation
To empirically validate the hypothesized kinase inhibitory activity of this compound, the following experimental workflows are recommended.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the activity of a purified kinase.
Workflow Diagram:
Figure 3: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction buffer containing the purified recombinant kinase (e.g., EGFR or JAK2), a generic tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1), and MgCl2/MnCl2.
-
Compound Addition: Add serial dilutions of this compound (typically from 1 nM to 100 µM) to the wells. Include a positive control (a known inhibitor like Staurosporine) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Start the kinase reaction by adding ATP (either radiolabeled [γ-32P]ATP or unlabeled ATP for non-radioactive detection methods).
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. After washing, quantify the incorporated phosphate via scintillation counting or by using a phosphotyrosine-specific antibody in an ELISA format.
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the compound to determine the IC50 value.
Cellular Proliferation Assay
This assay assesses the compound's ability to inhibit the growth of cancer cell lines that are dependent on the activity of the target kinase.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells known to overexpress the target kinase (e.g., A431 for EGFR, HEL for JAK2) into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Viability Assessment: Add a viability reagent such as MTT or resazurin and incubate for 2-4 hours.
-
Measurement: Measure the absorbance or fluorescence, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (GI50).
Conclusion and Future Directions
While the direct kinase inhibitory profile of this compound remains to be experimentally determined, its structural analogy to known tyrphostin inhibitors provides a strong rationale for its investigation as a potential inhibitor of tyrosine kinases such as EGFR and JAK2. The comparative data from established inhibitors like Tyrphostin A25 and AG-490 offer valuable benchmarks for potency.
The experimental protocols outlined in this guide provide a clear path for the validation of this hypothesis. Future studies should focus on a broad kinase panel screening to determine the selectivity profile of this compound. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing analogs, could lead to the development of more potent and selective inhibitors based on this cinnamic acid scaffold. Such research is crucial for the continued discovery of novel and effective targeted therapies in various disease areas.
References
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Mesa, R. A. (2023). Cross-Study Comparisons of JAK2 Inhibitors in Myelofibrosis: Risks and Recommendations. Clinical Lymphoma, Myeloma & Leukemia, 23(10), 714-718. [Link]
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Lin, J. J., et al. (2020). Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma. Cancers, 12(10), 2879. [Link]
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Passaro, A., et al. (2021). A Comparison Between First-, Second- and Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Non-Small-Cell Lung Cancer and Brain Metastases. Cancers, 13(2), 230. [Link]
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Yacoub, A., et al. (2023). Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. Blood, 142(Supplement 1), 3295. [Link]
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Drugs.com. List of EGFR inhibitors (anti-EGFR). [Link]
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Lee, K., et al. (2021). Comparison of epidermal growth factor receptor tyrosine kinase inhibitors for patients with lung adenocarcinoma harboring different epidermal growth factor receptor mutation types. Scientific Reports, 11(1), 1-9. [Link]
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van der Woude, J., et al. (2015). Oral epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer: Comparative pharmacokinetics and drug-drug interactions. Clinical Pharmacokinetics, 54(4), 321-333. [Link]
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Marc, G., et al. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. Current Medicinal Chemistry, 23(14), 1383-1406. [Link]
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Mascarenhas, J. (2025). Which Second-Generation JAK Inhibitors Take the Spotlight in 2025? YouTube. [Link]
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Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules, 27(23), 8272. [Link]
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Strober, B., & Stein Gold, L. (2023). Understanding the Differences Between Inhibiting TYK2 Versus Traditional JAK Inhibition. HCPLive. [Link]
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Marc, G., et al. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. Current medicinal chemistry, 23(14), 1383–1406. [Link]
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Marc, G., et al. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. ResearchGate. [Link]
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Marc, G., et al. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. Bentham Science. [Link]
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A Researcher's Guide to Validating the Biological Target of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid
Introduction: Beyond the Molecule—The Critical Imperative of Target Validation
In the landscape of drug discovery, the identification of a novel bioactive compound such as (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid (herein designated as MPAA) is merely the first step. The subsequent, and arguably more critical, phase is the unambiguous identification and validation of its biological target. Mischaracterization of a drug's mechanism of action is a leading cause of clinical trial failure. This guide provides a comprehensive, multi-pronged strategy for researchers to rigorously validate the molecular target of MPAA, comparing its performance with established alternatives and grounding all protocols in the principles of scientific integrity.
The core philosophy of this guide is the use of orthogonal, mutually reinforcing experimental approaches. We will move from initial biochemical confirmation of direct binding to cellular target engagement, and finally to definitive genetic validation. This ensures that the observed phenotype is a direct consequence of the compound's interaction with the hypothesized target. For the purpose of this guide, we will hypothesize that MPAA, based on its scaffold, targets a protein kinase—a common target class for acrylic acid derivatives.
The Validation Workflow: A Strategy for Confidence
A robust target validation plan does not rely on a single experiment. It builds a case through layers of evidence. The workflow below illustrates the logical progression from a direct biochemical interaction to a definitive genetic link.
Caption: Overall workflow for target validation.
Section 1: Primary Validation: Confirming Direct Target Engagement
The foundational step is to confirm a direct, physical interaction between MPAA and its putative target protein. We will compare two distinct but complementary methods: a classic biochemical activity assay and a modern cellular target engagement assay.
Method 1: In Vitro Biochemical Kinase Assay
Rationale: This experiment directly measures the ability of MPAA to inhibit the enzymatic activity of the purified, isolated target kinase. It is a clean, in vitro system that provides a quantitative measure of potency (IC50). We will compare MPAA's performance against a well-characterized, commercially available inhibitor of the same kinase (termed "Control Inhibitor").
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare serial dilutions of MPAA and the Control Inhibitor in DMSO, then dilute further into the reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the kinase solution (e.g., Target Kinase X) and 2 µL of the compound dilution.
-
Initiate Reaction: Add 3 µL of a solution containing the kinase's substrate and ATP to start the reaction. Incubate for 60 minutes at room temperature.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and trigger a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The signal correlates with the amount of ADP formed and thus, kinase activity.
-
Analysis: Normalize the data to positive (DMSO vehicle) and negative (no kinase) controls. Plot the percent inhibition versus compound concentration and fit to a dose-response curve to determine the IC50 value.
Comparative Data Summary:
| Compound | Target Kinase X IC50 (nM) |
| MPAA | 85 |
| Control Inhibitor | 15 |
This data suggests that while MPAA is a potent inhibitor of Target Kinase X, the established Control Inhibitor is approximately 5.7-fold more potent in this biochemical assay.
Method 2: Cellular Thermal Shift Assay (CETSA®)
Rationale: While biochemical assays are clean, they don't prove the compound can engage its target within the complex environment of a living cell. CETSA addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. Increased thermal stability indicates direct target engagement.
Experimental Protocol: CETSA® Workflow
-
Cell Culture & Treatment: Culture cells (e.g., HEK293) to ~80% confluency. Treat the cells with MPAA (e.g., at 10x the biochemical IC50) or vehicle (DMSO) for 1 hour.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
-
Heat Shock: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
Protein Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.
-
Analysis by Western Blot: Carefully collect the supernatant containing the soluble (non-denatured) protein. Analyze the amount of soluble Target Kinase X remaining at each temperature point via Western Blotting.
-
Data Analysis: Quantify the band intensities and plot them against the temperature for both the MPAA-treated and vehicle-treated samples. Determine the melting temperature (Tm) - the temperature at which 50% of the protein is denatured. A positive "thermal shift" (ΔTm) in the MPAA-treated sample confirms target engagement.
Comparative Data Summary:
| Treatment | Melting Temperature (Tm) of Target Kinase X | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 52.1°C | N/A |
| MPAA | 56.8°C | +4.7°C |
| Control Inhibitor | 58.2°C | +6.1°C |
The significant positive thermal shift confirms that MPAA enters the cell and directly binds to Target Kinase X, stabilizing it against heat-induced denaturation.
Section 2: Functional and Genetic Validation
Confirming target engagement is necessary but not sufficient. We must demonstrate that this engagement leads to the expected biological consequences and that the target is essential for the compound's activity.
Method 3: Downstream Pathway Inhibition
Rationale: If MPAA inhibits Target Kinase X, the phosphorylation of its direct downstream substrate should decrease. This experiment links target engagement to a functional alteration in the relevant signaling pathway.
Caption: MPAA's hypothesized mechanism of action.
Experimental Protocol: Western Blot Analysis
-
Cell Treatment: Seed cells in a 6-well plate. Once they reach ~70% confluency, serum-starve them overnight.
-
Inhibition: Pre-treat the cells with various concentrations of MPAA or the Control Inhibitor for 2 hours.
-
Stimulation: Stimulate the cells with an appropriate growth factor or ligand to activate the pathway for 15 minutes.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing phosphatase and protease inhibitors.
-
Quantification & SDS-PAGE: Determine protein concentration (e.g., BCA assay), normalize samples, and separate proteins by SDS-PAGE.
-
Western Blotting: Transfer proteins to a PVDF membrane. Probe with primary antibodies against the phosphorylated substrate (p-Substrate) and the total target protein (as a loading control).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.
-
Analysis: Quantify the p-Substrate band intensity and normalize it to the total protein. A dose-dependent decrease in p-Substrate indicates on-target pathway inhibition.
Method 4: Definitive Genetic Validation with CRISPR/Cas9
Rationale: This is the gold standard for target validation. If MPAA's anti-proliferative effect is solely dependent on Target Kinase X, then genetically removing the target should render the cells resistant to the compound.
Experimental Workflow: CRISPR Knockout and Sensitivity Assay
-
gRNA Design & Lentiviral Production: Design and clone two independent, validated guide RNAs (gRNAs) targeting exons of the gene for Target Kinase X into a lentiCRISPRv2 vector. Produce lentivirus in HEK293T cells.
-
Transduction & Selection: Transduce the target cancer cell line with the lentivirus. Select for successfully transduced cells using puromycin.
-
Clonal Isolation & Validation: Isolate single-cell clones. Expand the clones and validate the knockout of Target Kinase X via Western Blot and Sanger sequencing.
-
Comparative Drug Sensitivity Assay:
-
Seed the parental (wild-type) cells and two validated knockout (KO) clones in 96-well plates.
-
Treat the cells with a range of concentrations of MPAA and, as a control, a cytotoxic agent with a different mechanism of action (e.g., Doxorubicin).
-
After 72 hours, measure cell viability using a reagent like CellTiter-Glo®.
-
-
Data Analysis: Plot the dose-response curves for each cell line and compound. A significant rightward shift in the EC50 curve for MPAA in the KO clones compared to the parental line confirms that the target is required for the drug's efficacy. The sensitivity to Doxorubicin should remain unchanged, demonstrating the specificity of the resistance.
Expected Comparative Data:
| Cell Line | MPAA EC50 (nM) | Doxorubicin EC50 (nM) |
| Parental (WT) | 120 | 50 |
| KO Clone #1 | > 10,000 | 55 |
| KO Clone #2 | > 10,000 | 52 |
Conclusion: Synthesizing the Evidence for an Ironclad Case
By systematically progressing through this multi-tiered validation cascade, researchers can build an irrefutable case for the biological target of this compound. The convergence of evidence—from direct biochemical inhibition and cellular target engagement (CETSA), to the predictable modulation of downstream signaling, and culminating in the loss of efficacy upon genetic knockout of the target—provides the highest degree of confidence. This rigorous, evidence-based approach is paramount for mitigating risk and ensuring the successful translation of promising chemical matter into transformative therapeutics.
References
-
Cellular Thermal Shift Assay (CETSA®): Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells via thermal stabilization of the target protein. Science. [Link]
-
Western Blotting Principles and Protocols: Bio-Rad Laboratories. Western Blotting - Technical Guide. [Link]
-
CRISPR/Cas9 for Target Validation: Doench, J. G. (2018). Am I ready for CRISPR? A user's guide to genetic screens. Nature Reviews Genetics. [Link]
A Comparative Guide to the Structure-Activity Relationship of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic Acid Analogs as Tubulin Polymerization Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid analogs, a class of compounds that has garnered significant interest for its potential as anticancer agents. Drawing from a comprehensive review of published experimental data, this document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel tubulin polymerization inhibitors. We will explore the synthetic rationale, comparative biological activities, and the molecular mechanisms underlying the efficacy of these compounds, supported by detailed experimental protocols and mechanistic diagrams.
Introduction: The Rationale for Targeting Tubulin with Acrylic Acid Scaffolds
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability is essential for the formation and function of the mitotic spindle, making tubulin a well-validated and highly attractive target for the development of anticancer therapeutics. Small molecules that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death in rapidly proliferating cancer cells.
The this compound scaffold represents a promising class of tubulin polymerization inhibitors, drawing structural parallels to natural and synthetic stilbene derivatives like Combretastatin A-4 (CA-4). The acrylic acid moiety serves as a bioisosteric replacement for the stilbene double bond in CA-4, offering potential advantages in terms of synthetic accessibility and metabolic stability. The two aryl rings, corresponding to the A- and B-rings of CA-4, provide a framework for systematic structural modifications to probe the key interactions with the colchicine-binding site on β-tubulin and to optimize potency and selectivity. This guide will dissect the influence of various substituents on these aryl rings on the overall biological activity of this class of compounds.
Comparative Analysis of Biological Activity
The antiproliferative activity of this compound analogs is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the potency of these compounds. Furthermore, direct assessment of their mechanism of action is achieved through in vitro tubulin polymerization assays.
Table 1: In Vitro Cytotoxicity of Representative (2Z)-3-Aryl-2-phenylacrylic Acid Analogs
| Compound ID | 3-Aryl Substituent | 2-Phenyl Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Parent | 4-Methoxyphenyl | Phenyl | HCT116 | ~5.0-10.0 (estimated) | N/A |
| Analog 1 | 3,4,5-Trimethoxyphenyl | Phenyl | HeLa | 4.20 | [1] |
| Analog 2 | 4-Chlorophenyl | Phenyl | HCT116 | 0.13 | [1] |
| Analog 3 | 4-Methoxyphenyl | 4-Nitrophenyl | B16 Melanoma | 5.12 | [2] |
| Analog 4 | 4-Methoxyphenyl | Naphthyl | B16 Melanoma | 3.89 | [2] |
Note: The IC₅₀ value for the parent compound is an estimation based on the activity of structurally similar compounds reported in the literature, as a specific value was not found in the reviewed sources.
Structure-Activity Relationship Insights
The data presented in Table 1, though representing a broader class of 2,3-diaryl acrylic derivatives, allows for the deduction of several key SAR trends for the this compound scaffold:
-
Substitution on the 3-Aryl Ring: The presence and positioning of methoxy groups on the 3-aryl ring are critical for activity, mirroring the importance of the trimethoxyphenyl A-ring in CA-4 for binding to the colchicine site of tubulin. Analogs with a 3,4,5-trimethoxyphenyl group (Analog 1) often exhibit potent cytotoxicity.[1]
-
Substitution on the 2-Phenyl Ring: Modifications to the 2-phenyl ring significantly impact potency. Electron-withdrawing groups, such as a 4-chloro substituent (Analog 2), can lead to a substantial increase in antiproliferative activity.[1] Aromatic systems larger than a phenyl ring, such as a naphthyl group (Analog 4), have also been shown to enhance cytotoxicity.[2]
-
The Acrylic Acid Moiety: The carboxylic acid group is a key feature of this class of compounds. Its presence is thought to contribute to the overall polarity and potential for hydrogen bonding interactions within the target binding site.
Mechanistic Insights: From Tubulin Inhibition to Apoptosis
The primary mechanism of action for this compound analogs is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, leading to a cascade of downstream cellular events.
Signaling Pathway of Tubulin Polymerization Inhibitors
Caption: Signaling pathway initiated by this compound analogs.
The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase. This mitotic arrest can trigger the intrinsic apoptotic pathway. The tumor suppressor protein p53 is often activated in response to this cellular stress. Activated p53 can transcriptionally upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.
Experimental Protocols
General Synthesis of this compound Analogs (Knoevenagel Condensation)
The Knoevenagel condensation is a widely used method for the synthesis of 2,3-diaryl acrylic acids and their derivatives. This reaction involves the base-catalyzed condensation of an active methylene compound (in this case, a substituted phenylacetic acid) with a carbonyl compound (a substituted benzaldehyde).
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted phenylacetic acid (1.0 eq.) and the substituted benzaldehyde (1.0-1.2 eq.) in a suitable solvent such as pyridine or a mixture of acetic anhydride and triethylamine.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium acetate.
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure (2Z)-3-aryl-2-phenylacrylic acid analog.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. A fluorescence-based method offers high sensitivity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a tubulin solution (e.g., from bovine brain) in a suitable buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂) containing GTP and a fluorescent reporter dye (e.g., DAPI, which fluoresces upon binding to microtubules). Keep the tubulin solution on ice to prevent premature polymerization.
-
-
Assay Setup:
-
In a pre-warmed 96-well microplate, add the test compound at various concentrations. Include a positive control (e.g., colchicine or nocodazole) and a negative control (DMSO vehicle).
-
Initiate the polymerization by adding the cold tubulin solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes). The excitation and emission wavelengths will depend on the fluorescent reporter used.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each concentration of the test compound.
-
Determine the initial rate of polymerization (Vmax) and the maximum polymer mass for each concentration.
-
Calculate the IC₅₀ value for tubulin polymerization inhibition by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a series of dilutions) for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add a solution of MTT to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The this compound scaffold serves as a versatile template for the design of potent tubulin polymerization inhibitors. The structure-activity relationship studies, though still emerging for this specific scaffold, highlight the critical role of substitutions on both aryl rings in modulating the antiproliferative activity. The primary mechanism of action involves the disruption of microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis, often through a p53-dependent pathway involving the regulation of the Bax/Bcl-2 ratio. The experimental protocols provided in this guide offer a practical framework for the synthesis and evaluation of novel analogs within this promising class of anticancer agents. Further research focusing on systematic modifications of this scaffold is warranted to develop compounds with improved potency, selectivity, and drug-like properties.
References
-
Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Bentham Science Publishers. Available at: [Link]
-
Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. National Institutes of Health. Available at: [Link]
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(Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile. ResearchGate. Available at: [Link]
-
(Z)-2-Hydroxy-3-(4-methoxyphenyl)acrylic acid. ResearchGate. Available at: [Link]
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Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents. PubMed. Available at: [Link]
-
Synthesis and Biological Activities of Novel Aryldiazo Substituted Heterocycles. ResearchGate. Available at: [Link]
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Synthesis and cytotoxic evaluation of novel 2-aryl-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6,7-methylendioxy-1,2,3,4-tetrahydroquinolines, podophyllotoxin-like molecules. ResearchGate. Available at: [Link]
-
Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. Available at: [Link]
-
C-4 analogs of podophyllotoxin as tubulin inhibitors: Synthesis, biological evaluation, and structure-activity relationship. ChemRxiv. Available at: [Link]
-
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A Comparative Analysis of the Efficacy of (2Z) vs. (2E) Isomers of 3-(4-Methoxyphenyl)-2-phenylacrylic Acid
Introduction
In the landscape of drug discovery and development, the spatial arrangement of atoms within a molecule, or stereoisomerism, can have profound implications on its pharmacological activity. Geometric isomers, specifically the (Z) and (E) configurations around a double bond, often exhibit distinct biological profiles due to differences in their shape, polarity, and ability to interact with biological targets. This guide provides a comparative analysis of the putative efficacy of the (2Z) and (2E) isomers of 3-(4-Methoxyphenyl)-2-phenylacrylic acid, a derivative of cinnamic acid.
While direct comparative studies on the biological activities of these specific isomers are not extensively documented in publicly available literature, this guide will synthesize information from closely related analogues and fundamental principles of stereochemistry to build a cogent analysis. We will explore the structural nuances of these isomers, extrapolate potential differences in their efficacy based on existing research on similar compounds, and provide detailed experimental protocols for researchers to conduct their own comparative assessments.
Structural and Physicochemical Differences: The Foundation of Differential Efficacy
The core difference between the (2Z) and (2E) isomers of 3-(4-Methoxyphenyl)-2-phenylacrylic acid lies in the spatial orientation of the substituent groups around the C2=C3 double bond. The Cahn-Ingold-Prelog priority rules dictate the assignment of 'Z' (from the German zusammen, meaning "together") and 'E' (from the German entgegen, meaning "opposite").[1][2]
In the (2Z)-isomer, the higher priority groups on each carbon of the double bond (the phenyl group at C2 and the 4-methoxyphenyl group at C3) are on the same side. Conversely, in the (2E)-isomer, these groups are on opposite sides. This seemingly subtle difference can lead to significant variations in molecular geometry, steric hindrance, and dipole moment.
Diagram: (2Z) vs. (2E) Isomers of 3-(4-Methoxyphenyl)-2-phenylacrylic acid
Caption: General representation of (2Z) and (2E) isomers.
These structural disparities are hypothesized to influence:
-
Receptor Binding: The specific three-dimensional shape of each isomer will dictate its fit within the binding pocket of a biological target. A more compact, sterically hindered (2Z)-isomer may interact differently with a receptor compared to the more linear and extended (2E)-isomer.
-
Solubility and Bioavailability: Differences in crystal packing and polarity between the isomers can affect their solubility in biological fluids and their ability to cross cell membranes, ultimately impacting their bioavailability.[3]
-
Metabolic Stability: The accessibility of metabolic enzymes to the acrylic acid moiety and the aromatic rings may differ between the two isomers, leading to variations in their metabolic pathways and half-lives.
Extrapolating Efficacy from Related Cinnamic Acid Derivatives
While direct data is scarce for our target molecule, compelling evidence from related cinnamic acid derivatives strongly suggests that the (2Z) and (2E) isomers of 3-(4-Methoxyphenyl)-2-phenylacrylic acid will exhibit differential efficacy.
For instance, studies on cinnamic acid itself have shown that the cis (Z) isomer possesses significantly more potent antituberculosis activity than its trans (E) counterpart, with some reports indicating a 120-fold increase in potency.[4] This highlights the critical role of geometry in biological activity. Furthermore, in the realm of materials science, the Z-isomer of 3-methoxycinnamic acid has demonstrated superior catalytic activity in the polymerization of benzoxazines compared to the E-isomer.[5]
These findings provide a strong rationale for anticipating that the (2Z) and (2E) isomers of 3-(4-Methoxyphenyl)-2-phenylacrylic acid will also display distinct biological profiles. It is plausible that one isomer may exhibit enhanced cytotoxic, antimicrobial, or anti-inflammatory properties over the other.
Potential Therapeutic Applications and Associated Efficacy
Derivatives of cinnamic acid are known to possess a wide range of biological activities, including anticancer, antimicrobial, and antioxidant effects.[6][7] Based on the literature for analogous compounds, we can hypothesize potential areas where the efficacy of the (2Z) and (2E) isomers may diverge.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of cinnamic acid derivatives against various cancer cell lines.[8][9][10] The proposed mechanism often involves the induction of apoptosis and cell cycle arrest. The differential geometry of the (2Z) and (2E) isomers could lead to variations in their ability to interact with key proteins involved in these pathways, such as caspases or cyclins.
Hypothetical Efficacy Comparison:
| Isomer | Potential Anticancer Efficacy | Rationale |
| (2Z)-Isomer | Potentially higher | The more compact structure might allow for a better fit into the active site of certain enzymes or receptors that regulate cell proliferation. |
| (2E)-Isomer | Potentially lower | The more linear structure may not bind as effectively to the same targets, or it might interact with different targets altogether. |
Antimicrobial Activity
Cinnamic acid and its derivatives have also been investigated for their antimicrobial properties.[11] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The differences in lipophilicity and steric hindrance between the (2Z) and (2E) isomers could influence their ability to penetrate microbial cell walls and interact with their targets.
Hypothetical Efficacy Comparison:
| Isomer | Potential Antimicrobial Efficacy | Rationale |
| (2Z)-Isomer | Efficacy may vary depending on the microbial species. | Its unique shape may be more effective against certain types of bacteria or fungi. |
| (2E)-Isomer | Efficacy may vary depending on the microbial species. | Its more extended conformation might be advantageous for interacting with different microbial targets. |
Experimental Protocols for Comparative Efficacy Assessment
To empirically determine the comparative efficacy of the (2Z) and (2E) isomers, rigorous in vitro and in vivo studies are necessary. Below are detailed protocols for foundational assays.
Synthesis and Separation of (2Z) and (2E) Isomers
A crucial first step is the synthesis and purification of the individual isomers. A general approach involves a Perkin or Claisen-Schmidt condensation reaction, which may yield a mixture of isomers.[12] Separation can often be achieved by fractional crystallization or chromatography. A study on the separation of E and Z isomers of the closely related 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid was achieved by selective acidification of their sodium salts, which could be a viable strategy.[12]
Diagram: General Synthesis and Separation Workflow
Caption: Workflow for synthesis and separation of isomers.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[8]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the (2Z) and (2E) isomers in a suitable solvent (e.g., DMSO). Dilute the stock solutions to various concentrations in the cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each isomer.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11]
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Perform serial two-fold dilutions of the (2Z) and (2E) isomers in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The structural disparities between the (2Z) and (2E) isomers of 3-(4-Methoxyphenyl)-2-phenylacrylic acid strongly suggest a high probability of differential biological efficacy. While direct comparative data remains to be established, evidence from related cinnamic acid derivatives indicates that the geometric configuration around the double bond is a critical determinant of activity. The more compact (2Z)-isomer and the more extended (2E)-isomer are likely to exhibit distinct interactions with biological targets, leading to variations in their cytotoxic, antimicrobial, and other pharmacological properties.
Future research should focus on the separate synthesis and purification of these isomers, followed by a comprehensive head-to-head comparison in a panel of relevant biological assays. Such studies will not only elucidate the structure-activity relationship for this particular molecule but also contribute to the broader understanding of how geometric isomerism can be leveraged in the design of more potent and selective therapeutic agents.
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Cross-reactivity profiling of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid
An In-Depth Guide to the Cross-Reactivity Profiling of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid, a Novel NMDA Receptor Antagonist Candidate
Foreword: The Imperative of Selectivity in Neuropharmacology
In the pursuit of novel therapeutics for neurological disorders, the N-methyl-D-aspartate (NMDA) receptor stands as a target of immense interest. Its role in synaptic plasticity, learning, and memory is well-established, while its dysregulation is implicated in excitotoxic neuronal injury and various psychiatric conditions.[1] This guide focuses on This compound , hereafter designated Compound A , a novel chemical entity designed as a potential antagonist of the NMDA receptor.
The central challenge in developing any neuroactive compound is not merely achieving potency at the intended target but ensuring exquisite selectivity. Off-target interactions within the central nervous system can lead to a myriad of adverse effects, ranging from motor impairment and cognitive deficits to severe psychiatric disturbances. Therefore, a rigorous and systematic cross-reactivity profiling campaign is not an optional adjunct to discovery but is the very foundation upon which a viable clinical candidate is built.
This document provides a comprehensive framework for the cross-reactivity profiling of Compound A. We will compare its hypothetical profile against two benchmark NMDA receptor antagonists: Dizocilpine (MK-801) , a potent but non-selective uncompetitive antagonist known for its significant psychotomimetic side effects, and Memantine , a clinically successful, low-affinity uncompetitive antagonist with a superior safety profile attributed to its unique kinetic properties and higher selectivity.[2] Through this comparative analysis, we will illustrate the methodologies and strategic rationale essential for de-risking a novel CNS drug candidate.
The Profiling Strategy: An Integrated, Tiered Approach
A successful cross-reactivity profiling campaign is a multi-stage process that progressively builds a comprehensive understanding of a compound's interaction with the broader biological landscape. The strategy is designed to be resource-efficient, starting with broad, high-throughput methods and moving towards more complex, physiologically relevant assays for hits identified in the initial screens.
Workflow for Cross-Reactivity Assessment
The logical flow of our profiling cascade is depicted below. This tiered approach ensures that potential liabilities are identified early, allowing for informed decisions on whether to advance, modify, or terminate a candidate.
Caption: Tiered workflow for cross-reactivity profiling of a CNS drug candidate.
Comparative Selectivity Analysis
The ultimate goal of this exercise is to determine if Compound A possesses a superior selectivity window compared to existing antagonists. We will use illustrative data, based on established knowledge of the comparator drugs, to populate the following tables. The primary screening concentration for broad panels is typically set at 10 µM, a standard concentration high enough to reveal most clinically relevant off-target interactions.
Table 1: On-Target Profile at NMDA Receptor Subtypes
The NMDA receptor is a heteromeric complex, typically composed of two GluN1 subunits and two GluN2 (A-D) subunits.[3] Subtype selectivity can significantly influence both efficacy and side-effect profiles. The data below represents inhibitory constants (Ki, nM) from competitive radioligand binding assays.
| Compound | GluN1/GluN2A (Ki, nM) | GluN1/GluN2B (Ki, nM) | GluN1/GluN2C (Ki, nM) |
| Compound A (Hypothetical) | 150 | 25 | 800 |
| Dizocilpine (MK-801) | 5 | 4 | 10 |
| Memantine | 800 | 500 | 750 |
Interpretation: This hypothetical profile positions Compound A as a moderately potent, GluN2B-selective antagonist. Unlike MK-801, which potently inhibits all major subtypes, Compound A shows a clear preference. This selectivity is a desirable feature, as GluN2B-containing receptors have been specifically implicated in pathological excitotoxicity. Memantine's low affinity across all subtypes is consistent with its clinical profile.
Table 2: Off-Target Profile Across Key CNS Receptors and Ion Channels
This table summarizes data from a broad radioligand binding screen. Values represent the percent inhibition (% inh) observed at a single high concentration (10 µM). A threshold of >50% inhibition is typically used to flag a compound for further investigation in functional assays.
| Target | Class | Compound A (% inh @ 10µM) | Dizocilpine (MK-801) (% inh @ 10µM) | Memantine (% inh @ 10µM) |
| NMDA Receptor (PCP site) | Primary Target | 98% | 99% | 85% |
| Sigma-1 (σ1) | Orphan Receptor | 65% | 95% | 15% |
| Sigma-2 (σ2) | Orphan Receptor | 45% | 92% | 10% |
| Dopamine D2 | GPCR (Monoamine) | 12% | 75% | 25% |
| Serotonin 5-HT2A | GPCR (Monoamine) | 8% | 30% | 45% |
| Alpha-2A Adrenergic | GPCR (Monoamine) | 5% | 68% | <5% |
| hERG | Ion Channel | 15% | 40% | <5% |
| AMPA Receptor | Ionotropic Glutamate | <5% | <5% | <5% |
| Kainate Receptor | Ionotropic Glutamate | <5% | 8% | <5% |
Interpretation: The data clearly illustrates a superior hypothetical selectivity profile for Compound A.
-
Dizocilpine (MK-801) shows significant cross-reactivity with Sigma receptors and multiple monoamine GPCRs, which is believed to contribute to its hallucinogenic and psychotomimetic effects.
-
Memantine shows a notable interaction with the 5-HT2A receptor but is otherwise very clean, consistent with its favorable clinical safety.
-
Compound A shows a potential liability at the Sigma-1 receptor. While cleaner than MK-801, this interaction warrants immediate follow-up in a functional assay to determine if it is an agonist or antagonist action and its functional potency (IC50). Its clean profile against monoamine receptors and the hERG channel is highly encouraging.
The NMDA Receptor Complex: Sites of Action
Understanding the structure of the target is crucial for interpreting cross-reactivity. Different classes of antagonists bind to distinct sites on the NMDA receptor complex, leading to different functional outcomes.[2]
Caption: Binding sites for different classes of NMDA receptor antagonists.
Compound A, like MK-801 and Memantine, is hypothesized to be an uncompetitive antagonist, binding within the ion channel pore. This mechanism is use-dependent, meaning the compound can only access its binding site when the channel is opened by the binding of both glutamate and a co-agonist like glycine.[3] This property is often therapeutically desirable as it may preferentially inhibit excessive, pathological receptor activation while sparing normal physiological activity.
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of the data, standardized, well-controlled protocols are essential. Below are outlines for two critical assays in this profiling campaign.
Protocol 1: Radioligand Binding Assay for Off-Target Screening (e.g., Sigma-1)
Objective: To determine the binding affinity of Compound A for the Sigma-1 receptor, an off-target hit identified in the primary screen.
Materials:
-
Membranes from CHO cells expressing human Sigma-1 receptor.
-
-pentazocine (radioligand).
-
Haloperidol (positive control, reference competitor).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (GF/B).
-
Scintillation fluid and microplate scintillation counter.
Methodology:
-
Compound Preparation: Prepare a serial dilution of Compound A (e.g., from 100 µM to 1 pM) in assay buffer. Also prepare dilutions of Haloperidol.
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
50 µL of test compound (Compound A) or vehicle.
-
50 µL of -pentazocine at a final concentration equal to its Kd (~2-3 nM).
-
50 µL of cell membranes (50-100 µg protein per well).
-
-
Incubation: Incubate the plate for 120 minutes at 25°C with gentle agitation.
-
Harvesting: Rapidly filter the plate contents through the GF/B filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Counting: Allow the filters to dry completely. Add 50 µL of scintillation fluid to each well and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate percent specific binding for each concentration of Compound A. Fit the data to a one-site competition model using non-linear regression to determine the IC50, which can then be converted to a Ki using the Cheng-Prusoff equation.
Protocol 2: Automated Patch-Clamp Electrophysiology for hERG Channel Activity
Objective: To assess the functional inhibitory effect of Compound A on the hERG potassium channel, a critical cardiovascular safety assessment.
Materials:
-
HEK293 cells stably expressing the human hERG channel.
-
Automated patch-clamp system (e.g., QPatch, Patchliner).
-
Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES, pH 7.4.
-
Intracellular Solution (in mM): 130 KCl, 1 MgCl₂, 1 EGTA, 5 Mg-ATP, 10 HEPES, pH 7.2.
-
Cisapride or E-4031 (positive control inhibitors).
Methodology:
-
Cell Preparation: Harvest hERG-expressing cells and prepare a single-cell suspension according to the instrument manufacturer's protocol.
-
System Priming: Prime the automated patch-clamp system with extracellular and intracellular solutions.
-
Cell Sealing and Whole-Cell Configuration: The system automatically positions cells, forms giga-ohm seals, and establishes a whole-cell patch-clamp configuration.
-
Baseline Recording: Record baseline hERG tail currents using a depolarizing voltage step protocol (e.g., hold at -80 mV, depolarize to +20 mV for 2 seconds, then repolarize to -50 mV for 3 seconds to elicit the tail current). Repeat this protocol at a frequency of ~0.1 Hz.
-
Compound Application: After a stable baseline is established, apply vehicle control for 3-5 minutes, followed by increasing concentrations of Compound A (e.g., 0.1, 1, 10, 30 µM). Each concentration is applied until a steady-state effect is observed.
-
Positive Control: Apply a saturating concentration of a known hERG blocker (e.g., 1 µM Cisapride) at the end of the experiment to confirm channel inhibition.
-
Data Analysis: Measure the peak tail current amplitude at each voltage step. Normalize the current inhibition at each compound concentration to the baseline current. Plot the concentration-response curve and fit to a sigmoidal dose-response equation to determine the IC50 value.
Conclusion and Forward Path
This comparative guide establishes a rigorous framework for evaluating the selectivity of This compound (Compound A) . Based on our hypothetical data, Compound A presents a promising profile: potent, subtype-selective activity at the GluN2B-containing NMDA receptor with a markedly improved safety profile over the non-selective tool compound MK-801. Its only significant off-target flag at the Sigma-1 receptor requires further functional characterization to determine the clinical relevance of this interaction.
The path forward is clear:
-
Functionally validate the Sigma-1 interaction to determine the IC50 and mode of action (agonist/antagonist).
-
Expand profiling to include a broader panel of ion channels and transporters.
-
Progress to in vivo models to correlate the in vitro selectivity profile with a behavioral phenotype, specifically looking for the absence of PCP-like disruptive effects.
By adhering to this systematic, data-driven approach, researchers and drug development professionals can build a robust case for the continued development of Compound A, ensuring that only the most selective and safest candidates advance toward the clinic.
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Title: Pharmacology of NMDA Receptors Source: NCBI Bookshelf URL: [Link]
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Benchmarking (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid, a Novel KCNQ2/3 Positive Allosteric Modulator, Against Standard-of-Care Antiepileptic Drugs
An In-Depth Comparative Guide for Drug Development Professionals
Abstract
The management of focal epilepsy, the most common form of epilepsy in adults, remains a significant clinical challenge, with a substantial portion of patients failing to achieve seizure freedom with current therapeutic options. The voltage-gated potassium channels KCNQ2/3 (Kv7.2/7.3) are critical regulators of neuronal excitability, and their activation represents a validated, albeit underexplored, therapeutic strategy.[1][2][3] This guide introduces "(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid" (hereafter referred to as Compound X ), a novel small molecule hypothesized to act as a positive allosteric modulator of KCNQ2/3 channels. We present a comprehensive, multi-tiered benchmarking strategy to objectively evaluate its preclinical profile against a mechanism-based predecessor, Retigabine, and two current standard-of-care drugs for focal epilepsy, Lamotrigine and Levetiracetam. This document provides detailed experimental protocols, from in vitro target engagement to in vivo efficacy models, designed to rigorously assess the potential of Compound X as a next-generation antiepileptic drug.
Introduction: The Rationale for a Novel KCNQ2/3 Opener
The KCNQ2/3 channels are the primary molecular correlates of the neuronal M-current, a sub-threshold potassium current that powerfully stabilizes the resting membrane potential and dampens repetitive firing.[2] Loss-of-function mutations in the genes encoding these channels lead to severe neonatal epileptic encephalopathies, highlighting their crucial role in seizure prevention.[4]
The first-in-class KCNQ opener, Retigabine (ezogabine), demonstrated clinical efficacy but was withdrawn from the market due to off-target toxicities, including skin and retinal pigmentation.[2][5] This has left a clear unmet need for new agents that retain the potent anticonvulsant activity of KCNQ2/3 activation but possess a superior safety and selectivity profile. Compound X, a novel phenylacrylic acid derivative, has been designed to optimize interaction with the KCNQ2/3 channel pore domain while minimizing the chemical liabilities associated with Retigabine.
This guide outlines the head-to-head experimental framework necessary to validate this hypothesis. We will compare Compound X against:
-
Retigabine: The essential mechanistic benchmark to establish potency and efficacy relative to the prototype KCNQ opener.[1][5][6]
-
Lamotrigine & Levetiracetam: Widely prescribed standard-of-care agents for focal epilepsy that operate through distinct mechanisms (voltage-gated sodium channel blockade and synaptic vesicle protein 2A (SV2A) binding, respectively), providing a clinically relevant measure of comparative anticonvulsant breadth and power.[7][8][9]
The following sections detail the causality-driven experimental workflows designed to build a comprehensive data package for Compound X.
Preclinical Benchmarking Workflow
The evaluation of Compound X follows a logical progression from molecular target engagement to whole-animal efficacy, ensuring that each step validates the findings of the last.
Caption: Mechanism of neuronal excitability regulation by Compound X.
Part 2: In Vivo Efficacy and Tolerability Protocols
Rationale: To determine if the in vitro activity of Compound X translates into meaningful anticonvulsant effects in established, clinically-validated animal models of epilepsy and to establish its therapeutic window. [10][11]
Acute Seizure Models
Rationale: These models are used for broad screening and are predictive of efficacy against generalized and focal seizures. [11][12]They provide a rapid assessment of a compound's overall anticonvulsant power.
Protocol 4: Maximal Electroshock (MES) Seizure Test
-
Animals: Adult male mice or rats.
-
Dosing: Administer Compound X, Retigabine, Lamotrigine, and Levetiracetam via intraperitoneal (IP) or oral (PO) route at a range of doses. Include a vehicle control group.
-
Induction: At the time of peak drug effect (e.g., 30-60 min post-dose), deliver a brief electrical stimulus (e.g., 50 mA, 0.2s in mice) via corneal electrodes.
-
Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure.
-
Analysis: Calculate the percentage of animals protected at each dose and determine the Median Effective Dose (ED50) for each compound.
Protocol 5: 6 Hz Psychomotor Seizure Test
-
Animals & Dosing: As in the MES test.
-
Induction: Deliver a longer, lower-frequency stimulus (e.g., 32 mA, 3s, 6 Hz) via corneal electrodes. This model is considered more resistant to standard drugs and may better predict efficacy against pharmacoresistant focal seizures. [13]3. Endpoint: Observe the animal for seizure activity, characterized by stun, forelimb clonus, and twitching. Protection is defined as the absence of this behavior.
-
Analysis: Calculate the ED50 for each compound.
Chronic Focal Seizure Model
Rationale: The amygdala kindling model is a gold-standard, clinically validated model of temporal lobe epilepsy, mimicking the development (epileptogenesis) and expression of focal seizures that can progress to secondary generalization. [11][12][13] Protocol 6: Amygdala Kindling Model in Rats
-
Surgery: Surgically implant a bipolar electrode into the basolateral amygdala of adult rats.
-
Kindling Development: Apply a brief, sub-convulsive electrical stimulus daily. Monitor the behavioral seizure severity using Racine's scale. Continue stimulation until animals are "fully kindled" (i.e., consistently show Stage 5 seizures).
-
Drug Testing: In fully kindled animals, administer a test compound (Compound X or comparators) or vehicle. After the appropriate pre-treatment time, deliver the electrical stimulus.
-
Endpoints: Record the afterdischarge duration (an electrographic measure of seizure activity) from the EEG and the behavioral seizure stage (Racine's scale).
-
Analysis: Determine the dose at which each compound significantly reduces afterdischarge duration and/or the behavioral seizure stage.
Tolerability and Neurological Deficit
Rationale: A successful antiepileptic drug must be well-tolerated at therapeutic doses. The Rotarod test is a simple, effective way to measure motor impairment, a common side effect of CNS-active drugs.
Protocol 7: Rotarod Test
-
Animals & Training: Train mice or rats to remain on a slowly accelerating rotating rod.
-
Dosing: Administer a range of doses of each compound, including supra-efficacious doses.
-
Testing: At the time of peak drug effect, place the animal on the accelerating rod and record the latency to fall.
-
Analysis: Determine the Median Toxic Dose (TD50), the dose at which 50% of animals fail the task. The Protective Index (PI) can then be calculated as TD50 / ED50. A higher PI indicates a wider safety margin.
Comparative Data Summary (Hypothetical Data)
The following tables summarize the expected data points from the described protocols, illustrating a potential target profile for a successful lead candidate.
Table 1: In Vitro Potency and Selectivity Profile
| Compound | KCNQ2/3 EC50 (nM) (Thallium Flux) | KCNQ2/3 V½ Shift @ 1µM (mV) (Patch Clamp) | KCNQ1/KCNE1 EC50 (nM) | Selectivity Index (KCNQ1/KCNQ2/3) |
| Compound X | 150 | -18.5 | >30,000 | >200x |
| Retigabine | 450 | -14.2 | 8,500 | ~19x |
| Lamotrigine | >100,000 | No Shift | >100,000 | N/A |
| Levetiracetam | >100,000 | No Shift | >100,000 | N/A |
Table 2: In Vivo Efficacy and Tolerability Profile
| Compound | MES ED50 (mg/kg, IP) | 6 Hz ED50 (mg/kg, IP) | Kindling Model (Dose for >90% Seizure Suppression, mg/kg) | Rotarod TD50 (mg/kg, IP) | Protective Index (PI = TD50/ED50) |
| Compound X | 5.5 | 4.0 | 3.0 | 50 | ~12.5 (6 Hz) |
| Retigabine | 8.0 | 7.5 | 6.0 | 45 | ~6.0 (6 Hz) |
| Lamotrigine | 4.5 | 15.0 | 8.0 | 40 | ~2.7 (6 Hz) |
| Levetiracetam | 20.0 | 9.0 | 10.0 | >200 | >22 (6 Hz) |
Conclusion and Future Directions
This guide provides a rigorous, logically structured framework for the preclinical benchmarking of Compound X. The hypothetical data presented illustrates a highly promising profile:
-
Superior Target Potency: Compound X shows greater potency on KCNQ2/3 channels than the benchmark, Retigabine.
-
Excellent Selectivity: A significantly improved selectivity profile against the cardiac KCNQ1 channel suggests a potentially lower risk of cardiovascular side effects.
-
Broad In Vivo Efficacy: Potent activity in both acute and chronic models of epilepsy, with particular strength in the pharmacoresistant 6 Hz and kindling models.
-
Favorable Therapeutic Window: A wide Protective Index suggests good separation between efficacy and motor impairment.
Based on such a profile, the logical next steps would involve formal preclinical toxicology studies, pharmacokinetic profiling (ADME), and formulation development to prepare for an Investigational New Drug (IND) application. This systematic approach ensures that only candidates with a clear, data-driven advantage over existing therapies progress toward clinical development, ultimately serving the needs of researchers, clinicians, and patients with refractory epilepsy.
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A Senior Application Scientist's Guide to the Reproducibility of Experiments Involving (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic Acid
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides an in-depth technical analysis of the key factors influencing the reproducibility of experiments involving (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid, a member of the cinnamic acid derivative family known for its potential biological activities. We will explore its synthesis, characterization, and evaluation in common biological assays, offering a comparative perspective against relevant alternatives and highlighting critical parameters for achieving consistent and reliable data.
Introduction to this compound: A Compound of Interest
This compound (also known as (Z)-α-phenyl-4-methoxycinnamic acid) belongs to a class of compounds that are structurally related to cinnamic acid. Cinnamic acid and its derivatives are widely distributed in the plant kingdom and have garnered significant attention for their diverse pharmacological properties, including antioxidant, antimicrobial, and anticancer activities.[1] The specific stereochemistry of the Z-isomer, coupled with the methoxy and phenyl substitutions, makes this molecule a compelling candidate for further investigation in drug discovery programs.
However, the journey from synthesis to reliable biological data is fraught with potential pitfalls that can compromise reproducibility. This guide aims to illuminate these challenges and provide a robust framework for conducting reproducible experiments with this and similar molecules.
Synthesis and Characterization: Establishing a Reproducible Foundation
The synthesis of this compound is not extensively documented in readily available literature. However, based on established organic chemistry principles for creating α,β-unsaturated carboxylic acids, we can propose and analyze reliable synthetic routes. The choice of synthetic methodology is the first critical step in ensuring the reproducibility of the final compound's purity, isomeric ratio, and yield.
Recommended Synthetic Protocol: Modified Perkin Reaction
The Perkin reaction, a classic method for synthesizing cinnamic acids, can be adapted for this specific molecule.[2] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base.[3]
Reaction Scheme:
Figure 1: Proposed synthesis of this compound via a modified Perkin reaction.
Detailed Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxybenzaldehyde (1.0 eq), phenylacetic anhydride (1.2 eq), and triethylamine (1.5 eq) in acetic anhydride as the solvent. The use of freshly distilled benzaldehyde is crucial to avoid side reactions from benzoic acid impurities.[4]
-
Reaction Execution: Heat the mixture to reflux (approximately 140-150 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of maximum conversion.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing cold water to precipitate the crude product. The solid is then collected by vacuum filtration and washed with cold water to remove any remaining acetic anhydride and triethylamine salts.
-
Purification: The crude product will likely be a mixture of Z and E isomers. Purification is critical for obtaining the desired Z-isomer and is a major source of irreproducibility.
-
Fractional Crystallization: This is a common method for separating geometric isomers. A suitable solvent system (e.g., ethanol/water or toluene) must be empirically determined. The difference in solubility between the Z and E isomers allows for their separation. This step may need to be repeated to achieve high isomeric purity.
-
Column Chromatography: For smaller scale preparations or when crystallization is ineffective, silica gel column chromatography can be employed. A non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is typically used. The separation of isomers on silica gel can be challenging and requires careful optimization of the solvent system.
-
-
Characterization: Thorough characterization of the final product is non-negotiable for reproducibility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential to confirm the chemical structure and, crucially, the stereochemistry of the double bond. The coupling constants (J-values) of the vinylic protons in the ¹H NMR spectrum can help distinguish between the Z and E isomers.
-
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches, and the C=C double bond.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Melting Point: A sharp melting point is an indicator of purity.
-
Alternative Synthetic Route: Knoevenagel Condensation
The Knoevenagel condensation offers an alternative route, reacting an active methylene compound (phenylacetic acid in this case) with an aldehyde (4-methoxybenzaldehyde) in the presence of a basic catalyst.[5]
Reaction Scheme:
Figure 2: Alternative synthesis via Knoevenagel condensation.
While potentially offering milder reaction conditions, controlling the stereoselectivity to favor the Z-isomer can be a significant challenge, often leading to mixtures that are difficult to separate.[5]
Key Challenges to Reproducibility in Synthesis
-
Stereoselectivity: The primary challenge is achieving a high yield of the desired Z-isomer. The Perkin reaction often favors the formation of the more thermodynamically stable E-isomer. Reaction conditions such as temperature, reaction time, and the choice of base can influence the isomeric ratio, but careful optimization and robust purification are paramount.
-
Purity of Reagents: The purity of starting materials, particularly the aldehyde, is critical. Oxidized or otherwise impure reagents can lead to significant side product formation, complicating purification and reducing yields.
-
Purification: The separation of Z and E isomers is often non-trivial. The efficiency of crystallization or chromatography can vary between batches, leading to inconsistencies in the isomeric purity of the final product. This, in turn, will directly impact the reproducibility of biological assay results.
Biological Evaluation: A Comparative Approach
The biological activity of this compound is not well-documented. However, based on the known activities of related cinnamic acid derivatives, we will focus on two common and important assays: cytotoxicity against cancer cell lines and antimicrobial screening.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.[6]
Experimental Workflow:
Figure 3: A generalized workflow for an MTT-based cytotoxicity assay.
Key Considerations for Reproducibility:
-
Cell Line Authentication: Use authenticated cell lines from a reputable cell bank to avoid issues with misidentification or cross-contamination.
-
Cell Density: The initial cell seeding density must be consistent across all experiments, as it can significantly impact the final absorbance readings.
-
Compound Solubility: Ensure the test compound is fully dissolved in the culture medium. Precipitation of the compound will lead to inaccurate dosing and unreliable results. A stock solution in a solvent like DMSO is common, but the final DMSO concentration in the well should be kept low (typically <0.5%) and consistent across all treatments, including controls.[6]
-
Incubation Time: The duration of compound exposure should be strictly controlled and reported.
-
MTT Assay Pitfalls: The MTT assay measures mitochondrial reductase activity, which is used as a proxy for cell viability. However, some compounds can interfere with the mitochondrial enzymes or the formazan product, leading to erroneous results.[7][8] It is highly recommended to validate findings with a secondary, mechanistically different assay, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay.
Antimicrobial Screening (Broth Microdilution Method)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Protocol:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Performance and Alternative Compounds
To provide context for the experimental results obtained with this compound, it is essential to compare its performance against relevant alternatives.
| Compound/Derivative | Target/Assay | Performance Metric (e.g., IC50, MIC) | Reference |
| This compound | (Hypothetical Data) | To be determined | - |
| (Z)-2-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile | Human cancer cell lines (broad spectrum) | GI₅₀ = 0.52–3 µM | [9] |
| 3-(4-Methoxyphenyl)acrylic acid (p-Methoxycinnamic acid) | Colon cancer cells (HCT-116) | Similar to doxorubicin | [10] |
| 4-Methoxy-trans-cinnamic acid | α-glucosidase inhibition | Potent noncompetitive inhibitor | [7] |
| Ferulic Acid (4-hydroxy-3-methoxycinnamic acid) | P. aeruginosa, E. coli | MIC = 100 µg/ml | [11] |
| Salicylic Acid | Colorectal cancer risk reduction | Chemopreventive agent | [12] |
Table 1: Comparative biological activities of this compound and related compounds.
Rationale for Comparison:
-
Structural Analogs: Comparing with other methoxy-substituted cinnamic acid derivatives helps to understand the structure-activity relationship (SAR). For instance, comparing the Z- and E-isomers can reveal the importance of stereochemistry for biological activity.
-
Compounds with Similar Mechanisms: If the mechanism of action is hypothesized (e.g., targeting a specific enzyme or pathway), comparing with known inhibitors of that target provides a valuable benchmark.
-
Standard-of-Care Drugs: In preclinical studies, comparing the potency of a novel compound to existing drugs (e.g., doxorubicin in cancer) is crucial for assessing its therapeutic potential.
Conclusion: A Roadmap to Reproducibility
The reproducibility of experiments involving this compound, and indeed any novel compound, hinges on a meticulous and transparent approach at every stage of the research process. From the selection of a robust and well-characterized synthetic route to the careful execution and interpretation of biological assays, a commitment to scientific integrity is paramount.
By understanding the potential challenges in stereoselective synthesis, the importance of rigorous purification and characterization, and the inherent limitations of common biological assays, researchers can design experiments that are not only innovative but also reliable and reproducible. This guide serves as a starting point for navigating the complexities of working with this promising class of molecules and ultimately contributing to the advancement of science.
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A Senior Application Scientist's Guide to Bridging the Gap: In Vitro to In Vivo Correlation of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid Activity
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of a novel therapeutic candidate from a promising in vitro finding to a clinically effective in vivo agent is fraught with challenges. A critical aspect of this transition is the establishment of a robust In Vitro to In Vivo Correlation (IVIVC). This guide provides a comprehensive framework for understanding and evaluating the IVIVC of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid, a compound with recognized therapeutic potential. We will delve into the essential in vitro assays that define its activity profile, the subsequent in vivo models that test its efficacy, and the critical process of correlating these two datasets. This guide is intended to be a practical resource, offering not just protocols but also the scientific rationale behind the experimental choices, thereby empowering researchers to design more predictive preclinical studies.
Introduction: The Imperative of In Vitro to In Vivo Correlation
In the realm of drug discovery and development, the ability to predict how a compound will behave in a complex biological system based on its performance in a controlled laboratory setting is paramount. This predictive mathematical modeling is known as In Vitro-In Vivo Correlation (IVIVC).[1][2][3] A strong IVIVC can significantly de-risk a drug development program, streamline formulation optimization, and in some cases, serve as a surrogate for certain bioequivalence studies, thereby reducing the need for extensive clinical trials.[1][4][5]
This compound, a derivative of cinnamic acid, belongs to a class of compounds known for a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and antioxidant effects.[6][7] Early-stage screening often reveals potent activity in cellular assays. However, the crucial question remains: will this in vitro potency translate to in vivo efficacy? This guide will walk you through the necessary steps to answer this question, using this compound as a case study.
Characterizing In Vitro Activity: The Foundation of IVIVC
The initial step in establishing an IVIVC is to thoroughly characterize the in vitro activity of the compound. This involves a battery of assays designed to elucidate its mechanism of action and potency against a specific biological target. Given the potential anti-cancer properties of cinnamic acid derivatives, our focus will be on oncology-related assays.[6][7]
Key In Vitro Assays for Anti-Cancer Activity
A variety of in vitro assays are available to assess the anti-cancer potential of a compound.[8][9] These can be broadly categorized as follows:
-
Cytotoxicity and Cell Proliferation Assays: These are fundamental for determining the concentration at which the compound inhibits cancer cell growth. Commonly used methods include the MTT and MTS assays, which are reliable, colorimetric-based assays that can be performed on a wide range of cell lines.[10]
-
Apoptosis Assays: To understand if the compound induces programmed cell death, assays that measure markers of apoptosis, such as caspase activity or Annexin V staining, are employed.
-
Cell Migration and Invasion Assays: For cancers with metastatic potential, it is crucial to assess the compound's ability to inhibit cell motility. The wound healing assay and Transwell invasion assay are standard methods for this purpose.[11]
-
Kinase Inhibition Assays: If the compound is hypothesized to target specific signaling pathways, kinase inhibition assays can determine its effect on the activity of key enzymes involved in cancer progression.[10]
Experimental Workflow: In Vitro Profiling
The following diagram illustrates a typical workflow for the in vitro characterization of an anti-cancer compound.
Caption: A streamlined workflow for in vitro anti-cancer drug screening.
Sample Protocol: MTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
This compound
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
Assessing In Vivo Efficacy: The Proving Ground
Positive in vitro results are the first hurdle. The next, and more challenging, step is to demonstrate efficacy in a living organism.[11] In vivo studies provide a more physiologically relevant context to evaluate a drug's therapeutic potential, taking into account factors like pharmacokinetics and metabolism.[12]
Common In Vivo Models in Oncology
The choice of an in vivo model is critical and depends on the specific research question.[13] Some widely used models include:
-
Cell Line-Derived Xenograft (CDX) Models: These involve implanting human cancer cell lines into immunodeficient mice.[13] They are cost-effective and useful for initial efficacy screening.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from patients are directly implanted into immunodeficient mice.[14] These models better recapitulate the heterogeneity of human tumors.
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice, allowing for the study of interactions between the tumor and the immune system.[13]
-
Orthotopic Models: Tumor cells are implanted into the corresponding organ of origin in the animal, providing a more clinically relevant tumor microenvironment.[13]
Experimental Workflow: In Vivo Efficacy Study
The following diagram outlines a typical workflow for an in vivo efficacy study using a xenograft model.
Caption: The logical framework for developing an IVIVC model.
Comparative Analysis: Benchmarking Performance
To provide context to the IVIVC of this compound, it is beneficial to compare its performance with alternative compounds targeting similar pathways or disease indications. This comparative analysis should be based on key performance indicators derived from both in vitro and in vivo studies.
Table 1: Comparative In Vitro Activity
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
| This compound | MCF-7 | [Insert Data] | [Insert Data] |
| Comparator A | MCF-7 | [Insert Data] | [Insert Data] |
| Comparator B | MCF-7 | [Insert Data] | [Insert Data] |
Table 2: Comparative In Vivo Efficacy (Xenograft Model)
| Compound | Dose & Schedule | Tumor Growth Inhibition (%) | Toxicity (Body Weight Loss %) |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Comparator A | [Insert Data] | [Insert Data] | [Insert Data] |
| Comparator B | [Insert Data] | [Insert Data] | [Insert Data] |
Conclusion: A Predictive Path Forward
Establishing a robust IVIVC for this compound is not merely an academic exercise; it is a strategic imperative in its development as a potential therapeutic agent. A strong correlation provides confidence in the translatability of in vitro findings, guides formulation development, and can ultimately accelerate the path to clinical evaluation. By following the principles and protocols outlined in this guide, researchers can build a comprehensive data package that not only elucidates the compound's activity but also provides a predictive framework for its in vivo performance.
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Head-to-Head Comparison: (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic Acid and Analogs as Modulators of the ERK1/2 Signaling Pathway
A Technical Guide for Drug Discovery Professionals
Executive Summary
The RAS/RAF/MEK/ERK signaling cascade is a cornerstone of cellular regulation, and its hyperactivation is a hallmark of a significant portion of human cancers.[1][2][3] Consequently, the development of inhibitors targeting key kinases in this pathway, particularly Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), represents a promising therapeutic strategy.[2][4] This guide provides a detailed comparative analysis of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid , a representative of the α,β-unsaturated aromatic acid scaffold, and its structural analogs. We will explore their synthesis, physicochemical properties, and biological activities, with a focus on their potential as ERK1/2 pathway inhibitors. This comparison is supported by experimental data from peer-reviewed literature and detailed protocols to enable researchers to validate and expand upon these findings.
Introduction: Targeting the ERK1/2 Signaling Nexus
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that transduces extracellular signals to intracellular responses, governing fundamental cellular processes like proliferation, differentiation, and survival.[3] The ERK1/2 subfamily is the terminal node of this cascade, and its deregulation is implicated in approximately 40% of human cancers, often driven by mutations in upstream components like RAS or BRAF.[2] While inhibitors targeting RAF and MEK have seen clinical success, the emergence of resistance, frequently through reactivation of ERK signaling, remains a significant hurdle.[3][5] This has intensified the focus on developing direct ERK1/2 inhibitors as a strategy to overcome both intrinsic and acquired resistance.[2][3]
This compound and its derivatives, belonging to the broader class of cinnamic acids, offer a synthetically accessible scaffold for chemical exploration. Cinnamic acid derivatives have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[6][7][8] This guide will dissect the structure-activity relationships (SAR) within this chemical class to evaluate its potential for developing novel ERK1/2-targeting therapeutics.
Synthesis and Physicochemical Properties
The synthesis of α,β-unsaturated aromatic acids like this compound is commonly achieved through classic condensation reactions.
General Synthesis Route: The Perkin Reaction
The Perkin reaction is a robust method for synthesizing cinnamic acid derivatives.[9][10] It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.[9]
Conceptual Workflow for Synthesis:
Caption: General workflow for the Perkin reaction synthesis.
Comparative Physicochemical Properties
The substitution pattern on the phenyl rings significantly influences the physicochemical properties of these compounds, which in turn affects their biological activity.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| This compound | C₁₆H₁₄O₃ | 254.28[11][12] | 3.5 | |
| trans-Cinnamic acid | C₉H₈O₂ | 148.16 | 1.9 | |
| p-Methoxycinnamic acid (p-MCA) | C₁₀H₁₀O₃ | 178.18[13] | 2.1 | |
| Ferulic acid | C₁₀H₁₀O₄ | 194.18[14] | 1.5 | |
| Ulixertinib (BVD-523) | C₁₇H₁₉F₂N₅O | 363.37 | 2.8 | |
| GDC-0994 (Ravoxertinib) | C₂₁H₂₃N₇O₂ | 421.46 | 3.1 |
LogP values are estimated and serve for comparative purposes.
Comparative Biological Activity & Efficacy
The core of this investigation lies in the comparative efficacy of these compounds in inhibiting cancer cell proliferation, which is often mediated by the ERK1/2 pathway.
In Vitro Cytotoxicity
The cytotoxic potential of phenylacrylic acid derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.
| Compound | Cell Line | Assay Duration | IC₅₀ (µM) | Source |
| 3-(4-methoxyphenyl)-2-phenylacrylonitrile | A549 (Lung) | 48h | 386 | [15] |
| 3-(4-methoxyphenyl)-2-phenylacrylonitrile | MCF-7 (Breast) | 48h | 44 | [15] |
| (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate | A549 (Lung) | - | ~25 | [16] |
| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | HCT-116 (Colon) | - | 16.2 | [6] |
| Ulixertinib (ERK inhibitor) | Various BRAF/RAS mutant lines | - | Sub-micromolar | [2] |
| GDC-0994 (ERK inhibitor) | Various BRAF/RAS mutant lines | - | Sub-micromolar | [2] |
*Note: Data for the exact acid is limited; data for the structurally similar nitrile analog is presented for context. The ester derivatives show significantly higher potency.
The data suggests that while the basic phenylacrylic scaffold possesses modest cytotoxic activity, esterification and other modifications can significantly enhance potency.[6][16] However, the potency of these academic compounds is considerably lower than that of clinically evaluated, potent, and selective ERK1/2 inhibitors like Ulixertinib and GDC-0994.[2]
Mechanism of Action: Inhibition of the ERK1/2 Signaling Pathway
The primary mechanism by which these compounds are hypothesized to exert their anticancer effects is through the modulation of the RAS/RAF/MEK/ERK signaling pathway.
The ERK1/2 Signaling Cascade
This pathway is initiated by extracellular signals (e.g., growth factors) binding to receptor tyrosine kinases (RTKs), which in turn activates RAS. Activated RAS triggers a phosphorylation cascade through RAF, MEK1/2, and finally ERK1/2.[1] Activated (phosphorylated) ERK1/2 then translocates to the nucleus to phosphorylate transcription factors, leading to the expression of genes that drive cell proliferation and survival.[2]
Caption: The RAS/RAF/MEK/ERK signaling pathway and the putative target of acrylic acid derivatives.
One study demonstrated that a methoxylated cinnamic ester derivative, (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate (4m), significantly reduced the expression of phosphorylated-ERK in A549 lung cancer cells, confirming its interaction with this pathway.[16]
Structure-Activity Relationship (SAR) Analysis
The relationship between chemical structure and biological activity is crucial for rational drug design.[17][18]
-
The α,β-Unsaturated Carbonyl Group: This Michael acceptor is often important for biological activity, potentially through covalent interactions with target proteins.[8]
-
Aromatic Ring Substituents: The nature and position of substituents on the phenyl rings are critical. Methoxy groups (as in p-MCA and ferulic acid) appear to be favorable for activity. Studies on trans-cinnamic acid derivatives have shown that substituents at the 4-position alter α-glucosidase inhibitory activity, with electron-withdrawing groups or bulky alkoxy groups decreasing activity.[19] This suggests that both electronic and steric factors are at play.
-
Carboxylic Acid vs. Ester: The conversion of the carboxylic acid to an ester can increase lipophilicity, potentially enhancing cell permeability and leading to improved potency, as suggested by the higher activity of the esterified compounds.[6][16]
-
Unsaturated Bond and Aromaticity: Studies comparing cinnamic acid derivatives to saturated analogs (like phenylpropionic acid) indicate that the double bond and the benzene ring are important for inhibitory activity against enzymes like acetylcholinesterase, a principle that may extend to kinase inhibition.[20]
Experimental Protocols
To facilitate further research, we provide standardized protocols for key assays.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the effect of a compound on cell viability.
Objective: To determine the IC₅₀ value of a test compound.
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or isopropanol with 0.04 N HCl)
-
96-well microplates
-
Multichannel pipette, incubator, microplate reader
Workflow:
Caption: Workflow for a standard MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.
Protocol: ERK1/2 Phosphorylation Assay (Cell-Based ELISA)
This protocol measures the level of phosphorylated ERK1/2, a direct indicator of pathway activation.[21]
Objective: To determine if a test compound inhibits MEK-induced ERK1/2 phosphorylation.
Procedure:
-
Cell Culture and Seeding: Seed cells (e.g., A375, which have a BRAF mutation leading to constitutive pathway activation) in 96-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 12-24 hours to reduce basal ERK phosphorylation.
-
Inhibitor Pretreatment: Treat the cells with various concentrations of the test compound for 1-4 hours.
-
Stimulation (if necessary): For cells without constitutive activation, stimulate with a growth factor (e.g., EGF, FGF) for 10-15 minutes. This step is often omitted in BRAF/RAS mutant lines.
-
Cell Lysis: Aspirate the medium and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
ELISA Detection: a. Use a phospho-ERK1/2 specific ELISA kit. b. Add cell lysates to wells coated with a total-ERK1/2 capture antibody. c. Add a detection antibody specific for phosphorylated ERK1/2 (p-T202/Y204). d. Add a secondary HRP-conjugated antibody. e. Add a colorimetric substrate (e.g., TMB) and stop the reaction. f. Read the absorbance at 450 nm.
-
Data Normalization: Normalize the phospho-ERK signal to the total ERK signal or to total protein concentration to account for differences in cell number.
Conclusion and Future Directions
This compound and its analogs represent a class of compounds with demonstrable, albeit modest, anticancer activity. Their mechanism of action appears to be linked, at least in part, to the inhibition of the critical ERK1/2 signaling pathway.
Key Findings:
-
The phenylacrylic acid scaffold is synthetically tractable, allowing for extensive SAR studies.
-
Structural modifications, particularly esterification and specific methoxy substitutions on the phenyl rings, can significantly enhance cytotoxic potency.
-
The potency of the current academic compounds is substantially lower than that of dedicated, clinically evaluated ERK1/2 inhibitors, highlighting the need for significant optimization.
Future Research should focus on:
-
Scaffold Optimization: Employing structure-based drug design to improve the affinity and selectivity for the ATP-binding pocket of ERK1/2.
-
Comprehensive Kinase Profiling: Assessing the selectivity of potent analogs against a panel of kinases to identify potential off-target effects.
-
In Vivo Efficacy: Advancing lead compounds into xenograft models to evaluate their antitumor activity, pharmacokinetics, and tolerability in a physiological setting.
By systematically building upon this foundational scaffold, it may be possible to develop novel, potent, and selective ERK1/2 inhibitors with therapeutic potential.
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A Senior Application Scientist's Guide to Confirming Mechanism of Action: Genetic vs. Chemical Validation
In the landscape of drug discovery and development, unequivocally confirming a compound's mechanism of action (MoA) is a cornerstone of a successful therapeutic program.[1][2] It is the critical step that transforms a promising hit from a phenotypic screen into a lead with a clear path forward. This guide provides an in-depth comparison of the two primary pillars of MoA validation: genetic and chemical approaches. We will explore the underlying principles, experimental workflows, and data interpretation, offering a comprehensive framework for researchers, scientists, and drug development professionals to design robust validation strategies.
The Imperative of MoA Validation: Beyond the Phenotype
Phenotypic screens, which identify compounds that produce a desired change in a cell or organism, are powerful engines for drug discovery.[1] However, a phenotypic effect alone is insufficient. Without a clear understanding of the molecular target and the mechanism by which a compound exerts its effect, advancing a drug candidate is fraught with risk. MoA studies are essential to:
-
Confirm On-Target Efficacy: Ensure the observed therapeutic effect is a direct result of modulating the intended target.[3]
-
Identify and Mitigate Off-Target Effects: Uncover unintended interactions that could lead to toxicity or side effects.[2][4][5]
-
Enable Rational Drug Design: Provide the necessary insights for medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.[2]
-
Strengthen Intellectual Property: A well-defined MoA provides a solid foundation for patent claims.
Section 1: Genetic Validation: Manipulating the Blueprint to Reveal Function
Genetic validation methods directly alter the expression of a target gene to assess its role in a biological process and to confirm it as the target of a therapeutic candidate. The two most prominent techniques in this space are RNA interference (RNAi) and CRISPR-Cas9 gene editing.
RNA Interference (RNAi): Silencing the Message
CRISPR-Cas9: Permanent Genetic Alteration
Self-Validating System: To ensure the observed phenotype is a direct result of targeting the intended gene, it is crucial to use multiple gRNAs targeting different regions of the gene.[12] Additionally, performing whole-genome sequencing can help identify any potential off-target mutations. A rescue experiment, where a wild-type version of the gene is re-introduced, is also a critical validation step.
Caption: Workflow for CRISPR-Cas9 mediated target validation.
Section 2: Chemical Validation: Probing Function with Small Molecules
Chemical validation employs small molecules with known or hypothesized targets to probe biological systems. This approach provides a direct link between target engagement and the resulting phenotype.
Small Molecule Inhibitors: The Classic Approach
Small molecule inhibitors are compounds that bind to a target protein and modulate its activity.[14] They are the workhorses of chemical validation and provide a direct pharmacological test of a therapeutic hypothesis.
Causality Behind Experimental Choices: The key advantage of small molecule inhibitors is that they can provide temporal control over target activity. Unlike genetic methods, the effect of an inhibitor is reversible upon washout, allowing for the study of dynamic cellular processes.
Self-Validating System: A critical aspect of using small molecule inhibitors is confirming on-target engagement in a cellular context.[15][16] Techniques like the Cellular Thermal Shift Assay (CETSA) directly measure the binding of a compound to its target inside the cell by assessing changes in the protein's thermal stability.[17] Furthermore, using structurally distinct inhibitors that target the same protein can help confirm that the observed phenotype is due to on-target activity and not a chemical artifact.[18]
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Proteolysis-Targeting Chimeras (PROTACs): A New Frontier in Chemical Validation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than simply inhibiting it.[19][20] They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[21][22] This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.[20][22]
Causality Behind Experimental Choices: PROTACs offer several advantages over traditional small molecule inhibitors. Their catalytic mode of action means that a single PROTAC molecule can induce the degradation of multiple target protein molecules, often leading to a more profound and sustained biological effect.[19][20] This can be particularly useful for overcoming drug resistance mechanisms that arise from target protein overexpression. Furthermore, PROTACs can target proteins that lack a functional active site, expanding the "druggable" proteome.[19][23]
Self-Validating System: Validating the MoA of a PROTAC involves several key experiments. First, it is essential to demonstrate that the PROTAC induces the degradation of the target protein in a dose- and time-dependent manner, typically via Western blot.[24] Second, the degradation should be blocked by inhibitors of the proteasome and the specific E3 ligase recruited by the PROTAC.[24] Finally, a "hook effect" analysis, where high concentrations of the PROTAC lead to reduced degradation due to the formation of binary complexes instead of the productive ternary complex, can further confirm the intended MoA.
Section 3: A Comparative Guide: Choosing the Right Validation Strategy
The choice between genetic and chemical validation methods depends on the specific biological question, the nature of the target, and the stage of the drug discovery program.
| Feature | RNAi | CRISPR-Cas9 | Small Molecule Inhibitors | PROTACs |
| Mechanism | mRNA degradation (Knockdown) | DNA modification (Knockout) | Target activity modulation | Target protein degradation |
| Effect | Transient | Permanent | Reversible | Sustained |
| Key Advantage | Suitable for essential genes | Definitive loss-of-function | Temporal control | Catalytic, targets "undruggable" proteins |
| Key Limitation | Incomplete knockdown, off-target effects | Potential for off-target mutations, lethal for essential genes | Requires a druggable binding site | Complex pharmacology ("hook effect") |
| Best For | Dose-response studies, essential genes | Definitive target validation for non-essential genes | Probing dynamic processes, lead optimization | Overcoming resistance, targeting non-enzymatic proteins |
Conclusion: An Integrated Approach for Robust Validation
Ultimately, the most robust MoA validation strategies employ an integrated approach that combines both genetic and chemical methods. For instance, demonstrating that a small molecule inhibitor phenocopies the effect of a CRISPR-mediated knockout of its putative target provides strong evidence for on-target activity. By leveraging the complementary strengths of these techniques, researchers can build a comprehensive and compelling data package that de-risks drug development and paves the way for successful clinical translation.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic Acid
The procedures detailed herein are designed to ensure the safety of laboratory personnel and to minimize environmental impact, fostering a culture of safety and regulatory compliance within the research environment.
Hazard Characterization and Assessment
Before any disposal activities commence, a thorough hazard assessment is paramount. Based on data from analogous compounds, (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid should be treated as a hazardous substance.
Anticipated Hazards:
-
Skin Irritation: Like many acrylic acid derivatives, this compound is expected to cause skin irritation.[1][2][3][4]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2][3][4]
-
Respiratory Irritation: Inhalation of the dust or aerosolized form may lead to respiratory tract irritation.[2][3]
-
Toxicity: While specific data is unavailable, it is prudent to handle the compound as potentially harmful if swallowed or inhaled.
Due to these potential hazards, this compound waste must be managed as hazardous chemical waste.[5][6]
Personal Protective Equipment (PPE)
A robust defense against chemical exposure begins with the correct selection and use of Personal Protective Equipment. The following table outlines the minimum PPE requirements for handling waste of this compound.
| Body Part | Equipment | Specification | Rationale |
| Hands | Chemical-resistant gloves | Nitrile, Neoprene, or Butyl rubber | To prevent skin contact and irritation. |
| Eyes | Safety goggles with side-shields or a face shield | ANSI Z87.1 certified | To protect against splashes and airborne particles causing eye irritation. |
| Body | Laboratory coat | Fully buttoned, long-sleeved | To protect skin and clothing from contamination. |
| Respiratory | NIOSH-approved respirator | Required if handling large quantities, generating dust, or working outside a fume hood. | To prevent inhalation of irritating dust or aerosols. |
Waste Segregation and Collection
Proper segregation of chemical waste at the point of generation is a critical step in preventing dangerous reactions and ensuring compliant disposal.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a chemically compatible container, preferably made of high-density polyethylene (HDPE). The container must have a secure, leak-proof screw-top cap.[7][8] Do not use metal containers for acidic waste.[7]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:
-
Collect the Waste:
-
Solid Waste: Carefully transfer the solid this compound waste into the designated container using a chemically resistant spatula or scoop. Minimize dust generation.
-
Contaminated Materials: Any materials contaminated with the compound, such as gloves, weighing paper, and pipette tips, should also be placed in this container.
-
-
Segregate from Incompatibles: Store the waste container away from strong bases, strong oxidizing agents, and other incompatible materials to prevent accidental reactions.[4]
-
Secure the Container: Keep the container tightly closed when not in use.
On-Site Storage and Management
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[9]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
-
Volume Limits: Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[7]
-
Storage Duration: Once the container is full, it must be moved to the central accumulation area within three days. Partially filled containers can remain in the SAA for up to one year.
Spill Management Protocol
In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination.
-
Small Spills (manageable by trained lab personnel):
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE as detailed in the table above.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate Immediately: Evacuate the laboratory and alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Isolate the Area: Close the doors to the laboratory to contain any vapors or dust.
-
Do Not Attempt to Clean: Await the arrival of trained emergency responders.
-
Final Disposal Procedure
The final disposal of this compound must be conducted by a licensed hazardous waste disposal contractor.[1]
Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [5][6]
The disposal process is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" management system for hazardous waste.[5][6] Your institution's EHS department will coordinate with a certified vendor for the transportation and ultimate disposal of the waste, which is typically achieved through high-temperature incineration.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure that their innovative work is conducted not only at the forefront of science but also with the utmost responsibility for safety and environmental stewardship.
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Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid
The core principle of this guide is to foster a proactive safety culture. It is not merely a checklist but a resource that explains the why behind each recommendation, empowering researchers to make informed decisions and anticipate potential hazards.
Understanding the Hazards: A Structural Perspective
(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid is a carboxylic acid. The acrylic acid backbone suggests potential for skin and eye irritation or corrosion, as well as the possibility of acting as a sensitizer.[1] The aromatic rings imply that inhalation of dust or aerosols should be minimized. Like many organic acids, it is a combustible solid. Therefore, a comprehensive PPE strategy must address dermal, ocular, and respiratory routes of exposure.
The Hierarchy of Controls: Your First Line of Defense
Before detailing specific PPE, it is crucial to remember that PPE is the last line of defense. The hierarchy of controls prioritizes engineering and administrative controls to minimize exposure to hazards.
-
Engineering Controls : The primary method for controlling hazards is to isolate the chemical.
-
Administrative Controls : These are work practices that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Training : All personnel must be trained on the potential hazards and safe handling procedures before working with this chemical.[5]
-
Personal Protective Equipment: A Detailed Protocol
The selection of PPE is contingent on the specific task being performed. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields (minimum); Chemical goggles recommended.[2][6] | Nitrile or neoprene gloves.[6][7] | Lab coat.[6][7] | Recommended if weighing outside of a fume hood or if dust is generated. An N95 respirator is a suitable minimum.[6] |
| Solution Preparation and Transfers | Chemical goggles. A face shield is recommended if there is a splash hazard.[1] | Nitrile or neoprene gloves.[6][7] | Lab coat.[6][7] | Generally not required if performed in a fume hood. |
| Running Reactions and Monitoring | Chemical goggles.[3] | Nitrile or neoprene gloves.[6][7] | Lab coat.[6][7] | Not required if the reaction is contained and performed in a fume hood. |
| Work-up and Purification | Chemical goggles and a face shield due to the increased risk of splashes.[1] | Nitrile or neoprene gloves.[6][7] | Lab coat.[6][7] | Not required if performed in a fume hood. |
| Spill Cleanup | Chemical goggles and a face shield.[1] | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant apron over a lab coat. | An air-purifying respirator with organic vapor cartridges is recommended for significant spills. |
Step-by-Step PPE Selection and Use Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling this compound.
Operational and Disposal Plans
Handling Procedures:
-
Preparation :
-
During the Operation :
-
After the Operation :
Disposal Plan:
-
Waste Segregation : All waste contaminated with this compound, including disposable PPE, weighing paper, and contaminated glassware, must be collected in a designated, labeled hazardous waste container.
-
Waste Disposal :
-
Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
-
Common disposal methods for similar organic acids include incineration in a licensed facility.[1][12]
-
Neutralization with a suitable base (e.g., sodium bicarbonate) may be a preliminary step, but this should only be done by trained personnel following a validated procedure.[1]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration.[3] Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
Spill : For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[12] For large spills, evacuate the area and contact your institution's EHS team.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to scientific advancement.
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International Programme on Chemical Safety. (1997). Acrylic acid (HSG 104, 1997). Inchem.org. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
